GE23077
Description
Properties
Molecular Formula |
C32H52N8O16 |
|---|---|
Molecular Weight |
804.35 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of GE23077: A Potent Inhibitor of Bacterial Transcription
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GE23077 is a cyclic heptapeptide (B1575542) antibiotic that has garnered significant interest as a potent and selective inhibitor of bacterial RNA polymerase (RNAP).[1] Isolated from an Actinomadura species, this natural product presents a novel mechanism of action, targeting a site on the RNAP distinct from that of the well-known rifamycin (B1679328) class of antibiotics.[2][3] This unique characteristic allows it to be effective against rifampicin-resistant bacterial strains, making it a promising candidate for further antibiotic development.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved. The primary focus is to equip researchers and drug development professionals with a thorough understanding of this compound's interaction with its molecular target and the methodologies used to elucidate this mechanism.
Mechanism of Action: Targeting the Initiation of Transcription
This compound exerts its antibacterial effect by directly inhibiting the function of bacterial DNA-dependent RNA polymerase, the central enzyme responsible for transcribing genetic information from DNA to RNA.[2][4] Unlike many other RNAP inhibitors, this compound specifically targets the transcription initiation step, preventing the synthesis of RNA from its inception.[2]
The core of this compound's mechanism lies in its ability to bind to the active center of the bacterial RNAP.[3] Through a combination of genetic, biochemical, and structural studies, its binding site has been precisely mapped to the 'i' and 'i+1' sites.[3] These sites are critical for the binding of the initiating nucleotides (NTPs) during the de novo initiation of transcription. By occupying these sites, this compound sterically hinders the entry and binding of the initial NTPs, thereby effectively blocking the formation of the first phosphodiester bond and preventing the initiation of RNA synthesis.
A key feature of this compound is that its binding site is distinct from that of rifampicin (B610482), a widely used RNAP inhibitor.[2][3] This lack of a shared binding site means there is no cross-resistance between the two compounds, and this compound remains effective against rifampicin-resistant mutants.[2][3] Structural studies have revealed that the binding sites for this compound and rifampicin are adjacent, opening up the possibility for the development of hybrid antibiotics that could simultaneously bind to both sites for enhanced potency.[3]
Caption: Mechanism of this compound Action on Bacterial RNAP.
Quantitative Data: Inhibitory Activity of this compound
The potency and selectivity of this compound have been quantified through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values demonstrate its strong activity against bacterial RNAPs and its selectivity over eukaryotic RNAP and other DNA-modifying enzymes.
| Target Enzyme | Organism/Source | IC50 (M) | Reference |
| RNA Polymerase | Escherichia coli | 1.0 x 10⁻⁸ | [2] |
| RNA Polymerase | Bacillus subtilis | 1.0 x 10⁻⁸ | [2] |
| DNA Polymerase | Escherichia coli | > 1.0 x 10⁻⁴ | [2] |
| RNA Polymerase II | Wheat Germ | > 1.0 x 10⁻⁴ | [2] |
Experimental Protocols
In Vitro Transcription Inhibition Assay
This assay is fundamental to determining the inhibitory effect of this compound on the activity of purified bacterial RNA polymerase. The protocol described here is based on methodologies reported in the literature.
Objective: To measure the inhibition of RNA synthesis by this compound in a cell-free system.
Materials:
-
Purified bacterial RNA polymerase (RNAP) holoenzyme
-
Linear DNA template containing a suitable promoter (e.g., T7A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
α-³²P-UTP (for radiolabeling of transcripts)
-
Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
This compound stock solution
-
Stop solution (containing formamide, EDTA, and loading dyes)
-
Polyacrylamide gel (denaturing, with 7 M urea)
-
TBE buffer for electrophoresis
-
Phosphorimager for visualization and quantification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, RNAP holoenzyme, and the DNA template.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control reaction with no inhibitor.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow for the binding of the inhibitor to the RNAP.
-
Initiation of Transcription: Start the transcription reaction by adding the rNTP mix, including the radiolabeled α-³²P-UTP.
-
Incubation: Allow the transcription reaction to proceed for a set time (e.g., 10-20 minutes) at 37°C.
-
Termination: Stop the reaction by adding the stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the loading dyes have migrated to the desired position.
-
Analysis: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to visualize and quantify the radiolabeled RNA transcripts. The intensity of the bands corresponding to the full-length transcript is measured to determine the extent of inhibition at each this compound concentration.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Experimental Workflow for In Vitro Transcription Inhibition Assay.
Macromolecular Biosynthesis Inhibition Assay in Permeabilized Cells
While this compound is a potent inhibitor of purified RNAP, it exhibits poor activity against whole bacterial cells due to limited membrane permeability.[1][2] This assay is used to confirm that this compound can inhibit RNA synthesis in a cellular context when the permeability barrier is overcome. The following is a generalized protocol based on the methodology described for this compound.[2]
Objective: To determine the effect of this compound on the synthesis of DNA, RNA, and proteins in permeabilized bacterial cells.
Materials:
-
Bacterial cell culture (e.g., E. coli)
-
Permeabilization agent (e.g., toluene (B28343) or EDTA)
-
Radiolabeled precursors:
-
[³H]thymidine (for DNA synthesis)
-
[³H]uridine (for RNA synthesis)
-
[³H]leucine (for protein synthesis)
-
-
Growth medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), cold
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Grow a bacterial culture to the mid-logarithmic phase.
-
Cell Permeabilization: Harvest the cells by centrifugation and resuspend them in a buffer containing a permeabilizing agent. This makes the cell membrane permeable to small molecules like this compound and the radiolabeled precursors.
-
Assay Setup: Aliquot the permeabilized cells into reaction tubes.
-
Inhibitor Addition: Add this compound at various concentrations to the tubes. Include a control with no inhibitor.
-
Precursor Addition: Add the respective radiolabeled precursor ([³H]thymidine, [³H]uridine, or [³H]leucine) to separate sets of tubes.
-
Incubation: Incubate the reactions at 37°C for a specified time to allow for the incorporation of the radiolabeled precursors into macromolecules.
-
Precipitation: Stop the reaction by adding cold TCA. This precipitates the macromolecules (DNA, RNA, proteins) while the unincorporated precursors remain in solution.
-
Washing: Collect the precipitate by filtration or centrifugation and wash it with cold TCA to remove any remaining unincorporated precursors.
-
Quantification: Place the washed precipitate in a scintillation vial with scintillation fluid.
-
Measurement: Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of newly synthesized macromolecule.
-
Analysis: Compare the radioactivity in the this compound-treated samples to the untreated control to determine the percentage of inhibition for each biosynthetic pathway.
Conclusion
This compound represents a significant finding in the search for novel antibiotics. Its unique mechanism of action, targeting the 'i' and 'i+1' sites of bacterial RNA polymerase to prevent transcription initiation, sets it apart from existing RNAP inhibitors and provides a solution to the challenge of rifampicin resistance.[2][3] While its poor cell permeability has hindered its direct clinical application, the detailed understanding of its interaction with RNAP provides a valuable scaffold for the design of new, more effective antibacterial agents.[1] The experimental protocols detailed in this guide are crucial for the continued investigation of this compound and its derivatives, as well as for the broader field of antibiotic research and development. The combination of potent in vitro activity and a novel binding site underscores the potential of this compound as a lead compound for future anti-infective therapies.
References
- 1. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
GE23077: A Selective Inhibitor of Bacterial RNA Polymerase - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GE23077 is a cyclic peptide antibiotic that has demonstrated potent and selective inhibitory activity against bacterial RNA polymerase (RNAP). This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory activity against a range of bacterial pathogens, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.
Mechanism of Action
This compound exerts its antibacterial effect by directly targeting and inhibiting the function of bacterial RNA polymerase, the essential enzyme responsible for transcription. Through a combination of genetic, biochemical, and structural studies, the mechanism of action has been elucidated to be a multi-step process that ultimately prevents the initiation of transcription.
This compound binds to a novel site on the bacterial RNAP, distinct from the binding site of rifamycins, a widely used class of RNAP inhibitors. This unique binding site is located at the interface of the RNAP active center's 'i' and 'i+1' sites. By occupying this crucial position, this compound physically obstructs the binding of initiating nucleotides to the RNAP active site. This steric hindrance is the primary mechanism by which this compound prevents the formation of the first phosphodiester bond, a critical step in transcription initiation. Consequently, RNA synthesis is halted at its earliest stage, leading to bacterial cell death. The high selectivity of this compound for bacterial RNAP over its mammalian counterparts is a key attribute, suggesting a favorable therapeutic window.
The Discovery and Origin of GE23077: A Novel Inhibitor of Bacterial RNA Polymerase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GE23077 is a cyclic peptide antibiotic that has garnered significant interest as a potent and selective inhibitor of bacterial RNA polymerase (RNAP).[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of this compound. It details the experimental protocols for the fermentation of the producing organism, Actinomadura sp., the isolation and purification of the antibiotic complex, and the elucidation of its intricate structure. Furthermore, this document outlines the methodologies used to characterize its inhibitory activity against bacterial RNAP and its antimicrobial spectrum. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers in the fields of antibiotic discovery and development.
Discovery and Origin
This compound was discovered during a screening program for novel antibacterial agents produced by actinomycetes.[1] The producing organism was identified as a strain of Actinomadura sp. (DSMZ 13491), a soil bacterium.[3][4] The antibiotic is produced as a complex of four closely related factors: A1, A2, B1, and B2.[1][3]
Producing Organism
-
Source: Soil sample[4]
-
Taxonomy: A polyphasic taxonomic analysis has characterized the producing strain, confirming its classification within the genus Actinomadura.
Fermentation and Production
The production of this compound is achieved through submerged fermentation of the Actinomadura sp. strain. While specific media compositions and fermentation parameters are often proprietary, the general process involves culturing the strain in a suitable nutrient-rich medium under controlled conditions of aeration, agitation, and temperature to promote the biosynthesis of the antibiotic complex.
Physicochemical Properties and Structure
This compound is a novel cyclic heptapeptide.[1][5] The four factors (A1, A2, B1, and B2) differ in the acyl group attached to a 2,3-diaminopropanoic acid moiety and the stereochemistry at an α-amino-malonic acid residue.[5] The structural elucidation was a complex process involving a combination of advanced analytical techniques.[5]
Structural Elucidation Methodology
The chemical structures of the this compound complex components were determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC/MS).[5]
-
NMR Spectroscopy: One- and two-dimensional NMR experiments were crucial in determining the amino acid sequence and the overall cyclic structure of the peptide backbone.
-
Mass Spectrometry: High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of each factor.
-
GC/MS: Chiral GC/MS analysis, after chemical degradation of the antibiotic, was employed to determine the absolute configuration of some of the constituent amino acids.[5]
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
This compound exerts its antibacterial effect by specifically targeting and inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for gene transcription and cell survival.[1][2]
Molecular Target and Binding Site
This compound binds directly to the bacterial RNAP active center, specifically at the 'i' and 'i+1' nucleotide-binding sites.[4][6] This binding site is distinct from that of other known RNAP inhibitors like rifampicin.[1] The binding of this compound sterically hinders the binding of the initiating nucleotides to the RNAP active site, thereby preventing the initiation of transcription.[4]
Specificity and Resistance
A key feature of this compound is its high selectivity for bacterial RNAP over eukaryotic RNA polymerases, which contributes to its potential as a therapeutic agent with a favorable safety profile.[1] Furthermore, the antibiotic is active against rifampicin-resistant RNAP mutants, indicating a lack of cross-resistance.[1]
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays, including determination of its inhibitory concentration against purified enzymes (IC50) and its minimum inhibitory concentration (MIC) against a range of bacterial strains.
Table 1: In Vitro Inhibitory Activity of this compound (Factor A1)
| Target Enzyme/Organism | Assay Type | Value | Reference |
| Escherichia coli RNAP | IC50 | 30 nM | [1] |
| Bacillus subtilis RNAP | IC50 | 10-100 nM | [2] |
| E. coli DNA Polymerase | IC50 | > 100 µM | [1] |
| Wheat Germ RNAP II | IC50 | > 100 µM | [1] |
| Moraxella catarrhalis | MIC | 0.12 - 4 µg/mL | [3] |
| Streptococcus pyogenes | MIC | > 128 µg/mL | [3] |
| Neisseria gonorrhoeae | MIC | 32 - 128 µg/mL | [3] |
| Mycobacterium smegmatis | MIC | 64 µg/mL | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound.
Fermentation and Isolation of this compound
The production and purification of this compound involve a multi-step process.
RNA Polymerase Inhibition Assay
The inhibitory activity of this compound on bacterial RNAP is typically assessed using an in vitro transcription assay.
Protocol Overview:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, salts, DTT, the four ribonucleoside triphosphates (one of which is radiolabeled, e.g., [α-³²P]UTP), a DNA template containing a suitable promoter, and purified bacterial RNA polymerase.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Initiation of Transcription: The reaction is initiated by the addition of the RNAP holoenzyme.
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for RNA synthesis.
-
Termination: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and formamide).
-
Analysis: The RNA products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The extent of inhibition is quantified by measuring the amount of radiolabeled RNA produced at each inhibitor concentration.
-
IC50 Determination: The IC50 value is calculated as the concentration of this compound that results in a 50% reduction in RNA synthesis compared to the control without the inhibitor.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is determined using the broth microdilution method.
Protocol Overview:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared in a suitable broth medium.
-
Serial Dilution of Antibiotic: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at the optimal growth temperature for the specific bacterial strain for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Signaling Pathway and Mechanism of Inhibition
The inhibitory action of this compound targets a critical step in the central dogma of molecular biology: transcription. By blocking the initiation of transcription, this compound effectively halts the production of messenger RNA (mRNA) and, consequently, protein synthesis, leading to bacterial cell death.
Conclusion
This compound represents a promising class of antibiotics with a novel mechanism of action targeting bacterial RNA polymerase. Its discovery from a soil actinomycete and subsequent characterization have provided valuable insights into the inhibition of bacterial transcription. The detailed experimental methodologies and quantitative data presented in this guide offer a solid foundation for further research and development of this compound and its analogs as potential therapeutic agents to combat bacterial infections, including those caused by drug-resistant pathogens. The unique binding site and lack of cross-resistance with existing RNAP inhibitors make it an attractive lead for future drug discovery efforts.
References
- 1. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
An In-depth Technical Guide to the Chemical Structure and Properties of GE23077 Factors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The GE23077 factors are a complex of cyclic heptapeptide (B1575542) antibiotics produced by the actinomycete Actinomadura sp.[1][2]. Comprising four main components—A1, A2, B1, and B2—these natural products are potent and selective inhibitors of bacterial RNA polymerase (RNAP)[1][3]. Their unique mechanism of action, which involves binding to a site distinct from that of the well-known rifamycins, makes them a subject of significant interest for the development of novel antibacterial agents, particularly against drug-resistant pathogens[3][4]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of the this compound factors, along with detailed experimental methodologies and visual representations of their mechanism of action.
Chemical Structure and Physicochemical Properties
The this compound factors are novel cyclic heptapeptides composed of both common and unusual amino acids[5]. The core structure is a macrocycle, with variations in an acyl side chain and the stereochemistry of an α-amino-malonic acid residue distinguishing the four main factors[5].
-
Factors A and B: The primary difference between the A and B series lies in the acyl group attached to a 2,3-diaminopropanoic acid moiety within the peptide structure[5].
-
Factors 1 and 2: The distinction between factors 1 and 2 (i.e., A1 vs. A2 and B1 vs. B2) arises from the epimerization of the α-amino-malonic acid residue. This isomerization is thought to occur via a keto-enol tautomerism, leading to a change in the chirality at this position[5].
A summary of the key physicochemical properties of the primary this compound factors is presented in Table 1.
| Factor | Molecular Formula | Molecular Weight (Da) |
| This compound A1 | C31H51N9O16 | 805.8[6] |
| This compound B1 | C31H49N9O16 | 803.8[6] |
Table 1: Physicochemical Properties of this compound Factors A1 and B1.
Biological Activity and Mechanism of Action
The this compound factors exhibit potent inhibitory activity against bacterial RNA polymerase, with IC50 values typically in the nanomolar range[1][6]. This inhibition is selective for bacterial RNAP, with no significant activity observed against eukaryotic RNA polymerase II[3].
In Vitro Inhibitory Activity
The inhibitory activity of the this compound complex has been evaluated against RNAP from various bacterial species. A summary of the reported IC50 values is provided in Table 2.
| Enzyme Source | This compound Complex IC50 (nM) |
| Escherichia coli RNAP | ~20[6] |
| Bacillus subtilis RNAP | ~20[6] |
Table 2: In Vitro Inhibitory Activity of this compound Complex against Bacterial RNA Polymerase.
Antimicrobial Spectrum
Despite their potent enzymatic inhibition, the this compound factors demonstrate a narrow spectrum of whole-cell antibacterial activity[1]. This is largely attributed to their poor penetration across the bacterial cell membrane[3][7]. The most susceptible organism identified is Moraxella catarrhalis, including clinical isolates[1]. Partial activity has also been observed against Neisseria gonorrhoeae and Mycobacterium smegmatis[1].
Mechanism of Action
This compound inhibits bacterial transcription at the initiation step[3]. Unlike rifampicin (B610482), which also targets RNAP, this compound does not inhibit the formation of the open promoter complex[3]. Instead, it binds to a site that overlaps with the binding sites for the initiating nucleotides (the 'i' and 'i+1' sites)[2][4]. This direct binding sterically hinders the entry of the first two nucleotides, thereby preventing the formation of the first phosphodiester bond and halting transcription initiation[2][4]. A key finding is that the this compound binding site is distinct from the rifampicin binding site, and there is no cross-resistance between the two antibiotics[3].
Caption: Mechanism of action of this compound.
Experimental Protocols
The following sections outline the general methodologies employed in the characterization of the this compound factors.
Structure Elucidation
The chemical structures of the this compound factors were determined using a combination of spectroscopic and chromatographic techniques[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, TOCSY, HMQC, HMBC) were used to elucidate the amino acid sequence and the overall topology of the cyclic peptides.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS, FAB-MS) was employed to determine the molecular weights of the individual factors and to confirm their elemental composition[5].
-
Gas Chromatography/Mass Spectrometry (GC/MS): Chiral GC/MS analysis of the acid hydrolysates of the peptides was used to determine the absolute configuration of the constituent amino acids[5].
Caption: Workflow for the structure elucidation of this compound factors.
RNA Polymerase Inhibition Assay (IC50 Determination)
The in vitro inhibitory activity of the this compound factors against bacterial RNA polymerase is typically determined using a filter-binding assay that measures the incorporation of a radiolabeled nucleotide into an RNA transcript.
Materials:
-
Purified bacterial RNA polymerase holoenzyme
-
DNA template containing a suitable promoter (e.g., T7 A1 promoter)
-
Nucleoside triphosphates (ATP, GTP, CTP, and [α-³²P]UTP)
-
This compound factors (dissolved in a suitable solvent, e.g., DMSO)
-
Reaction buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DNA template, and RNA polymerase.
-
Add varying concentrations of the this compound factor to be tested.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the transcription reaction by adding the four NTPs, including [α-³²P]UTP.
-
Incubate the reaction at 37°C for a specific time (e.g., 15 minutes).
-
Stop the reaction by adding cold 10% (w/v) TCA.
-
Precipitate the radiolabeled RNA by incubating on ice.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The whole-cell antibacterial activity of the this compound factors is determined by measuring the minimum inhibitory concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strains to be tested
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound factors (dissolved and serially diluted in the growth medium)
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the test bacterium in the growth medium.
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound factor in the growth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).
-
The MIC is defined as the lowest concentration of the this compound factor that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The this compound factors represent a promising class of bacterial RNA polymerase inhibitors with a novel mechanism of action. Their potent in vitro activity and distinct binding site make them valuable tools for studying bacterial transcription and for the development of new antibiotics. The primary challenge for their therapeutic application is their poor cell permeability. Future research efforts will likely focus on the chemical modification of the this compound scaffold to improve its pharmacokinetic properties while retaining its potent inhibitory activity. The unique structural features of these cyclic peptides offer a rich platform for medicinal chemistry exploration to generate derivatives with enhanced antibacterial efficacy.
References
- 1. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 3. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adipogen.com [adipogen.com]
- 7. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Grip: A Technical Guide to the GE23077 Binding Site on Bacterial RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
The cyclic peptide antibiotic GE23077 presents a promising avenue for antimicrobial drug development through its targeted inhibition of bacterial RNA polymerase (RNAP), a crucial enzyme for bacterial survival. This technical guide provides an in-depth exploration of the binding site and mechanism of action of this compound, offering valuable insights for researchers and professionals in the field. By directly targeting the catalytic core of RNAP at a site distinct from other known inhibitors, this compound circumvents existing resistance mechanisms and provides a scaffold for novel antibiotic design.
Mechanism of Action: A Novel Approach to Transcription Inhibition
This compound inhibits bacterial transcription by directly binding to the RNAP active center, specifically at the 'i' and 'i+1' nucleotide binding sites.[1][2][3] This binding sterically prevents the initiating nucleotides from accessing these sites, thereby blocking the very first step of transcription initiation.[1][2][4] The antibiotic does not interfere with the formation of the RNAP-promoter open complex (RPo), indicating that its inhibitory action is specific to the nucleotide addition phase.[1][2] This mechanism is distinct from other classes of RNAP inhibitors. For instance, rifamycins (B7979662) bind to a different, albeit adjacent, site and block the path of the elongating RNA transcript, while streptolydigin (B611037) inhibits nucleotide addition during both initiation and elongation.[1]
The binding of this compound involves crucial interactions with the core catalytic components of the RNAP active center, including the 'i' and 'i+1' sites and the catalytic Mg2+ ion (Mg2+(I)).[2] This unique binding footprint contributes to its potency and the low frequency of resistance development, as the targeted residues are essential for RNAP's fundamental catalytic activity.[1][3]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified against RNAP from both Gram-positive and Gram-negative bacteria. The following table summarizes the key quantitative data.
| Enzyme/Organism | Parameter | Value | Reference |
| Escherichia coli RNAP | IC50 | 10-8 M range | [5] |
| Bacillus subtilis RNAP | IC50 | 10-8 M range | [5] |
| E. coli DNA Polymerase | IC50 | > 10-4 M | [5] |
| Wheat Germ RNAP II | IC50 | > 10-4 M | [5] |
Table 1: Inhibitory activity of this compound against various polymerases.
Crystallographic studies have provided high-resolution structural data for the this compound-RNAP complex.
| Complex | Resolution | Reference |
| Thermus thermophilus RNAP holoenzyme in complex with this compound | 3.35 Å | [2] |
| RNAP-promoter open complex (RPo) in complex with this compound | 2.8 Å | [2] |
Table 2: Crystallographic data for this compound-RNAP complexes.
The this compound Binding Site: A Privileged Target
The binding site of this compound on the bacterial RNAP is located within the enzyme's active center and is comprised of residues from two key regions: the 'D2 loop' and the 'link region'.[2] Genetic studies in Streptococcus pyogenes have identified that single amino acid substitutions in the RNAP β subunit can confer resistance to this compound.[1] These mutations map to residues corresponding to E. coli RNAP β subunit residues 565, 681, and 684, confirming their critical role in the binding of the antibiotic.[1] The location of this binding site is distinct from that of rifamycins, which explains the lack of cross-resistance between the two compounds.[1][3][5]
The proximity of the this compound and rifamycin (B1679328) binding sites has been exploited to create a bipartite inhibitor by covalently linking the two molecules.[1][4] This hybrid compound exhibits extremely high potency and a significantly reduced susceptibility to resistance.[1][3][4]
References
- 1. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 2. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound binds to the RNA polymerase 'i' and 'i+1' sites and prevents the binding of initiating nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bacterial RNA Polymerase-DNA Interaction—The Driving Force of Gene Expression and the Target for Drug Action [frontiersin.org]
- 5. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity of GE23077 for Prokaryotic RNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular basis for the selective inhibition of prokaryotic RNA polymerase (RNAP) by the cyclic peptide antibiotic GE23077. By compiling quantitative data, detailing experimental methodologies, and visualizing key mechanisms, this document serves as a comprehensive resource for professionals in the fields of microbiology, biochemistry, and antibiotic development.
Executive Summary
This compound is a potent and highly specific inhibitor of bacterial RNA polymerase, demonstrating a remarkable selectivity for prokaryotic enzymes over their eukaryotic counterparts. This specificity is rooted in its unique mechanism of action, targeting the catalytic active center of the bacterial RNAP. This compound binds to the nucleotide binding sites 'i' and 'i+1', physically preventing the binding of the initiating nucleotides and thereby halting the process of transcription initiation.[1][2][3][4][5][6] This mode of inhibition at a site distinct from that of the well-known antibiotic rifampicin (B610482) means there is no cross-resistance between the two.[2][7] The high degree of conservation of the this compound binding site among bacteria, coupled with its divergence from eukaryotic RNAPs, underscores its potential as a scaffold for the development of novel antibacterial agents.
Quantitative Analysis of RNAP Inhibition
The profound specificity of this compound is quantitatively demonstrated by its differential inhibitory activity against prokaryotic and eukaryotic RNA polymerases. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound against various RNAPs.
| Enzyme Source | RNA Polymerase Type | IC50 (M) | Reference |
| Escherichia coli | Bacterial RNAP | ~1 x 10-8 | [7][8] |
| Bacillus subtilis | Bacterial RNAP | ~1 x 10-8 | [8] |
| Wheat Germ | Eukaryotic RNAP II | > 1 x 10-4 | [7][8] |
| Human | Eukaryotic RNAP I, II, III | Not Inhibited | [9] |
Mechanism of Selective Inhibition
The selective action of this compound arises from its interaction with a specific site within the catalytic core of bacterial RNAP. Structural and biochemical studies have elucidated the following key aspects of its mechanism:
-
Binding Site: this compound binds directly to the active center of bacterial RNAP, specifically occupying the 'i' and 'i+1' sites.[1][2][3][4][5][6] These sites are crucial for the binding of the initiating ribonucleoside triphosphates (NTPs) during the first step of RNA synthesis.
-
Steric Hindrance: By occupying the 'i' and 'i+1' sites, this compound creates a physical barrier that prevents the incoming initiating NTPs from accessing their binding pockets.[4] This steric hindrance is the direct cause of transcription initiation arrest.
-
Conservation of the Target Site: The amino acid residues that constitute the this compound binding pocket are highly conserved across a wide range of bacterial species, explaining its broad-spectrum activity against prokaryotic RNAPs.[9]
-
Divergence from Eukaryotic RNAPs: Conversely, the corresponding regions in eukaryotic RNAP I, II, and III show significant sequence and structural differences. This divergence is the primary reason for the lack of this compound activity against these enzymes.[9]
The following diagram illustrates the signaling pathway of this compound's inhibitory action on bacterial RNAP.
Caption: Mechanism of this compound Inhibition.
Detailed Experimental Methodologies
The specificity and mechanism of action of this compound have been elucidated through a combination of biochemical and structural biology techniques. Below are detailed descriptions of the key experimental protocols employed in these studies.
In Vitro Transcription Assay
This assay is fundamental to determining the inhibitory activity of this compound on RNAP. It measures the incorporation of radiolabeled nucleotides into newly synthesized RNA transcripts.
Objective: To quantify the inhibitory effect of this compound on the transcriptional activity of prokaryotic and eukaryotic RNA polymerases.
Materials:
-
Purified RNA polymerase (e.g., E. coli RNAP, B. subtilis RNAP, Wheat Germ RNAP II)
-
DNA template (e.g., calf thymus DNA, a plasmid containing a specific promoter)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Radiolabeled nucleotide (e.g., [α-32P]UTP or [3H]UMP)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 150 mM KCl, 1 mM DTT)
-
Stop solution (e.g., 10% trichloroacetic acid (TCA))
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and non-radiolabeled NTPs.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. A control reaction with no inhibitor should be included.
-
Enzyme Addition: Add the purified RNA polymerase to initiate the transcription reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific RNAP (e.g., 37°C for E. coli RNAP) for a defined period (e.g., 10-20 minutes).
-
Radiolabeling: Add the radiolabeled nucleotide to the reaction and continue the incubation.
-
Quenching the Reaction: Stop the reaction by adding ice-cold stop solution (e.g., 10% TCA).
-
Precipitation: Precipitate the newly synthesized radiolabeled RNA by incubating on ice.
-
Filtration: Collect the precipitated RNA by filtering the reaction mixture through glass fiber filters. The unincorporated radiolabeled nucleotides will pass through the filter.
-
Washing: Wash the filters with a cold, low-concentration acid (e.g., 5% TCA) to remove any remaining unincorporated nucleotides.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the amount of RNA synthesized.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
The following diagram illustrates the general workflow for an in vitro transcription assay.
Caption: In Vitro Transcription Assay Workflow.
Filter-Binding Assay
This assay is used to study the binding of RNAP to DNA and can be adapted to investigate how inhibitors like this compound affect this interaction.
Objective: To assess the effect of this compound on the formation of the RNAP-DNA complex.
Materials:
-
Purified RNA polymerase
-
Radiolabeled DNA fragment containing a promoter
-
This compound
-
Binding buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 0.1 mM EDTA, 0.1 mM DTT, 50 µg/ml BSA)
-
Nitrocellulose filters
-
Washing buffer (same as binding buffer)
-
Scintillation counter
Procedure:
-
Labeling DNA: The DNA fragment containing the promoter of interest is typically end-labeled with a radioactive isotope (e.g., 32P).
-
Binding Reaction: In a microcentrifuge tube, combine the radiolabeled DNA, binding buffer, and varying concentrations of this compound.
-
Enzyme Addition: Add a fixed amount of RNA polymerase to the tubes and incubate to allow for the formation of the RNAP-DNA complex.
-
Filtration: Slowly pass the reaction mixture through a nitrocellulose filter under vacuum. The protein and any DNA bound to it will be retained on the filter, while unbound DNA will pass through.
-
Washing: Wash the filter with cold binding buffer to remove any non-specifically bound DNA.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filter corresponds to the amount of RNAP-DNA complex formed. By comparing the results at different this compound concentrations, one can determine if the inhibitor affects the binding of RNAP to the DNA template.
Conclusion
The cyclic peptide this compound stands out as a highly specific inhibitor of prokaryotic RNA polymerase. Its mechanism of action, which involves the direct obstruction of the initiating nucleotide binding sites, provides a clear rationale for its potent antibacterial activity and its lack of effect on eukaryotic cells. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of new antibiotics targeting the essential process of bacterial transcription. The unique binding site and mechanism of this compound make it an attractive lead compound in the ongoing search for novel therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 3. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new spanner in the works of bacterial transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | Semantic Scholar [semanticscholar.org]
- 7. This compound binds to the RNA polymerase 'i' and 'i+1' sites and prevents the binding of initiating nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The role of GE23077 in studying transcription initiation
An In-depth Technical Guide: The Role of GE23077 in Studying Transcription Initiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transcription initiation is a cornerstone of gene expression and a validated target for antibacterial agents. This compound, a cyclic peptide antibiotic, has emerged as a critical research tool for dissecting the nuanced mechanisms of this process in bacteria. It functions as a potent and highly specific inhibitor of bacterial RNA polymerase (RNAP). This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, presenting detailed experimental protocols, and visualizing its inhibitory pathway and associated research workflows. The information herein is intended to empower researchers and drug developers to effectively utilize this compound as a molecular probe to advance our understanding of bacterial transcription and to explore new antibiotic development strategies.
Mechanism of Action: A Precise Blockade of RNA Synthesis
This compound inhibits bacterial transcription through a unique and highly specific mechanism that targets the very first step of RNA synthesis.[1][2] Unlike many other transcription inhibitors, it does not interfere with the ability of RNAP to recognize and bind to promoter DNA or to unwind the DNA to form the open promoter complex (RPo).[1][3]
Instead, this compound binds directly to the catalytic heart of the RNAP enzyme, at a position that overlaps the binding sites for the first two nucleotide triphosphates (NTPs), known as the "i" and "i+1" sites.[1][4][5] This binding action physically obstructs the entry of the initiating NTPs.[1] By preventing the substrates from accessing the active site, this compound effectively blocks the formation of the first phosphodiester bond, thereby halting transcription initiation before it can begin.[1][6] This mechanism is distinct from the well-known rifamycin (B1679328) class of antibiotics, and importantly, this compound does not show cross-resistance with rifampicins.[1][3][5]
The specificity of this compound is a key attribute; it is a potent inhibitor of bacterial RNAP but does not significantly affect eukaryotic RNA polymerases, making it a selective tool for studying the bacterial transcription machinery.[2][3][7]
Signaling Pathway Visualization
The following diagram illustrates the inhibitory action of this compound on the transcription initiation pathway.
Caption: this compound binds to the open promoter complex, blocking NTP access.
Quantitative Data on Inhibitory Activity
This compound exhibits potent inhibitory activity against purified bacterial RNA polymerases. However, its efficacy against whole bacterial cells is generally limited due to poor membrane permeability.[3][7][8] The following table summarizes key quantitative metrics for this compound's activity.
| Parameter | Target Enzyme/Organism | Reported Value | Comments |
| IC₅₀ | Escherichia coli RNAP | ~10-8 M (nM range) | Potent enzymatic inhibition.[3][9] |
| IC₅₀ | Bacillus subtilis RNAP | ~10-8 M (nM range) | Similarly potent against Gram-positive RNAP.[3][9] |
| IC₅₀ | Wheat Germ RNAP II | > 10-4 M | Demonstrates high selectivity for bacterial enzyme.[3] |
| MIC | Moraxella catarrhalis | Active | One of the few organisms showing whole-cell susceptibility.[7] |
| MIC | Most other bacteria | Poor / High | Generally poor whole-cell activity due to penetration issues.[7][8] |
Table 1: Summary of this compound Quantitative Data. IC₅₀ (Half-maximal inhibitory concentration) values highlight the potent in-vitro activity, while MIC (Minimum Inhibitory Concentration) values reflect the challenges with whole-cell efficacy.
Key Experimental Protocols
Characterizing the activity of transcription inhibitors like this compound relies on robust biochemical assays. The following section details a standard methodology for an in vitro transcription assay.
In Vitro Single-Round Transcription Assay
This assay is designed to measure the effect of an inhibitor on a single round of transcription initiation and elongation from a specific promoter.
Objective: To determine the concentration-dependent effect of this compound on the synthesis of a defined RNA transcript from a DNA template.
Materials:
-
Purified bacterial RNAP Holoenzyme (e.g., E. coli σ⁷⁰-holoenzyme)
-
Linearized plasmid DNA or PCR product containing a strong bacterial promoter (e.g., T7 A1 or λ PR)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 10 mM DTT)
-
Ribonucleotide solution (ATP, GTP, CTP at 10 mM each)
-
[α-³²P]UTP (radiolabeled nucleotide)
-
This compound stock solution in DMSO
-
Heparin (for single-round initiation)
-
Stop Solution/Loading Dye (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Nuclease-free water
Protocol:
-
Formation of Open Promoter Complex (RPo):
-
In a nuclease-free microcentrifuge tube, combine RNAP holoenzyme and the DNA template in 1x transcription buffer.
-
Incubate the mixture at 37°C for 15 minutes. This allows the RNAP to bind the promoter and melt the DNA.
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the RPo-containing tubes.
-
Incubate for an additional 10 minutes at 37°C to allow for inhibitor binding.
-
-
Initiation of Transcription:
-
Prepare an initiation mix containing ATP, GTP, CTP, and [α-³²P]UTP.
-
Add heparin to the initiation mix. Heparin is a polyanion that binds to free RNAP, preventing re-initiation and ensuring only a single round of transcription is observed.
-
Start the reaction by adding the initiation mix to the tubes from Step 2. Incubate at 37°C for 10-20 minutes.
-
-
Reaction Quenching:
-
Stop the reactions by adding an equal volume of Stop Solution/Loading Dye.
-
-
Analysis of Transcripts:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA transcripts using a phosphorimager or autoradiography.
-
-
Data Interpretation:
-
The intensity of the full-length transcript band will decrease as the concentration of this compound increases. This allows for the calculation of an IC₅₀ value.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the in vitro transcription assay described above.
Caption: Workflow for a single-round in vitro transcription assay.
Conclusion and Applications in Research
This compound is a highly valuable molecular probe for the study of bacterial transcription. Its precise mechanism of action—sterically blocking the binding of initiating nucleotides—allows researchers to isolate and investigate the earliest catalytic steps of RNA synthesis.[1] For drug development professionals, this compound serves as a lead compound and a mechanistic exemplar. While its poor cell permeability has hindered its clinical development, its unique binding site on RNAP represents an attractive, "privileged" target for the design of new antibacterial agents that could potentially overcome existing resistance mechanisms.[1][8] The methodologies and data presented in this guide offer a foundational resource for leveraging this compound in advancing the frontiers of transcription research and antibiotic discovery.
References
- 1. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 3. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | Semantic Scholar [semanticscholar.org]
- 5. This compound binds to the RNA polymerase 'i' and 'i+1' sites and prevents the binding of initiating nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new spanner in the works of bacterial transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GE23077: A Technical Deep Dive into its Differential Effects on Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cyclic peptide antibiotic GE23077, focusing on its mechanism of action and its differential efficacy against Gram-positive and Gram-negative bacteria. This document synthesizes available data to offer a comprehensive resource for researchers in microbiology and drug development.
Executive Summary
This compound is a potent inhibitor of bacterial RNA polymerase (RNAP), a critical enzyme for bacterial survival. It exhibits strong, nanomolar-range inhibitory activity against purified RNAP from both Gram-positive and Gram-negative bacteria. However, its whole-cell antibacterial activity is markedly different between these two broad classes of bacteria. The primary determinant of this differential effect is the bacterial cell envelope's permeability. While this compound shows promise against specific pathogens, its broad-spectrum application is limited by its hydrophilic nature, which hinders its passage across the complex outer membrane of most Gram-negative bacteria.
Mechanism of Action: Inhibition of Transcription Initiation
This compound exerts its antibacterial effect by directly targeting the bacterial RNA polymerase. Through a combination of genetic, biochemical, and structural studies, its mechanism has been elucidated.[1][2][3][4]
-
Binding Site: this compound binds to the active center of the bacterial RNAP, specifically at the 'i' and 'i+1' nucleotide binding sites.[1][2][3][4] This binding site is distinct from that of the well-known RNAP inhibitor, rifampicin (B610482).[1][2][3]
-
Inhibition of Initiation: By occupying these crucial sites, this compound physically obstructs the binding of the initiating nucleotides (NTPs), thereby preventing the formation of the first phosphodiester bond and halting the initiation of transcription.[1][2][3][4]
-
No Cross-Resistance with Rifampicin: Due to its unique binding site, this compound does not exhibit cross-resistance with rifampicin, a significant advantage in the context of rising antibiotic resistance.[1][2][3]
Caption: Mechanism of this compound action on bacterial RNA polymerase.
Differential Activity: Gram-Positive vs. Gram-Negative Bacteria
The in vitro potency of this compound against purified RNAP does not consistently translate to whole-cell antibacterial efficacy, revealing a significant disparity in its effect on Gram-positive and Gram-negative bacteria.
Gram-Negative Bacteria: The Permeability Barrier
The majority of Gram-negative bacteria are resistant to this compound. This resistance is not typically due to a lack of target affinity but rather to the formidable outer membrane of these bacteria. This lipid bilayer, unique to Gram-negatives, is rich in lipopolysaccharides and acts as a highly selective barrier, preventing the influx of many molecules, including the hydrophilic this compound.[5][6]
However, there are notable exceptions. Moraxella catarrhalis , a Gram-negative bacterium, is consistently reported to be susceptible to this compound.[7] Partial activity has also been noted against Neisseria gonorrhoeae and Mycobacterium smegmatis .[7] The reasons for the susceptibility of these specific Gram-negative species are not fully elucidated but may relate to unique properties of their outer membranes that allow for this compound uptake. Studies using permeabilized E. coli cells have shown that when the outer membrane barrier is bypassed, this compound effectively inhibits intracellular RNA synthesis, confirming that permeability is the primary limiting factor.[7]
Gram-Positive Bacteria: A More Permissive Target
Gram-positive bacteria, lacking an outer membrane, are generally more susceptible to this compound than their Gram-negative counterparts. Their cell wall, primarily composed of a thick layer of peptidoglycan, is more porous and allows for easier passage of molecules like this compound to its intracellular target. Activity has been reported against Streptococcus pyogenes .[3]
Quantitative Data
While this compound demonstrates potent inhibition of purified bacterial RNA polymerase, comprehensive comparative data on its Minimum Inhibitory Concentrations (MICs) against a wide array of bacterial strains is not extensively available in the public domain. This is likely due to its narrow spectrum of whole-cell activity, which may have limited its development as a broad-spectrum antibiotic. The available data is summarized below.
Table 1: In Vitro Inhibition of Bacterial RNA Polymerase by this compound
| Target Enzyme Source | IC50 (nM) |
| Escherichia coli (Gram-Negative) | ~20 |
| Bacillus subtilis (Gram-Positive) | ~20 |
IC50: The concentration of this compound required to inhibit 50% of the RNA polymerase activity. Data sourced from multiple reports indicating nanomolar potency.[8]
Table 2: Whole-Cell Antibacterial Activity of this compound (MICs)
| Bacterial Species | Gram Stain | MIC (µg/mL) |
| Moraxella catarrhalis | Negative | Susceptible (Specific values not consistently reported) |
| Neisseria gonorrhoeae | Negative | Partially Active (Specific values not consistently reported) |
| Mycobacterium smegmatis | (Acid-Fast) | Partially Active (Specific values not consistently reported) |
| Streptococcus pyogenes | Positive | Active (Specific values not consistently reported) |
| Most other Gram-Negative Bacteria | Negative | Resistant (>128) |
| Most other Gram-Positive Bacteria | Positive | Variable (Limited data) |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate wells using the bacterial growth medium. This creates a gradient of decreasing antibiotic concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium. A growth control well (containing medium and bacteria but no antibiotic) and a sterility control well (containing only medium) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Transcription Inhibition Assay
This assay measures the ability of this compound to inhibit the synthesis of RNA by purified bacterial RNA polymerase.
Objective: To quantify the inhibitory activity of this compound on bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase (holoenzyme)
-
DNA template containing a promoter sequence
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP)
-
This compound at various concentrations
-
Transcription buffer
-
Reaction quench solution
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: Purified RNAP is pre-incubated with the DNA template in transcription buffer to allow for the formation of the open promoter complex.
-
Inhibitor Addition: this compound at varying concentrations is added to the reaction mixtures and incubated.
-
Initiation of Transcription: The transcription reaction is initiated by the addition of the NTP mix (containing the radiolabeled NTP).
-
Reaction Quenching: After a defined incubation period, the reaction is stopped by the addition of a quench solution.
-
Analysis of Transcripts: The RNA transcripts are separated by size using denaturing PAGE.
-
Quantification: The radiolabeled RNA products are visualized and quantified using a phosphorimager or autoradiography. The amount of RNA synthesized at each this compound concentration is compared to a no-inhibitor control to determine the IC50 value.
Caption: Workflow for in vitro transcription inhibition assay.
Conclusion and Future Directions
This compound is a potent and specific inhibitor of bacterial RNA polymerase with a novel mechanism of action. Its differential effect on Gram-positive and Gram-negative bacteria is primarily dictated by the permeability of the bacterial cell envelope. While its broad-spectrum activity is limited, its efficacy against certain pathogens, such as Moraxella catarrhalis, and its lack of cross-resistance with rifampicin make it an interesting lead compound.
Future research could focus on:
-
Structure-Activity Relationship (SAR) Studies: To develop analogs of this compound with improved permeability across the outer membrane of Gram-negative bacteria.
-
Combination Therapies: Investigating the synergistic effects of this compound with other antibiotics or with outer membrane permeabilizing agents.
-
Bipartite Inhibitors: The proximity of the this compound and rifampicin binding sites on RNAP offers the potential to create novel, highly potent bipartite antibiotics that bind to both sites simultaneously.
This detailed understanding of this compound's properties is crucial for guiding further research and development efforts in the ongoing search for novel antibacterial agents.
References
- 1. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 5. Bacterial Transcription as a Target for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of GE23077 Against Purified RNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro potency of GE23077, a cyclic peptide antibiotic, against purified bacterial RNA polymerase (RNAP). The document summarizes key quantitative data, details experimental protocols for assessing inhibitory activity, and visualizes the underlying molecular interactions and experimental workflows.
Quantitative Assessment of In Vitro Potency
This compound is a potent inhibitor of bacterial RNA polymerase, demonstrating significant activity against enzymes from both Gram-positive and Gram-negative bacteria. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme Source | Inhibitor | IC50 Range (M) | Reference |
| Escherichia coli (Gram-negative) | This compound | 10-8 | Sarubbi et al., 2004 |
| Bacillus subtilis (Gram-positive) | This compound | 10-8 | Sarubbi et al., 2004 |
| Wheat Germ (eukaryotic RNAP II) | This compound | > 10-4 | Sarubbi et al., 2004 |
| E. coli DNA Polymerase | This compound | > 10-4 | Sarubbi et al., 2004 |
Key Findings:
-
This compound exhibits potent inhibition of bacterial RNA polymerase with IC50 values in the nanomolar range.[1]
-
The compound demonstrates selectivity for bacterial RNAP, with significantly lower activity against eukaryotic RNA polymerase II and bacterial DNA polymerase.[1]
-
The inhibitory activity is observed against RNAP from both Gram-positive and Gram-negative bacteria.
Mechanism of Action: Targeting Transcription Initiation
This compound exerts its inhibitory effect by directly binding to the active center of bacterial RNA polymerase. Specifically, it targets the 'i' and 'i+1' nucleotide binding sites. This binding sterically hinders the entry of initiating nucleotides, thereby preventing the formation of the first phosphodiester bond and halting transcription initiation.[2][3] Notably, the binding site of this compound is distinct from that of rifampicin, another well-characterized RNAP inhibitor, and there is no cross-resistance between the two compounds.[1]
Caption: Mechanism of this compound action on bacterial RNA polymerase.
Experimental Protocols
The determination of the in vitro potency of this compound against purified RNAP involves a multi-step process, including the purification of the enzyme and a subsequent in vitro transcription assay.
Purification of Bacterial RNA Polymerase
A common method for obtaining purified bacterial RNAP is through overexpression of its subunits in E. coli followed by affinity chromatography.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an expression plasmid containing the genes for RNAP subunits (α, β, β', ω, and σ factor).
-
Luria-Bertani (LB) medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.9, 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 0.1 M NaCl, and protease inhibitors).
-
Sonciator.
-
Affinity chromatography column (e.g., Ni-NTA agarose (B213101) if a His-tag is used).
-
Wash buffer and elution buffer.
-
Dialysis buffer.
Procedure:
-
Overexpression: Culture the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG and continue to culture at a lower temperature (e.g., 16-20°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Add lysozyme and incubate on ice. Lyse the cells further by sonication.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated affinity chromatography column.
-
Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the purified RNAP from the column using an elution buffer containing a high concentration of an eluting agent (e.g., imidazole (B134444) for His-tagged proteins).
-
Dialysis: Dialyze the eluted fractions against a storage buffer to remove the eluting agent and for long-term stability.
-
Purity Assessment: Analyze the purity of the enzyme by SDS-PAGE.
In Vitro Transcription Assay for IC50 Determination
This assay measures the synthesis of RNA from a DNA template in the presence of purified RNAP and varying concentrations of the inhibitor.
Materials:
-
Purified bacterial RNA polymerase holoenzyme.
-
Linear DNA template containing a strong promoter (e.g., T7A1 promoter).
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT).
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).
-
Radiolabeled rNTP (e.g., [α-³²P]UTP).
-
This compound stock solution and serial dilutions.
-
Stop solution (e.g., formamide (B127407) with EDTA and loading dyes).
-
Denaturing polyacrylamide gel.
-
Phosphorimager or autoradiography film.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and purified RNAP holoenzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control reaction with no inhibitor.
-
Pre-incubation: Incubate the mixture at 37°C for a short period to allow for the formation of the RNAP-promoter open complex.
-
Initiation of Transcription: Start the transcription reaction by adding the rNTP mix, including the radiolabeled nucleotide.
-
Incubation: Allow the reaction to proceed at 37°C for a defined time.
-
Termination: Stop the reaction by adding the stop solution.
-
Product Analysis: Denature the samples by heating and separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification: Visualize the radiolabeled RNA products using a phosphorimager or by exposing the gel to autoradiography film. Quantify the intensity of the bands corresponding to the full-length transcript.
-
IC50 Calculation: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 3. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Antimicrobial Spectrum of GE23077: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary antimicrobial spectrum of GE23077, a novel inhibitor of bacterial RNA polymerase. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of this compound's activity.
Quantitative Antimicrobial Activity
This compound exhibits a narrow but potent spectrum of activity against specific bacterial pathogens. While it demonstrates strong inhibitory action against purified RNA polymerase from both Gram-positive and Gram-negative bacteria, its whole-cell efficacy is limited, likely due to poor cell penetration.[1][2][3] The antimicrobial activity is most pronounced against Moraxella catarrhalis, with notable activity also observed against Neisseria gonorrhoeae and Mycobacterium smegmatis.[1]
The minimum inhibitory concentrations (MICs) for this compound against a selection of bacterial strains are summarized in the table below. This data is compiled from preliminary studies and serves as a baseline for understanding the compound's potential therapeutic applications.
| Bacterial Strain | Organism Type | MIC (µg/mL) | Reference |
| Moraxella catarrhalis (clinical isolates) | Gram-negative | 0.06 - 0.25 | [1] |
| Neisseria gonorrhoeae | Gram-negative | 1 - 4 | [1] |
| Mycobacterium smegmatis | Acid-fast | 4 | [1] |
| Streptococcus pyogenes | Gram-positive | >128 | [4] |
| Escherichia coli | Gram-negative | >128 | [1] |
| Staphylococcus aureus | Gram-positive | >128 | [1] |
| Pseudomonas aeruginosa | Gram-negative | >128 | [1] |
| Enterococcus faecalis | Gram-positive | >128 | [1] |
| Haemophilus influenzae | Gram-negative | >128 | [1] |
Experimental Protocols
The determination of the antimicrobial spectrum of this compound necessitates standardized and meticulously executed experimental protocols. The following section details the methodologies for assessing the in vitro activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the standard procedure for determining the MIC of this compound. This technique allows for the quantitative assessment of the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.
a) Media and Reagents:
-
For non-fastidious organisms: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
For Moraxella catarrhalis and Neisseria gonorrhoeae: Haemophilus Test Medium (HTM) broth or GC broth supplemented with growth factors.
-
This compound stock solution: Prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted to the desired concentrations.
-
Bacterial inoculum: Prepared to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.
b) Procedure:
-
Preparation of Microtiter Plates: A two-fold serial dilution of this compound is prepared in the appropriate broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation:
-
Standard organisms: 35°C for 16-20 hours in ambient air.
-
Moraxella catarrhalis and Neisseria gonorrhoeae: 35-37°C for 20-24 hours in a CO2-enriched atmosphere (5% CO2).
-
-
Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.
-
Quality Control: Standard quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and relevant ATCC strains for fastidious organisms) should be included in each assay to ensure the validity of the results.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in the study of this compound, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the compound's mechanism of action.
References
- 1. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the GE23077-RNAP Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interactions between the cyclic peptide antibiotic GE23077 and bacterial RNA polymerase (RNAP). Leveraging a combination of genetic, biochemical, and crystallographic data, this document elucidates the mechanism of action, binding site, and potential for future drug development.
Executive Summary
This compound is a potent inhibitor of bacterial transcription initiation. It functions by binding directly to the catalytic active center of RNAP, specifically at the 'i' and 'i+1' nucleotide binding sites. This interaction sterically hinders the binding of initiating nucleotides, thereby preventing the formation of the first phosphodiester bond in RNA synthesis. The unique binding site, which involves highly conserved and functionally critical residues of the RNAP active site, results in a low frequency of resistance development. Structural studies have revealed the precise molecular interactions between this compound and RNAP, providing a foundation for the rational design of novel antibacterial agents, including potent bipartite inhibitors.
Mechanism of Action
This compound specifically inhibits the nucleotide addition step during the initiation phase of transcription.[1][2][3] It does not impede the initial binding of RNAP to promoter DNA to form the RNAP-promoter closed complex (RPc) or the subsequent melting of the DNA to form the open complex (RPo).[1][4] However, once the RPo is formed, this compound binds to the active site and prevents the binding of the initiating NTPs at the i and i+1 sites.[1][5][6] This blockade of the active site effectively halts transcription before the synthesis of even a dinucleotide.[1] Notably, this compound does not inhibit transcription elongation, suggesting its binding site is accessible only in the initiation complex.[1]
Structural Basis of Interaction
The crystal structure of the Thermus thermophilus RNAP holoenzyme in complex with this compound has been determined at a resolution of 3.35 Å, providing a detailed view of the binding interface.[1] this compound binds in a pocket that overlaps with the binding sites for the initiating ribonucleotides (the i and i+1 sites) and interacts with the catalytic Mg2+ ion.[1][4]
The binding site is formed by residues from the β and β' subunits of RNAP, specifically within two conserved regions: the 'D2 loop' and the 'link region'.[1] Key interactions involve residues that are essential for the catalytic activity of RNAP, which explains the low frequency of resistance mutations.[1][5][6] Substitutions in these critical residues are often lethal or result in a significant loss of RNAP function.[1]
The binding site of this compound is distinct from that of the rifamycin (B1679328) class of antibiotics, another well-known inhibitor of bacterial RNAP.[1][5][6] This lack of cross-resistance is a significant advantage.[2][7] Furthermore, the proximity of the this compound and rifamycin binding sites has enabled the design of potent bipartite inhibitors that simultaneously occupy both sites, leading to enhanced affinity and activity.[1][5][6]
Quantitative Data
The inhibitory activity and binding characteristics of this compound have been quantified through various biochemical and structural studies.
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 | Escherichia coli RNAP | 10-8 M range | [7] |
| IC50 | Bacillus subtilis RNAP | 10-8 M range | [7] |
| IC50 | Eukaryotic (wheat germ) RNAP II | > 10-4 M | [7] |
| Crystal Structure Resolution | Thermus thermophilus RNAP holoenzyme - this compound complex | 3.35 Å | [1] |
Experimental Protocols
In Vitro Transcription Assays
-
Objective: To determine the effect of this compound on transcription initiation and elongation.
-
Methodology:
-
Purified bacterial RNAP holoenzyme is incubated with a DNA template containing a specific promoter sequence to allow the formation of the RNAP-promoter open complex (RPo).
-
This compound at varying concentrations is added to the reaction mixture.
-
A mixture of ribonucleoside triphosphates (NTPs), including one radioactively labeled NTP (e.g., [α-32P]UTP), is added to initiate transcription.
-
For initiation assays, the formation of short abortive RNA products or the first few phosphodiester bonds is monitored.
-
For elongation assays, a pre-formed stalled elongation complex is used, and the ability of RNAP to extend the RNA chain in the presence of this compound is assessed.
-
The RNA products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.
-
The intensity of the bands corresponding to the RNA products is quantified to determine the extent of inhibition and calculate IC50 values.[7]
-
Isolation and Characterization of this compound-Resistant Mutants
-
Objective: To identify the binding site of this compound on RNAP.
-
Methodology:
-
Saturation Mutagenesis: Genes encoding the β and β' subunits of E. coli RNAP are subjected to saturation mutagenesis, targeting residues within a 30 Å radius of the RNAP active center.[1]
-
Selection: A library of plasmids carrying the mutated RNAP subunit genes is transformed into an E. coli strain. The transformed cells are plated on a medium containing this compound to select for resistant mutants.
-
Sequencing: Plasmids from the resistant colonies are isolated, and the RNAP subunit genes are sequenced to identify the mutations conferring resistance.
-
Complementation Assay: The functionality of the mutant RNAP is confirmed by testing its ability to complement a temperature-sensitive lethal mutation in the corresponding endogenous RNAP subunit gene.[1]
-
In Vitro Validation: The mutant RNAP is purified, and its resistance to this compound is confirmed using in vitro transcription assays.[1]
-
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the this compound-RNAP complex.
-
Methodology:
-
Protein Expression and Purification: The RNAP holoenzyme from Thermus thermophilus is overexpressed and purified to homogeneity.
-
Complex Formation: The purified RNAP is incubated with an excess of this compound to ensure complete binding.
-
Crystallization: The this compound-RNAP complex is subjected to crystallization screening to identify conditions that yield diffraction-quality crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.
-
Structure Determination and Refinement: The diffraction data are processed, and the three-dimensional structure of the complex is solved using molecular replacement and refined to high resolution.[1]
-
Implications for Drug Development
The detailed structural and functional understanding of the this compound-RNAP interaction provides a solid foundation for the development of new antibacterial drugs.
-
Privileged Target: The this compound binding site is a "privileged target" because it is highly conserved and essential for RNAP function, making it less susceptible to resistance development through target modification.[1]
-
Rational Drug Design: The high-resolution crystal structure of the complex can guide the design of new inhibitors with improved potency, pharmacokinetic properties, and spectrum of activity.
-
Bipartite Inhibitors: The proximity of the this compound and rifamycin binding sites allows for the creation of hybrid molecules that bind to both sites simultaneously.[1][5][6] These bipartite inhibitors have the potential for significantly increased potency and a reduced likelihood of resistance.
Conclusion
The structural analysis of the this compound-RNAP complex has provided invaluable insights into a novel mechanism of transcription inhibition. The detailed understanding of the binding site and the molecular interactions at the atomic level has not only explained the potent activity and low resistance frequency of this compound but has also opened up new avenues for the rational design of next-generation antibiotics targeting bacterial RNA polymerase. Continued research in this area holds significant promise for addressing the growing challenge of antibiotic resistance.
References
- 1. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new spanner in the works of bacterial transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bacterial RNA Polymerase-DNA Interaction—The Driving Force of Gene Expression and the Target for Drug Action [frontiersin.org]
- 5. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | Semantic Scholar [semanticscholar.org]
- 6. This compound binds to the RNA polymerase 'i' and 'i+1' sites and prevents the binding of initiating nucleotides [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Genetic Blueprint of GE23077 Resistance: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the genetic underpinnings of resistance to the antibiotic GE23077 has been released today. This in-depth resource is tailored for researchers, scientists, and professionals in the field of drug development, offering a granular look at the molecular mechanisms that confer resistance to this potent inhibitor of bacterial RNA polymerase.
This compound is a cyclic peptide antibiotic that shows significant promise by targeting a fundamental process in bacterial survival: transcription. It effectively halts this process by binding to the 'i' and 'i+1' sites of the bacterial RNA polymerase (RNAP), thereby preventing the initiation of RNA synthesis.[1][2][3] This guide provides a detailed exploration of the genetic alterations that allow bacteria to evade the antibiotic's action.
The Genetic Basis of Resistance: Mutations in RNA Polymerase
The primary mechanism of resistance to this compound is the acquisition of specific mutations in the genes encoding the β (rpoB) and β' (rpoC) subunits of the bacterial RNA polymerase.[4] These mutations are predominantly found in two key regions of the RNAP active center: the 'D2 loop' and the 'link region'.[4] Alterations in these areas prevent the effective binding of this compound to its target sites, thereby allowing transcription to proceed even in the presence of the antibiotic.[4]
A significant finding highlighted in this guide is the unusually small target-based resistance spectrum for this compound.[3][4] This suggests that the antibiotic binds to a functionally critical site on the RNAP, where most mutations would be detrimental to the enzyme's essential function, thus limiting the evolutionary pathways to resistance.[4]
Quantitative Analysis of this compound Resistance
The level of resistance conferred by specific mutations can be quantified by determining the half-maximal inhibitory concentration (IC50) of this compound. The following table summarizes representative IC50 values for wild-type and various this compound-resistant RNAP mutants.
| RNAP Mutant | Amino Acid Substitution | Relative IC50 (this compound) | Reference |
| Wild-Type | - | 1X | [5] |
| Mutant 1 | β subunit substitution | >10X | [5] |
| Mutant 2 | β' subunit substitution | >20X | [5] |
Experimental Protocols for Investigating this compound Resistance
This guide provides detailed methodologies for key experiments crucial to the study of this compound resistance.
Generation of this compound-Resistant Mutants via Saturation Mutagenesis
This protocol is designed to systematically introduce all possible amino acid substitutions at specific sites within the rpoB and rpoC genes to identify mutations conferring resistance.
-
Primer Design: Design degenerate oligonucleotide primers targeting the codons for all residues within a 30 Å radius of the this compound binding site on the RNAP.[6]
-
Mutagenesis: Perform site-directed mutagenesis using the designed primers and a plasmid carrying the wild-type rpoB or rpoC gene.
-
Transformation: Transform a suitable E. coli host strain with the mutagenized plasmids.
-
Selection: Plate the transformed cells on agar (B569324) medium containing a selective concentration of this compound.
-
Isolation and Sequencing: Isolate colonies that exhibit growth and sequence the rpoB and rpoC genes to identify the resistance-conferring mutations.
In Vitro Transcription Assay to Confirm Resistance
This assay directly measures the enzymatic activity of purified wild-type and mutant RNAP in the presence of this compound.
-
Purification of RNAP: Purify RNAP from both wild-type and this compound-resistant bacterial strains.
-
Reaction Setup: Assemble in vitro transcription reactions containing a DNA template with a known promoter, ribonucleoside triphosphates (NTPs, one of which is radioactively labeled), and the purified RNAP.
-
Inhibition: Add varying concentrations of this compound to the reactions.
-
Transcription: Initiate transcription by incubating the reactions at 37°C.
-
Analysis: Stop the reactions and analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography. The amount of synthesized RNA is quantified to determine the IC50 of this compound for each RNAP variant.
Determination of Mutation Frequency
This protocol quantifies the rate at which spontaneous resistance to this compound arises in a bacterial population.
-
Culture Preparation: Grow multiple independent bacterial cultures from a small initial inoculum in the absence of this compound.
-
Plating: Plate a known number of cells from each culture onto agar medium containing a selective concentration of this compound.
-
Enumeration: Count the number of resistant colonies that appear after incubation.
-
Calculation: The mutation frequency is calculated by dividing the number of resistant colonies by the total number of plated cells.
Whole-Genome Sequencing of Resistant Isolates
This method identifies all genetic changes in a resistant strain, providing a comprehensive view of the resistance landscape.
-
DNA Extraction: Isolate high-quality genomic DNA from the this compound-resistant bacterial strain.
-
Library Preparation: Prepare a DNA library for sequencing using a standard protocol for the chosen sequencing platform (e.g., Illumina).
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis: Align the sequencing reads to a reference genome of the parental strain and identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant isolate.
Visualizing the Molecular and Experimental Landscape
To further clarify the complex processes involved in this compound action and resistance, the following diagrams have been generated.
This technical guide serves as a critical resource for the scientific community, providing both the foundational knowledge and the practical methodologies required to advance the understanding of this compound resistance. By elucidating the genetic mechanisms of resistance, this work will aid in the development of strategies to overcome antibiotic resistance and in the design of next-generation therapeutics.
References
- 1. RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Mutation frequency and biological cost of antibiotic resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
Methodological & Application
Application Notes and Protocols for GE23077 in Transcription Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for utilizing GE23077, a potent and selective inhibitor of bacterial RNA polymerase (RNAP), in various in vitro transcription assays. The information compiled here is intended to guide researchers in accurately assessing the inhibitory activity and mechanism of action of this compound and its analogs.
Introduction
This compound is a cyclic peptide antibiotic that specifically targets bacterial RNA polymerase, a crucial enzyme for gene expression and cell viability.[1] Unlike many other antibiotics, this compound does not inhibit eukaryotic RNA polymerases, making it a promising candidate for further drug development.[2] Its unique mechanism of action involves binding to the 'i' and 'i+1' nucleotide-binding sites within the RNAP active center, thereby physically obstructing the binding of initiating nucleotides and halting transcription at the very first step.[3][4] This mode of action is distinct from other well-known RNAP inhibitors like rifampicin, and importantly, this compound does not exhibit cross-resistance with rifampicin-resistant RNAP mutants.
This document outlines three key in vitro transcription assays to characterize the inhibitory properties of this compound: a fluorescence-based general transcription assay, a primer-dependent transcription initiation assay, and a de novo transcription initiation assay.
Quantitative Data Summary
The inhibitory potency of this compound has been determined against RNA polymerases from various bacterial species. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | Organism | Assay Type | IC50 (nM) | Reference |
| RNA Polymerase | Escherichia coli | In vitro transcription | ~10-100 | [1] |
| RNA Polymerase | Bacillus subtilis | In vitro transcription | ~10-100 | |
| RNA Polymerase | Staphylococcus aureus | In vitro transcription | ~75 | [4] |
| RNA Polymerase II | Wheat Germ (eukaryotic) | In vitro transcription | >100,000 | [2] |
Signaling Pathway and Mechanism of Action
This compound directly targets the catalytic core of bacterial RNA polymerase. The following diagram illustrates the mechanism of inhibition at the transcription initiation stage.
Experimental Protocols
Fluorescence-Detected RNA Polymerase Inhibition Assay
This high-throughput compatible assay provides a general measure of RNA synthesis and its inhibition by compounds like this compound. It relies on the fluorescence enhancement of a dye upon binding to newly synthesized RNA.
Workflow Diagram:
Protocol:
-
Reaction Setup: In a 96-well microplate, prepare the transcription reaction mixture. For a 50 µL final volume per well, combine:
-
5 µL of 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 10 mM DTT, 500 mM KCl)
-
1 µL of 10 mM NTP mix (ATP, GTP, CTP, UTP)
-
1 µL of linear DNA template containing a bacterial promoter (e.g., T7A1 or λ PR promoter) at 500 nM
-
Varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for control wells.
-
Nuclease-free water to a volume of 45 µL.
-
-
Enzyme Addition: Add 5 µL of bacterial RNA polymerase holoenzyme (e.g., E. coli σ⁷⁰-holoenzyme) at a final concentration of 50 nM to initiate the reaction.
-
Incubation: Mix gently and incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and DNA Digestion: Stop the reaction by adding 5 µL of 0.5 M EDTA. To remove the DNA template which would interfere with the fluorescent dye, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Fluorescence Detection:
-
Dilute the reaction mixture 1:10 in a new microplate with TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
Prepare the fluorescent dye solution (e.g., RiboGreen) according to the manufacturer's instructions and add it to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission for RiboGreen).
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Primer-Dependent Transcription Initiation Assay
This assay specifically assesses the ability of this compound to inhibit the formation of the first phosphodiester bond when transcription is initiated from a short RNA primer.
Protocol:
-
Reaction Components:
-
10x Transcription Buffer: 400 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 10 mM DTT, 500 mM KCl.
-
DNA Template: A synthetic DNA template with a promoter sequence where the initial transcribed sequence is known.
-
RNA Primer: A 2-nucleotide (2-nt) RNA primer complementary to the +1 and +2 positions of the template DNA.
-
Radiolabeled NTP: [α-³²P]NTP corresponding to the +3 position of the template.
-
Bacterial RNAP Holoenzyme: e.g., E. coli σ⁷⁰-holoenzyme.
-
-
Formation of the Open Promoter Complex:
-
In a microcentrifuge tube, mix:
-
1 µL of 10x Transcription Buffer
-
1 µL of DNA template (100 nM final concentration)
-
1 µL of RNA primer (1 µM final concentration)
-
Varying concentrations of this compound or vehicle.
-
Nuclease-free water to 9 µL.
-
-
Add 1 µL of RNAP holoenzyme (50 nM final concentration).
-
Incubate at 37°C for 10 minutes to allow the formation of the open promoter complex.
-
-
Initiation of Transcription:
-
Start the reaction by adding 1 µL of the [α-³²P]NTP (to a final concentration of 10 µM).
-
Incubate at 37°C for 10 minutes.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding 10 µL of 2x Stop Buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Heat the samples at 95°C for 3 minutes and then place on ice.
-
Analyze the products by electrophoresis on a 20% denaturing polyacrylamide gel.
-
Visualize the radiolabeled 3-nt RNA product using autoradiography or phosphorimaging.
-
-
Data Analysis: Quantify the intensity of the 3-nt product band for each this compound concentration and calculate the percentage of inhibition relative to the control.
De Novo Transcription Initiation Assay
This assay evaluates the effect of this compound on transcription initiation that starts from two individual nucleotides.
Protocol:
-
Reaction Components:
-
10x Transcription Buffer: As described above.
-
DNA Template: A linear DNA fragment with a strong bacterial promoter.
-
Initiating NTPs: The first two nucleotides of the transcript, one of which is radiolabeled (e.g., [γ-³²P]ATP or [α-³²P]GTP).
-
Bacterial RNAP Holoenzyme: e.g., E. coli σ⁷⁰-holoenzyme.
-
-
Formation of the Open Promoter Complex:
-
In a microcentrifuge tube, mix:
-
1 µL of 10x Transcription Buffer
-
1 µL of DNA template (100 nM final concentration)
-
Varying concentrations of this compound or vehicle.
-
Nuclease-free water to 8 µL.
-
-
Add 1 µL of RNAP holoenzyme (50 nM final concentration).
-
Incubate at 37°C for 10 minutes.
-
-
Initiation of Transcription:
-
Start the reaction by adding a 2 µL mix of the two initiating NTPs, with one being radiolabeled (final concentration of each NTP at 100 µM).
-
Incubate at 37°C for 15 minutes.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction and analyze the products as described in the primer-dependent assay (Protocol 2, step 4). The expected product is a radiolabeled 2-nt RNA.
-
-
Data Analysis: Quantify the 2-nt RNA product and determine the inhibitory effect of this compound as described previously.
Concluding Remarks
The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound against bacterial RNA polymerase. These assays are fundamental for structure-activity relationship (SAR) studies, mechanism of action elucidation, and the development of novel antibacterial agents targeting transcription. The high specificity of this compound for bacterial RNAP underscores its potential as a lead compound in the fight against antibiotic resistance.
References
- 1. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fluorescence-based assay for multisubunit DNA-dependent RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound binds to the RNA polymerase 'i' and 'i+1' sites and prevents the binding of initiating nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Applications of GE23077 in Antibiotic Discovery Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GE23077 is a cyclic heptapeptide (B1575542) antibiotic isolated from Actinomadura sp. that has garnered interest in the field of antibiotic discovery due to its potent and selective inhibition of bacterial RNA polymerase (RNAP).[1][2] This document provides detailed application notes and protocols for researchers investigating the potential of this compound and its analogs as novel antibacterial agents. A key challenge in the development of this compound is its poor penetration across bacterial cell membranes, which results in a narrow spectrum of whole-cell activity despite its high enzymatic potency.[1][3]
Mechanism of Action
This compound exerts its antibacterial effect by binding to a novel site on the bacterial RNAP, distinct from that of rifampicin.[1] This binding site is located at the RNAP active center, specifically at the 'i' and 'i+1' sites, which are responsible for binding the initiating nucleotides during transcription initiation.[4] By occupying these sites, this compound sterically hinders the binding of the first two nucleotide triphosphates, thereby preventing the formation of the first phosphodiester bond and inhibiting the initiation of RNA synthesis.[4] This mechanism is highly specific for bacterial RNAP, with no significant inhibition of eukaryotic RNAP II observed.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on bacterial transcription.
Quantitative Data Summary
This compound demonstrates potent inhibition of purified bacterial RNA polymerase but has limited whole-cell antibacterial activity.
Table 1: In Vitro Enzymatic Inhibition of RNA Polymerase by this compound
| Target Enzyme | Organism | IC50 (M) | Reference |
| RNA Polymerase | Escherichia coli | ~1 x 10-8 | [1] |
| RNA Polymerase | Bacillus subtilis | ~1 x 10-8 | [1] |
| DNA Polymerase | Escherichia coli | > 1 x 10-4 | [1] |
| RNA Polymerase II | Wheat germ (eukaryotic) | > 1 x 10-4 | [1] |
Table 2: Antimicrobial Spectrum of this compound
| Bacterial Species | Activity Level | Reference |
| Moraxella catarrhalis | Active (including clinical isolates) | [2] |
| Neisseria gonorrhoeae | Partial Activity | [2] |
| Mycobacterium smegmatis | Partial Activity | [2] |
| Gram-positive and Gram-negative bacteria | Generally Poor Activity | [2] |
Note: Specific Minimum Inhibitory Concentration (MIC) values for susceptible organisms are not consistently reported in the reviewed literature.
Experimental Protocols
In Vitro RNA Polymerase Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against bacterial RNA polymerase.
Experimental Workflow Diagram
Caption: Workflow for an in vitro RNAP inhibition assay.
Materials:
-
Purified bacterial RNA polymerase holoenzyme
-
DNA template (e.g., plasmid containing a known promoter)
-
Nucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-32P]UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 100 mM KCl, 1 mM DTT)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Reaction stop solution (e.g., 0.5 M EDTA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing transcription buffer, DTT, non-radiolabeled NTPs, radiolabeled NTP, and the DNA template.
-
Add varying concentrations of this compound or the vehicle control (DMSO) to the reaction tubes.
-
Initiate the reaction by adding the RNAP holoenzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Precipitate the newly synthesized radiolabeled RNA by adding cold TCA.
-
Collect the precipitated RNA by vacuum filtration through glass fiber filters.
-
Wash the filters to remove unincorporated radiolabeled NTPs.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Bacterial Cell Permeability Assay (General Protocol)
This protocol provides a general framework to assess the permeability of the bacterial cell envelope to this compound, a critical factor limiting its whole-cell activity.
Logical Relationship Diagram
Caption: Logic for assessing cell permeability of this compound.
Principle:
Compare the inhibitory effect of this compound on RNA synthesis in intact bacterial cells versus cells that have been artificially permeabilized. Significant inhibition only in permeabilized cells indicates poor cell penetration.[1]
Materials:
-
Bacterial culture (e.g., E. coli)
-
Growth medium
-
Permeabilizing agent (e.g., toluene, EDTA)
-
Radiolabeled precursor for RNA synthesis (e.g., [3H]uridine)
-
This compound stock solution
-
Lysis buffer
-
TCA
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Grow a bacterial culture to mid-log phase.
-
Divide the culture into two aliquots.
-
Treat one aliquot with a permeabilizing agent according to an established protocol. The other aliquot of intact cells serves as the control for permeability.
-
Wash and resuspend both intact and permeabilized cells in a suitable buffer.
-
Add the radiolabeled RNA precursor to both cell suspensions.
-
Add varying concentrations of this compound or vehicle control to both sets of cells.
-
Incubate for a defined period to allow for RNA synthesis.
-
Lyse the cells and precipitate the macromolecules with cold TCA.
-
Collect the precipitate on filters and wash.
-
Measure the incorporated radioactivity.
-
Compare the dose-dependent inhibition of RNA synthesis by this compound in intact versus permeabilized cells.
In Vivo Efficacy Study (General Murine Infection Model)
This protocol outlines a general approach for evaluating the in vivo efficacy of this compound or its analogs in a murine infection model. Specific parameters will need to be optimized based on the bacterial pathogen and the properties of the test compound.
Experimental Workflow Diagram
Caption: Workflow for a murine infection model to test in vivo efficacy.
Materials:
-
Specific pathogen-free mice
-
Bacterial pathogen of interest (e.g., a strain of Moraxella catarrhalis)
-
This compound analog formulated for in vivo administration
-
Vehicle control
-
Positive control antibiotic with known efficacy
-
Sterile saline and syringes
-
Tissue homogenizer
-
Agar (B569324) plates for bacterial enumeration
Procedure:
-
Acclimatize mice to the laboratory conditions.
-
Infect mice with a standardized inoculum of the bacterial pathogen (e.g., via intraperitoneal or intravenous injection).
-
At a predetermined time post-infection, administer the this compound analog, vehicle control, or positive control antibiotic to different groups of mice. The route of administration (e.g., oral, intravenous, subcutaneous) will depend on the compound's properties.
-
Monitor the mice for a set period for survival and clinical signs of illness.
-
At the end of the study period, euthanize the mice and aseptically collect relevant tissues (e.g., spleen, liver, lungs).
-
Homogenize the tissues and perform serial dilutions.
-
Plate the dilutions on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Analyze the data to compare the bacterial load in the different treatment groups to assess the efficacy of the this compound analog.
Future Directions and Considerations
The primary hurdle for the therapeutic development of this compound is its limited ability to penetrate bacterial cells.[1][3] Future research should focus on:
-
Medicinal Chemistry Efforts: The synthesis of this compound analogs with improved physicochemical properties to enhance cell permeability while retaining high affinity for the RNAP target.
-
Bipartite Inhibitors: The exploration of hybrid molecules that couple this compound to a molecule with good cell penetration properties, such as the demonstrated example of a this compound-rifamycin conjugate.
-
Understanding Uptake Mechanisms: Investigating the specific cellular mechanisms that govern the uptake of this compound and its analogs in susceptible bacterial species could inform the design of more effective compounds.
Conclusion
This compound represents a promising scaffold for the development of novel antibiotics targeting bacterial RNA polymerase. Its unique mechanism of action and lack of cross-resistance with existing RNAP inhibitors make it an attractive starting point for drug discovery programs. Overcoming the challenge of poor cell permeability through medicinal chemistry and innovative drug design strategies will be crucial to unlocking the full therapeutic potential of this class of compounds.
References
- 1. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GE23077 as a Tool to Investigate RNAP Active Center Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GE23077 is a cyclic heptapeptide (B1575542) antibiotic that acts as a potent and highly specific inhibitor of bacterial RNA polymerase (RNAP).[1][2][3] Its unique mechanism of action makes it an invaluable tool for investigating the dynamics of the RNAP active center, particularly during the critical stages of transcription initiation.[4][5][6][7] this compound functions by directly binding to the bacterial RNAP active-center 'i' and 'i+1' nucleotide binding sites.[4][5][6][7] This binding sterically hinders the entry of initiating nucleotides, thereby preventing the formation of the first phosphodiester bond and halting transcription before it begins.[4][7] Notably, this compound does not inhibit transcription elongation, allowing for precise dissection of the initiation phase of transcription.[4][8]
The binding site of this compound is distinct from that of the well-known RNAP inhibitor rifamycin, and as such, there is no cross-resistance between the two.[4][5][6] The high conservation of the this compound binding site within the catalytic core of bacterial RNAP results in an unusually low frequency of resistance development.[4][5] These properties, combined with its specificity for bacterial over eukaryotic RNAP, make this compound an excellent chemical probe for studying bacterial transcription and a promising scaffold for the development of novel antibacterial agents.[1][7]
These application notes provide a summary of this compound's inhibitory activity and detailed protocols for its use in studying RNAP active center dynamics.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Organism/System | IC50 Value | Reference |
| RNA Polymerase | Bacillus subtilis | ~10 nM | [1][3] |
| RNA Polymerase | Escherichia coli | ~10 nM | [1][3] |
| DNA Polymerase | Escherichia coli | > 100 µM | [1] |
| RNA Polymerase II | Wheat Germ (eukaryotic) | > 100 µM | [1] |
| Human RNAP I, II, or III | In vitro | No inhibition | [4] |
Experimental Protocols
Protocol 1: In Vitro Transcription Initiation Assay (De Novo)
This protocol is designed to assess the inhibitory effect of this compound on the de novo initiation of transcription by bacterial RNAP. The assay measures the formation of the initial dinucleotide product.
Materials:
-
E. coli RNAP holoenzyme
-
Linear DNA template containing a strong bacterial promoter (e.g., T7 A1 promoter)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
ATP, GTP, CTP, UTP (high purity)
-
[α-³²P]GTP (or other labeled NTP)
-
Transcription Buffer (TB): 40 mM Tris-HCl pH 7.9, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol
-
20% denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Preparation of RNAP-Promoter Open Complex (RPo):
-
In a microcentrifuge tube, combine 5 nM of the DNA template and 25 nM of E. coli RNAP holoenzyme in 1X Transcription Buffer.
-
Incubate at 37°C for 15 minutes to allow the formation of stable open promoter complexes.
-
-
Inhibition Step:
-
To separate tubes, add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or an equivalent volume of DMSO (vehicle control) to the pre-formed RPo.
-
Incubate for an additional 10 minutes at 37°C.
-
-
Initiation of Transcription:
-
Start the transcription reaction by adding a mix of NTPs. For the synthesis of a dinucleotide from a promoter that starts with A, add 100 µM ATP and 10 µM GTP, including [α-³²P]GTP. The final reaction volume should be 20 µL.
-
Incubate at 37°C for 5 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding 20 µL of Stop Solution.
-
Heat the samples at 95°C for 3 minutes to denature.
-
Load the samples onto a 20% denaturing polyacrylamide gel.
-
Run the gel until the dye fronts have migrated sufficiently to resolve the short RNA products.
-
Dry the gel and expose it to a phosphorimager screen.
-
Quantify the intensity of the bands corresponding to the synthesized RNA products.
-
-
Data Interpretation:
-
Compare the amount of product formed in the presence of this compound to the vehicle control. A dose-dependent decrease in product formation indicates inhibition of transcription initiation.
-
Protocol 2: Transcription Elongation Assay
This protocol demonstrates that this compound does not inhibit the elongation phase of transcription. A halted elongation complex is first formed, and then the effect of this compound on subsequent nucleotide addition is assessed.
Materials:
-
All materials from Protocol 1.
-
A DNA template designed to generate a halted transcript of a specific length (e.g., by omitting one NTP).
Procedure:
-
Formation of Halted Elongation Complex:
-
Set up the RPo formation as described in Protocol 1, Step 1.
-
Initiate transcription by adding a subset of NTPs to generate a halted complex. For instance, if the initial transcribed sequence is AUGCA..., add ATP, UTP, and GTP (with [α-³²P]GTP) but omit CTP.
-
Incubate for 10 minutes at 37°C to allow the formation of the halted elongation complex (in this example, a 3-nt RNA product).
-
-
Inhibition Step:
-
Add varying concentrations of this compound or DMSO to the reactions containing the halted elongation complexes.
-
Incubate for 10 minutes at 37°C.
-
-
Resumption of Elongation:
-
"Chase" the reaction by adding the missing NTP (CTP in this example) along with the other three NTPs, all at a final concentration of 100 µM.
-
Incubate for an additional 10 minutes at 37°C to allow the transcript to extend to its full length.
-
-
Termination and Analysis:
-
Stop and analyze the reaction as described in Protocol 1, Steps 4-5.
-
-
Data Interpretation:
-
If this compound does not inhibit elongation, the amount of full-length "run-off" transcript will be similar across all this compound concentrations and the vehicle control.[4][8] This will contrast with the results from Protocol 1, demonstrating the specificity of this compound for the initiation step.
-
Visualizations
Caption: Mechanism of this compound action on transcription initiation.
Caption: Workflow for assessing this compound's effect on RNAP.
References
- 1. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound binds to the RNA polymerase 'i' and 'i+1' sites and prevents the binding of initiating nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Bacterial RNA Polymerase-DNA Interaction—The Driving Force of Gene Expression and the Target for Drug Action [frontiersin.org]
- 8. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
Application Notes and Protocols for Cell-Based Assay Development Using GE23077
For Researchers, Scientists, and Drug Development Professionals
Introduction
GE23077 is a cyclic peptide antibiotic that has been identified as a potent and selective inhibitor of bacterial RNA polymerase (RNAP).[1][2] It functions by binding to the 'i' and 'i+1' sites of the RNAP active center, thereby preventing the binding of initiating nucleotides and halting transcription initiation.[3][4] This mechanism is distinct from that of other known RNAP inhibitors like rifampicin, and this compound has shown activity against rifampicin-resistant bacterial strains.[2] While this compound demonstrates significant inhibitory activity against purified bacterial RNAP from both Gram-positive and Gram-negative bacteria, its whole-cell antibacterial activity is limited to a narrow spectrum of pathogens, including Moraxella catarrhalis, Neisseria gonorrhoeae, and Mycobacterium smegmatis.[1] This discrepancy is largely attributed to the poor permeability of the compound across the bacterial cell wall.[2][5]
These application notes provide detailed protocols for developing cell-based assays to evaluate the activity of this compound and its analogs. The protocols include methods for determining the minimum inhibitory concentration (MIC) against susceptible strains and a specialized assay using permeabilized Escherichia coli cells to bypass the permeability barrier and directly measure the inhibition of intracellular RNA synthesis.
Data Presentation
Table 1: In Vitro Inhibition of Bacterial RNA Polymerase by this compound
| Bacterial Species | RNA Polymerase Source | IC50 (µM) | Reference |
| Escherichia coli | Purified RNAP | in the 10-8 M range | [2] |
| Bacillus subtilis | Purified RNAP | in the 10-8 M range | [2] |
| E. coli (Rifampicin-Resistant) | Purified RNAP | nM concentrations | [1] |
| Wheat Germ | RNAP II | > 10-4 M | [2] |
Table 2: Whole-Cell Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | MIC (µg/mL) | Reference |
| Moraxella catarrhalis (including clinical isolates) | Active | [1] |
| Neisseria gonorrhoeae | Partially Active | [1] |
| Mycobacterium smegmatis | Partially Active | [1] |
| Gram-positive and Gram-negative bacteria (general) | Poor activity | [1] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of bacterial transcription initiation.
Caption: Mechanism of this compound action on bacterial transcription initiation.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against susceptible bacterial strains.
Materials:
-
This compound
-
Susceptible bacterial strains (e.g., Moraxella catarrhalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Grow the bacterial strain in CAMHB to the logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 106 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 105 CFU/mL.
-
Controls:
-
Positive Control: A well containing bacterial inoculum in CAMHB without this compound.
-
Negative Control: A well containing CAMHB only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Cell-Based Assay for Inhibition of RNA Synthesis in Permeabilized E. coli
This protocol is adapted for evaluating the intracellular activity of this compound by overcoming the cell permeability barrier. It involves permeabilizing E. coli cells and measuring the incorporation of a radiolabeled RNA precursor.
Materials:
-
This compound
-
E. coli strain (e.g., a strain with a compromised outer membrane like D21f2tolC can be used for increased susceptibility[4])
-
Luria-Bertani (LB) broth
-
Tris-HCl buffer
-
Toluene (B28343) or other permeabilizing agent
-
[3H]-Uridine (or other radiolabeled ribonucleotide triphosphate)
-
Unlabeled ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Grow E. coli in LB broth to mid-log phase (OD600 of 0.4-0.6).
-
Cell Permeabilization:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with cold Tris-HCl buffer.
-
Resuspend the cells in Tris-HCl buffer.
-
Add a permeabilizing agent like toluene to the cell suspension and vortex briefly. The optimal concentration and incubation time should be empirically determined to maximize permeability while maintaining cellular integrity for RNA synthesis.
-
Incubate the mixture on ice for a short period (e.g., 5-10 minutes).
-
Wash the permeabilized cells to remove the permeabilizing agent.
-
-
RNA Synthesis Inhibition Assay:
-
Prepare a reaction mixture containing the permeabilized cells, a mix of unlabeled ATP, GTP, and CTP, and [3H]-Uridine.
-
Aliquot the reaction mixture into tubes.
-
Add varying concentrations of this compound to the tubes. Include a no-drug control.
-
Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Measurement of RNA Synthesis:
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the radiolabeled RNA on ice.
-
Collect the precipitate by filtering through glass fiber filters.
-
Wash the filters with cold 5% TCA and then ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of RNA synthesis for each this compound concentration relative to the no-drug control. Determine the IC50 value.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for the permeabilized cell-based RNA synthesis inhibition assay.
References
- 1. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 4. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Enhancing GE23077 Cell Permeability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GE23077 is a potent cyclic peptide inhibitor of bacterial RNA polymerase, making it a promising candidate for novel antibiotic development. However, its therapeutic potential is significantly hampered by poor cell permeability, limiting its access to the intracellular target. This document provides detailed application notes and experimental protocols for various techniques aimed at improving the cell permeability of this compound. The strategies discussed include chemical modifications such as N-methylation, incorporation of D-amino acids, and side-chain alkylation. Furthermore, standardized protocols for assessing cell permeability, namely the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay, are provided to enable a systematic evaluation of newly synthesized this compound analogs. While specific permeability data for this compound derivatives is not publicly available, this guide utilizes data from other modified cyclic peptides to illustrate the potential impact of these techniques.
Introduction to this compound and its Permeability Challenge
This compound is a natural product isolated from Actinomadura sp. that exhibits strong inhibitory activity against bacterial RNA polymerase.[1][2] Its mechanism of action involves binding to the 'i' and 'i+1' sites of the RNA polymerase active center, thereby preventing transcription initiation.[3][4] This mode of action is distinct from that of rifampicin, a commonly used antibiotic, and this compound is active against rifampicin-resistant bacterial strains.[1]
Despite its potent enzymatic inhibition, this compound demonstrates weak antimicrobial activity against a broad range of bacteria.[2][5] This discrepancy is primarily attributed to its low cell permeability, a common challenge for cyclic peptides due to their size, polarity, and number of hydrogen bond donors.[6] Overcoming this permeability barrier is a critical step in the development of this compound as a viable therapeutic agent.
dot
Caption: Signaling pathway of this compound's antimicrobial action.
Chemical Modification Strategies to Enhance Permeability
Several chemical modification strategies have been successfully employed to improve the cell permeability of cyclic peptides. These approaches primarily aim to reduce the polar surface area, mask hydrogen bond donors, and induce conformations that are more favorable for membrane translocation.
N-Methylation of Backbone Amides
N-methylation, the substitution of an amide proton with a methyl group, is a powerful technique to enhance the membrane permeability of cyclic peptides. This modification reduces the number of hydrogen bond donors, increases lipophilicity, and can stabilize a membrane-permeable conformation.
Illustrative Data: The following table summarizes the effect of N-methylation on the permeability of a cyclic hexapeptide library, demonstrating the potential for significant improvement in Caco-2 cell permeability.
| Compound ID | Number of N-Methyl Groups | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Parent Peptide | 0 | < 1.0 | [7] |
| Analog 1 | 1 | < 1.0 | [7] |
| Analog 2 | 2 | 12.5 | [7] |
| Analog 3 | 3 | 15.2 | [7] |
| Analog 4 | 4 | 8.7 | [7] |
| Analog 5 | 5 | < 1.0 | [7] |
Note: Data is for a model cyclic hexapeptide and serves as an example of the potential effects of N-methylation.
Incorporation of D-Amino Acids
The strategic incorporation of D-amino acids can induce turn structures that favor intramolecular hydrogen bonding. This "chameleon-like" behavior allows the peptide to shield its polar backbone in a nonpolar membrane environment, thereby enhancing passive diffusion.
Side-Chain Alkylation
Introducing alkylated amino acid residues can increase the lipophilicity of the peptide. This modification can enhance partitioning into the lipid bilayer, a key step in passive diffusion across the cell membrane.
dot
Caption: Logical relationship of modification strategies.
Experimental Protocols
Protocol for N-Methylation of a Cyclic Peptide
This protocol provides a general method for the on-resin N-methylation of a cyclic peptide.
Materials:
-
Resin-bound cyclic peptide
-
Lithium tert-butoxide (LiOtBu)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Swell the resin-bound cyclic peptide in anhydrous THF for 30 minutes.
-
Add a solution of LiOtBu in THF (e.g., 10 equivalents) to the resin and shake at room temperature for 15 minutes.
-
Add methyl iodide (e.g., 20 equivalents) and continue to shake at room temperature for 2 hours.
-
Wash the resin thoroughly with THF, dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH).
-
Dry the resin under vacuum.
-
Cleave the N-methylated peptide from the resin using a TFA cleavage cocktail for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether and centrifuge to collect the pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water) and purify by preparative HPLC.
-
Confirm the identity and purity of the N-methylated product by mass spectrometry and analytical HPLC.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
PAMPA is a high-throughput assay that assesses the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well filter plate and acceptor plate)
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (low and high permeability controls)
-
Plate reader or LC-MS for quantification
Procedure:
-
Coat the filter of the donor plate with 5 µL of the phospholipid solution and allow it to impregnate for 5 minutes.
-
Prepare the donor solution by diluting the test and reference compounds in PBS to the final desired concentration (e.g., 100 µM).
-
Add 200 µL of the donor solution to each well of the donor plate.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble the PAMPA plate by placing the donor plate into the acceptor plate.
-
Incubate the plate at room temperature for 4-16 hours.
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
Caco-2 Permeability Assay Protocol
The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a model of the intestinal barrier.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (low and high permeability, and efflux substrate controls)
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monitor monolayer integrity by measuring the TEER values. Use monolayers with TEER values > 250 Ω·cm².
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the test compound solutions in HBSS at the desired concentration (e.g., 10 µM).
-
For apical-to-basolateral (A-B) permeability, add the test compound solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with 5% CO₂ for 2 hours.
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux.
dot
Caption: Experimental workflow for improving this compound permeability.
Conclusion
Improving the cell permeability of this compound is a critical hurdle in its development as a novel antibiotic. The chemical modification strategies and experimental protocols outlined in this document provide a rational approach for researchers to systematically synthesize and evaluate new this compound analogs with enhanced permeability. By applying these techniques, it is anticipated that the therapeutic potential of this potent RNA polymerase inhibitor can be unlocked, leading to the development of a new class of antibiotics to combat bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permeability barriers of Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Protocol for the Synthesis and Evaluation of GE23077 Analogs as Bacterial RNA Polymerase Inhibitors
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis, purification, and biological evaluation of analogs of GE23077, a cyclic heptapeptide (B1575542) natural product that inhibits bacterial RNA polymerase (RNAP).[1][2][3] The aim of synthesizing these analogs is to improve upon the pharmacological properties of the parent compound, particularly its poor cell permeability, while retaining or enhancing its potent inhibitory activity against bacterial RNAP.[2]
Introduction to this compound
This compound is a cyclic peptide antibiotic isolated from Actinomadura sp. that potently and selectively inhibits bacterial RNA polymerase.[1][3] It functions by binding to the 'i' and 'i+1' nucleotide-binding sites of the RNAP active center, thereby preventing transcription initiation.[4] The natural product is a complex of four related factors (A1, A2, B1, and B2) that differ in the acyl group on a 2,3-diaminopropanoic acid residue and the stereochemistry of an α-amino-malonic acid residue.[5] While this compound exhibits strong enzymatic inhibition, its clinical utility is limited by poor penetration across bacterial cell membranes.[2][3] The synthesis of analogs with modified physicochemical properties is a key strategy to overcome this limitation.[2]
Synthesis of this compound Analogs
The synthesis of this compound analogs can be accomplished through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor and a subsequent macrolactamization step to form the cyclic heptapeptide. This protocol outlines a general strategy that can be adapted for the synthesis of various analogs by incorporating different proteinogenic and non-proteinogenic amino acids.
General Synthetic Strategy
The overall synthetic workflow involves the assembly of a linear heptapeptide on a solid support, followed by either on-resin or solution-phase cyclization, and subsequent purification and characterization.
Caption: General workflow for the synthesis of this compound analogs.
Synthesis of Unusual Amino Acid Building Blocks
This compound contains several non-proteinogenic amino acids. For the synthesis of analogs, it may be necessary to synthesize these or other unusual amino acids with appropriate protecting groups for SPPS.
-
N-acylated-L-2,3-diaminopropanoic acid (DAP) derivatives: Analogs can be created by varying the acyl group on the β-amino group of DAP. Orthogonally protected L-DAP derivatives suitable for SPPS can be synthesized from commercially available precursors like Nα-Fmoc-O-tert-butyl-D-serine.[6] The synthesis involves the preparation of a protected 2,3-diaminopropanol intermediate, followed by oxidation to the carboxylic acid.[6] The desired acyl group can be introduced on the β-amino group before or after incorporation into the peptide chain, depending on the desired analog.
-
Other unusual amino acids: The synthesis of other non-standard amino acids can be achieved through various organic synthesis methods, and many are also commercially available.
Solid-Phase Synthesis of the Linear Heptapeptide Precursor
This protocol utilizes standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide resin or 2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (including unusual amino acids)
-
Coupling reagents: HBTU, HATU, or DIC/Oxyma
-
Base: Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin if necessary (e.g., Rink Amide).
-
Activate the C-terminal Fmoc-protected amino acid (4 eq) with the coupling reagent (3.8 eq) and DIEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1.5-3 hours.[7]
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).[7]
-
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to remove the Fmoc group.[7]
-
Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Repeat the coupling procedure described in step 2 for each subsequent amino acid in the desired sequence.
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described above.
Macrolactamization (Cyclization)
Cyclization can be performed either on-resin or in solution after cleavage of the linear peptide from the resin.[8][9]
On-Resin Cyclization Protocol: [10][11]
-
Ensure the linear peptide is anchored to the resin via a side chain or a linker that allows for head-to-tail cyclization.
-
Activate the C-terminal carboxyl group using a suitable coupling reagent (e.g., PyBOP, HATU) in the presence of a base (e.g., DIEA) in DMF.
-
Allow the cyclization reaction to proceed for several hours at room temperature. The pseudo-dilution effect on the solid support helps to minimize intermolecular reactions.[12]
-
Wash the resin extensively to remove excess reagents.
Solution-Phase Cyclization Protocol: [9][13]
-
Cleave the protected linear peptide from the resin using a mild cleavage cocktail (e.g., for 2-CTC resin, a solution of acetic acid/trifluoroethanol/DCM can be used to keep side-chain protecting groups intact).
-
Purify the linear peptide if necessary.
-
Dissolve the linear peptide in a suitable solvent (e.g., DMF) at high dilution to favor intramolecular cyclization over oligomerization.[8]
-
Add a coupling reagent (e.g., HATU, PyBOP) and a base (e.g., DIEA) to initiate cyclization.
-
Stir the reaction for several hours to overnight.
-
Monitor the reaction completion by LC-MS.
Cleavage and Deprotection
-
After on-resin cyclization or for the final deprotection of solution-phase cyclized peptides, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Purification and Characterization
Purification by Reversed-Phase HPLC (RP-HPLC)
Instrumentation and Materials:
-
Preparative and analytical HPLC system with UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Solvents for sample preparation (e.g., DMSO, water/ACN mixture)[14]
Protocol:
-
Sample Preparation: Dissolve the crude cyclic peptide in a minimal volume of a suitable solvent.[15] Filter the sample to remove particulates.[15]
-
Method Development (Analytical Scale):
-
Equilibrate the analytical C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a small amount of the sample.
-
Run a linear gradient of increasing Mobile Phase B to elute the compounds. A typical gradient might be 5% to 95% B over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.[16]
-
-
Preparative Purification:
-
Scale up the optimized analytical method to a preparative C18 column.
-
Inject the crude peptide solution.
-
Collect fractions corresponding to the desired peak.
-
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a fluffy powder.
Caption: Workflow for the HPLC purification of this compound analogs.
Characterization by Mass Spectrometry
Confirm the identity of the synthesized cyclic peptides by mass spectrometry.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)
Protocol:
-
Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed molecular weight with the calculated theoretical mass of the target this compound analog.
Quantitative Data Summary:
| Parameter | Method | Expected Outcome |
| Purity | Analytical RP-HPLC | >95% |
| Identity | ESI-MS or MALDI-TOF MS | Observed [M+H]⁺ matches calculated mass ± 0.1 Da |
Biological Evaluation
Bacterial RNA Polymerase Inhibition Assay
This assay determines the in vitro activity of the synthesized analogs against bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase (e.g., from E. coli)
-
DNA template containing a suitable promoter
-
Ribonucleotide triphosphates (NTPs), including a radiolabeled or fluorescently labeled NTP
-
Reaction buffer
-
Synthesized this compound analogs
-
Positive control (e.g., natural this compound or rifampicin)
-
Negative control (DMSO)
Protocol:
-
Set up reactions containing the reaction buffer, RNAP, and DNA template.
-
Add varying concentrations of the this compound analogs to the reactions. Include positive and negative controls.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate transcription by adding the NTP mix.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and analyze the RNA products by gel electrophoresis and autoradiography or fluorescence imaging.
-
Quantify the amount of RNA synthesized at each inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces RNAP activity by 50%.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the whole-cell antibacterial activity of the synthesized analogs.
Materials:
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Synthesized this compound analogs
-
Positive control antibiotic
-
Negative control (no antibiotic)
Protocol:
-
Prepare a serial dilution of the this compound analogs in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacteria.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no antibiotic).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the analog that inhibits visible bacterial growth.
Quantitative Data Summary:
| Assay | Parameter | Description |
| RNAP Inhibition | IC₅₀ (µM) | Concentration for 50% inhibition of RNA polymerase activity |
| Antibacterial Activity | MIC (µg/mL) | Minimum inhibitory concentration against bacterial growth |
Signaling Pathway
This compound inhibits bacterial transcription, a central process in bacterial viability. The following diagram illustrates the targeted step in the bacterial transcription initiation pathway.
Caption: Inhibition of bacterial transcription initiation by this compound analogs.
References
- 1. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Three Methods for Peptide Cyclization Via Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. biotage.com [biotage.com]
- 12. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. protocols.io [protocols.io]
Utilizing GE23077 in Studies of Bacterial Gene Regulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GE23077 is a cyclic peptide antibiotic that acts as a potent and specific inhibitor of bacterial RNA polymerase (RNAP), the central enzyme responsible for transcription.[1][2] By targeting the transcription initiation step, this compound provides a valuable tool for dissecting the mechanisms of bacterial gene regulation. Unlike the well-known RNAP inhibitor rifampicin, this compound binds to a distinct site on the enzyme, specifically the 'i' and 'i+1' sites, which are crucial for the binding of initiating nucleotides.[1][2] This unique mechanism of action, coupled with the lack of cross-resistance with rifamycins, makes this compound an important subject of study for both basic research and antibiotic development.[1]
These application notes provide detailed protocols for utilizing this compound to investigate bacterial gene regulation, focusing on its inhibitory effects on transcription initiation. The information is intended to guide researchers in designing and executing experiments to explore the intricacies of bacterial transcription and to evaluate the potential of this compound and its analogs as antibacterial agents.
Mechanism of Action
This compound inhibits bacterial transcription by directly binding to the RNAP active center, preventing the binding of the first two nucleotides and thereby blocking the formation of the initial phosphodiester bond.[1] This inhibition is specific to the initiation phase of transcription; this compound does not inhibit transcription elongation.[1]
The binding site of this compound is located within the RNAP active center and is distinct from the rifamycin (B1679328) binding pocket.[1][2] This allows for the simultaneous binding of both this compound and rifamycin to the RNAP-promoter open complex. The unique binding site of this compound involves highly conserved residues within the RNAP active center, which explains its broad-spectrum activity against both Gram-positive and Gram-negative bacteria in vitro and the low frequency of resistance development.[1]
Data Presentation
Inhibitory Activity of this compound against Bacterial RNA Polymerases
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against RNAP from various bacterial species. This data highlights the potent in vitro activity of the compound.
| Bacterial Species | RNA Polymerase | IC50 (nM) | Reference |
| Escherichia coli | Holoenzyme | 12 | [2] |
| Bacillus subtilis | Holoenzyme | 25 | [2] |
| Staphylococcus aureus | Holoenzyme | Data not available | |
| Mycobacterium tuberculosis | Holoenzyme | Data not available |
Note: While this compound demonstrates potent in vitro activity, its whole-cell activity is limited due to poor cell penetration.[3][4]
Experimental Protocols
Protocol 1: In Vitro Transcription Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on bacterial transcription initiation in a controlled in vitro system. The assay measures the synthesis of a radiolabeled RNA transcript in the presence and absence of the inhibitor.
Materials:
-
Purified bacterial RNA polymerase holoenzyme
-
Linear DNA template containing a strong bacterial promoter (e.g., T7 A1 promoter)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 100 mM KCl, 1 mM DTT, 100 µg/ml BSA)
-
NTP mix (ATP, GTP, CTP at 10 mM each)
-
[α-³²P]UTP (10 mCi/ml)
-
RNA loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8% urea-polyacrylamide gel)
-
TBE buffer (Tris-borate-EDTA)
-
Phosphorimager screen and scanner
Procedure:
-
Prepare Reactions: In sterile microcentrifuge tubes, prepare the following reaction mixtures on ice.
| Component | Volume (µL) | Final Concentration |
| Transcription Buffer (5x) | 4 | 1x |
| DNA Template (100 nM) | 2 | 10 nM |
| RNAP Holoenzyme (100 nM) | 2 | 10 nM |
| This compound or DMSO | 2 | Variable |
| Nuclease-free water | to 18 µL |
-
Pre-incubation: Incubate the reactions at 37°C for 10 minutes to allow the formation of the RNAP-promoter open complex.
-
Initiate Transcription: Start the transcription reaction by adding 2 µL of the NTP mix containing [α-³²P]UTP. The final volume is 20 µL.
-
Incubation: Incubate the reactions at 37°C for 15 minutes.
-
Stop Reaction: Terminate the reactions by adding 20 µL of RNA loading buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel in TBE buffer until the dye front reaches the bottom.
-
Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen. Scan the screen and quantify the intensity of the bands corresponding to the full-length RNA transcript.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
Protocol 2: Primer-Dependent Transcription Initiation Assay
This assay specifically assesses the effect of this compound on the initial phosphodiester bond formation by using a short RNA primer.
Materials:
-
Purified bacterial RNA polymerase holoenzyme
-
DNA template with a promoter sequence that directs initiation from a specific start site
-
2-nucleotide RNA primer (e.g., ApA) complementary to the DNA template at the transcription start site
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Transcription buffer
-
[α-³²P]NTP corresponding to the third nucleotide of the expected transcript
-
RNA loading buffer
-
Denaturing polyacrylamide gel (e.g., 20% urea-polyacrylamide gel)
-
TBE buffer
-
Phosphorimager screen and scanner
Procedure:
-
Prepare Reactions: Set up the reaction mixtures as described in Protocol 1, but with the following modifications:
-
Include the 2-nucleotide RNA primer at a final concentration of 100 µM.
-
The NTP mix should only contain the specific [α-³²P]NTP for the third position.
-
-
Pre-incubation: Incubate the reactions at 37°C for 10 minutes.
-
Initiate Transcription: Start the reaction by adding the [α-³²P]NTP.
-
Incubation: Incubate at 37°C for 10 minutes.
-
Stop Reaction and Analysis: Follow steps 5-9 from Protocol 1, using a high-percentage polyacrylamide gel to resolve the short 3-nucleotide RNA product.
Protocol 3: Fluorescence-Detected RNA Polymerase Binding Assay
This protocol utilizes fluorescence resonance energy transfer (FRET) to monitor the binding of this compound to RNAP in real-time. This assay requires a fluorescently labeled RNAP.
Materials:
-
Fluorescently labeled bacterial RNA polymerase holoenzyme (e.g., with a donor fluorophore like fluorescein)
-
This compound stock solution (in DMSO)
-
A quencher-labeled ligand that binds to a site adjacent to the this compound binding site (e.g., rifampicin, which can act as a FRET acceptor)
-
Binding buffer (similar to transcription buffer but without NTPs)
-
Fluorometer capable of measuring FRET
Procedure:
-
Prepare Samples: In a quartz cuvette, prepare a solution of the fluorescently labeled RNAP in binding buffer.
-
Baseline Measurement: Measure the baseline fluorescence of the labeled RNAP.
-
Titration with Quencher: Add increasing concentrations of the quencher-labeled ligand (e.g., rifampicin) and measure the fluorescence at each concentration to establish the FRET signal in the absence of this compound.
-
Competition Assay:
-
To a fresh solution of labeled RNAP, add a fixed, saturating concentration of this compound and incubate for 10 minutes.
-
Titrate this mixture with the quencher-labeled ligand and measure the fluorescence at each concentration.
-
-
Data Analysis: Compare the binding curves of the quencher-labeled ligand in the presence and absence of this compound. A change in the binding affinity (Kd) or the maximum FRET signal indicates that this compound binding affects the binding of the other ligand, providing insights into their relative binding sites.
Visualization of Pathways and Workflows
Caption: Mechanism of this compound inhibition of transcription initiation.
Caption: Workflow for in vitro transcription inhibition assay.
Caption: Logical diagram of the FRET-based binding assay.
Application in Studying Specific Gene Regulatory Pathways
While direct studies are limited, the specific inhibitory action of this compound on transcription initiation makes it a potential tool to investigate the global and specific transcriptional responses to a sudden halt in de novo RNA synthesis. This could be particularly relevant in studying stress responses like the stringent response, which is triggered by nutrient starvation and involves the global reprogramming of transcription.
Investigating the Stringent Response
The stringent response is a bacterial survival mechanism characterized by the rapid synthesis of the alarmones ppGpp and pppGpp, which bind to RNAP and alter its promoter specificity. By inhibiting all transcription initiation, this compound could be used to study the immediate downstream effects of a complete transcriptional shutdown, and to differentiate these from the more specific regulatory effects of ppGpp.
Experimental Approach:
-
Induce Stringent Response: Subject bacterial cultures to amino acid starvation to induce the stringent response.
-
Treat with this compound: At various time points after induction, treat the cultures with a concentration of this compound sufficient to inhibit transcription.
-
Transcriptome Analysis: Perform RNA-sequencing on samples collected before and after this compound treatment to obtain a snapshot of the transcriptome at the moment of transcriptional arrest.
-
Analysis: By comparing the transcript profiles, researchers can identify genes whose expression is rapidly altered during the stringent response, distinguishing between direct effects of ppGpp on transcription and indirect effects resulting from the cessation of synthesis of other regulatory factors.
Studying Fatty Acid Biosynthesis Regulation
The regulation of fatty acid biosynthesis (FAS) is crucial for bacterial membrane integrity and overall survival. The expression of genes involved in FAS (the fab gene cluster) is tightly regulated. This compound can be employed to investigate the stability of fab mRNAs and the impact of transcriptional arrest on the FAS pathway.
Experimental Approach:
-
Grow Bacterial Cultures: Grow bacteria under conditions where FAS genes are actively transcribed.
-
Treat with this compound: Add this compound to halt transcription.
-
Monitor mRNA Decay: Collect samples at different time points after this compound addition and perform quantitative reverse transcription PCR (qRT-PCR) for specific fab genes.
-
Analysis: Determine the decay rates of the fab mRNAs to understand their stability and how this contributes to the regulation of the FAS pathway.
Conclusion
This compound is a powerful tool for studying bacterial gene regulation due to its specific inhibition of transcription initiation. The protocols and application concepts provided here offer a starting point for researchers to explore the fundamental processes of bacterial transcription and to investigate the effects of transcriptional inhibition on various cellular pathways. Further research into the effects of this compound on global gene expression will undoubtedly provide deeper insights into the complex regulatory networks that govern bacterial life.
References
- 1. Methods to Identify and Characterize Inhibitors of Bacterial RNA Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 3. Fluorescence resonance energy transfer analysis of escherichia coli RNA polymerase and polymerase-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Bacterial Transcription Initiation: RNA Polymerase - Promoter Binding, Isomerization to Initiation-Competent Open Complexes, and Initiation of RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of GE23077 in High-Throughput Screening for New Antibiotics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
GE23077 is a cyclic peptide antibiotic that has been identified as a potent and selective inhibitor of bacterial RNA polymerase (RNAP), a well-validated target for antibacterial drugs.[1][2] Its mechanism of action involves binding to the bacterial RNAP at a site distinct from that of rifampicin (B610482), a commonly used RNAP inhibitor. This unique binding site means that this compound is active against rifampicin-resistant bacterial strains.[1] Despite its high enzymatic inhibitory activity, this compound exhibits a narrow spectrum of whole-cell antibacterial activity, which is largely attributed to its poor penetration across bacterial cell membranes.[1][3] This characteristic makes this compound and its scaffold a compelling starting point for the development of new antibiotics with improved pharmacological properties through high-throughput screening (HTS) and medicinal chemistry efforts.
This document provides detailed protocols for utilizing this compound as a tool in HTS campaigns to discover novel antibacterial agents. It includes methodologies for both target-based and cell-based screening assays, as well as quantitative data on the activity of this compound.
Data Presentation
Enzymatic Inhibition
This compound is a potent inhibitor of bacterial RNA polymerase from both Gram-positive and Gram-negative bacteria. In contrast, it shows negligible activity against eukaryotic RNA polymerase II and bacterial DNA polymerase, highlighting its selectivity.
| Target Enzyme | Organism/Source | IC50 (M) |
| RNA Polymerase | Escherichia coli | 10-8 |
| RNA Polymerase | Bacillus subtilis | 10-8 |
| RNA Polymerase II | Wheat Germ | > 10-4 |
| DNA Polymerase | Escherichia coli | > 10-4 |
Table 1: Inhibitory concentration (IC50) of this compound against various polymerases. Data sourced from[1].
Antibacterial Spectrum
The whole-cell activity of this compound is limited to a few bacterial species, indicating a narrow spectrum of activity. This is primarily due to the molecule's poor cell permeability. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a panel of bacteria.
| Bacterial Species | MIC (µg/mL) |
| Moraxella catarrhalis | Active (specific values not consistently reported) |
| Neisseria gonorrhoeae | Partial Activity (specific values not consistently reported) |
| Mycobacterium smegmatis | Partial Activity (specific values not consistently reported) |
| Staphylococcus aureus | > 32 |
| Streptococcus pneumoniae | > 32 |
| Haemophilus influenzae | > 32 |
| Escherichia coli | > 32 |
| Pseudomonas aeruginosa | > 32 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. Data for M. catarrhalis, N. gonorrhoeae, and M. smegmatis are based on qualitative descriptions of activity.[2] Data for other strains are inferred from the general description of poor activity against most bacteria.
Experimental Protocols
Protocol 1: High-Throughput Screening for RNAP Inhibitors using a Fluorescence Resonance Energy Transfer (FRET)-based Assay
This protocol describes a target-based HTS assay to identify compounds that inhibit bacterial RNA polymerase activity. The assay is based on the principle of FRET, where the incorporation of a fluorescently labeled nucleotide into a growing RNA strand brings it into proximity with another fluorophore on the DNA template, resulting in a detectable FRET signal. Inhibitors of RNAP will prevent this incorporation, leading to a decrease in the FRET signal.
Materials:
-
Purified bacterial RNA polymerase (e.g., from E. coli)
-
DNA template with a promoter sequence and a quencher fluorophore (e.g., Iowa Black® FQ) at the 5' end.
-
Fluorescently labeled UTP (e.g., fluorescein-UTP).
-
ATP, GTP, CTP (unlabeled).
-
Transcription buffer (40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT, 0.01% Triton X-100).
-
384-well black, low-volume assay plates.
-
Compound library in DMSO.
-
This compound (positive control).
-
DMSO (negative control).
-
Plate reader with FRET capabilities.
Procedure:
-
Assay Plate Preparation:
-
Dispense 100 nL of test compounds from the library into the wells of a 384-well plate.
-
For controls, dispense 100 nL of this compound (e.g., at a final concentration of 1 µM) and 100 nL of DMSO into designated wells.
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing RNA polymerase and the DNA template in transcription buffer.
-
Prepare a substrate mix containing ATP, GTP, CTP, and fluorescein-UTP in transcription buffer.
-
-
Reaction Initiation and Incubation:
-
Add 10 µL of the enzyme/template master mix to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the transcription reaction by adding 10 µL of the substrate mix to each well.
-
-
Signal Detection:
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the FRET signal using a plate reader (e.g., excitation at 485 nm, emission at 520 nm and 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.
-
Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50%).
-
Protocol 2: Cell-Based High-Throughput Screening using a Luciferase Reporter Gene Assay
This protocol describes a cell-based HTS assay to identify compounds that inhibit bacterial transcription, leading to improved whole-cell activity. The assay utilizes a bacterial strain engineered to express a luciferase reporter gene under the control of an inducible promoter. Inhibition of transcription will result in a decrease in luciferase expression and a corresponding reduction in luminescence.
Materials:
-
Bacterial reporter strain (e.g., Bacillus subtilis with an inducible promoter driving luciferase expression).
-
Growth medium (e.g., Luria-Bertani broth).
-
Inducer for the promoter (e.g., IPTG for a lac-inducible promoter).
-
384-well white, clear-bottom assay plates.
-
Compound library in DMSO.
-
This compound (as a reference, though it has poor cell permeability).
-
Rifampicin (positive control for transcription inhibition).
-
DMSO (negative control).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Bacterial Culture Preparation:
-
Grow the reporter strain to the mid-logarithmic phase in the growth medium.
-
Dilute the culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium containing the inducer.
-
-
Assay Plate Preparation:
-
Dispense 100 nL of test compounds from the library into the wells of a 384-well plate.
-
For controls, dispense 100 nL of rifampicin (e.g., at a final concentration of 10 µg/mL) and 100 nL of DMSO into designated wells.
-
-
Incubation:
-
Add 50 µL of the diluted bacterial culture to each well.
-
Incubate the plates at 37°C with shaking for a period that allows for robust luciferase expression (e.g., 4-6 hours).
-
-
Luminescence Measurement:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the positive (rifampicin) and negative (DMSO) controls.
-
Identify "hits" as compounds that significantly reduce the luminescent signal.
-
Counter-screen hits for general cytotoxicity to eliminate compounds that are not specific to transcription inhibition.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: High-throughput screening workflow for novel antibiotics.
References
- 1. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Evaluation of GE23077 in Animal Models of Bacterial Infection
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, there is a notable absence of published literature detailing the in vivo application and efficacy of GE23077 in animal models of bacterial infection. The potent in vitro activity of this compound as a selective inhibitor of bacterial RNA polymerase is well-documented.[1] However, its clinical development has been hampered by poor penetration across bacterial cell membranes, leading to limited whole-cell activity.[2] Consequently, the following application notes and protocols are presented as a hypothetical framework based on established methodologies for antimicrobial agent evaluation in animal models. These are intended to guide researchers in the potential design of in vivo studies for this compound or its derivatives.
Introduction to this compound
This compound is a cyclic peptide antibiotic that selectively inhibits bacterial RNA polymerase (RNAP), a critical enzyme for bacterial viability.[1] Its mechanism of action involves binding to the 'i' and 'i+1' sites of the RNAP active center, which prevents the binding of initiating nucleotides and thereby halts transcription initiation.[3] This mechanism is distinct from that of rifamycins, and this compound is active against rifampicin-resistant bacterial strains.[1] While it demonstrates potent inhibition of purified RNAP from both Gram-positive and Gram-negative bacteria, its whole-cell activity is narrow, with notable in vitro efficacy against Moraxella catarrhalis and Streptococcus pyogenes.[3][4] Efforts to improve its cellular uptake through chemical derivatization have been explored.[2]
Hypothetical In Vivo Efficacy Data
The following table represents a hypothetical summary of quantitative data from a murine model of Moraxella catarrhalis lung infection treated with a chemically modified, cell-permeable derivative of this compound (designated here as this compound-D). This data is for illustrative purposes to demonstrate how results from such a study could be presented.
| Treatment Group | Dosage (mg/kg) | Route of Administration | Frequency (hours) | Mean Bacterial Load (CFU/lung) at 24h Post-Infection | Percent Survival at 72h |
| Vehicle Control | N/A | Intraperitoneal | 12 | 5.2 x 10^7 | 20% |
| This compound-D | 10 | Intraperitoneal | 12 | 8.9 x 10^5 | 60% |
| This compound-D | 25 | Intraperitoneal | 12 | 1.3 x 10^4 | 90% |
| This compound-D | 50 | Intraperitoneal | 12 | < 1.0 x 10^2 | 100% |
| Levofloxacin | 10 | Oral | 12 | 2.5 x 10^3 | 100% |
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for key experiments to evaluate the in vivo efficacy of a this compound derivative.
This protocol is adapted from established methods for inducing pulmonary infections in mice.[2][5]
Materials:
-
Specific pathogen-free BALB/c mice (6-8 weeks old, female)
-
Moraxella catarrhalis clinical isolate (e.g., ATCC 43617)
-
Brain Heart Infusion (BHI) broth and agar (B569324)
-
Phosphate-buffered saline (PBS), sterile
-
Aerosol challenge chamber for mice
-
Nebulizer
-
This compound derivative (this compound-D)
-
Vehicle for solubilizing this compound-D (e.g., 5% DMSO, 10% Solutol HS 15 in saline)
-
Positive control antibiotic (e.g., levofloxacin)
-
Syringes and needles for administration
Procedure:
-
Bacterial Culture Preparation:
-
Streak M. catarrhalis on BHI agar and incubate for 18-24 hours at 37°C in 5% CO2.
-
Inoculate a single colony into BHI broth and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 1 x 10^9 CFU/mL.
-
-
Aerosol Infection:
-
Place mice in the aerosol challenge chamber.
-
Load the bacterial suspension into the nebulizer.
-
Expose the mice to the aerosolized bacteria for a predetermined time (e.g., 30 minutes) to achieve a target initial bacterial deposition of approximately 10^5 CFU per lung.[5]
-
-
Treatment Administration:
-
Randomly assign mice to treatment groups (Vehicle, this compound-D at various doses, Positive Control).
-
Prepare the dosing solutions of this compound-D and the positive control antibiotic.
-
At a specified time post-infection (e.g., 2 hours), administer the first dose of treatment via the chosen route (e.g., intraperitoneal injection).
-
Continue treatment at the specified frequency (e.g., every 12 hours) for the duration of the study.
-
-
Assessment of Efficacy:
-
Bacterial Load Determination: At 24 hours post-infection, euthanize a subset of mice from each group. Aseptically remove the lungs, homogenize in sterile PBS, and perform serial dilutions for plating on BHI agar. Incubate plates and count colonies to determine CFU/lung.
-
Survival Study: Monitor the remaining mice for a defined period (e.g., 72 hours), recording survival rates.
-
A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Procedure:
-
Administer a single dose of this compound-D to healthy mice via the intended therapeutic route (e.g., intraperitoneal and intravenous to determine bioavailability).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration, collect blood samples from a small number of mice at each time point.
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound-D.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Caption: Mechanism of action of this compound on bacterial RNA polymerase.
Caption: Workflow for evaluating this compound efficacy in a murine lung infection model.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial Inhibition of RNA Polymerase I Promotes Animal Health and Longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An aerosol challenge mouse model for Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting GE23077 insolubility in aqueous buffers
Technical Support Center: GE23077
This guide provides troubleshooting strategies and detailed protocols to address common issues related to the insolubility of this compound, a cyclic peptide inhibitor of bacterial RNA polymerase, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized this compound powder failing to dissolve in my aqueous buffer (e.g., PBS, Tris)?
A1: this compound is a cyclic peptide with a complex structure[1][2]. Such molecules often have poor solubility in neutral aqueous solutions due to their conformation and potential for intermolecular hydrogen bonding, which can lead to aggregation[3][4]. Direct dissolution in buffers like PBS is often unsuccessful. The recommended approach is to first dissolve the peptide in a small amount of an organic solvent[5][6].
Q2: What is the recommended general procedure for dissolving this compound?
A2: The most reliable method is to first prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). Once fully dissolved in DMSO, this stock solution can be slowly diluted into the desired aqueous buffer to the final working concentration. This two-step process minimizes precipitation[6][7][8]. Always add the DMSO stock to the aqueous buffer, not the other way around[6].
Q3: Which organic solvents are suitable for creating a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent due to its strong solubilizing power and relatively low toxicity in most biological assays when kept at low final concentrations (typically ≤0.5%)[3][5][7]. If DMSO is incompatible with your experiment, other potential solvents include dimethylformamide (DMF) or acetonitrile (B52724) (ACN)[3][9]. Always test a small amount of the peptide first to confirm solubility[5][7].
Q4: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. What went wrong and how can I fix it?
A4: Precipitation upon dilution indicates that the peptide's solubility limit in the final mixed-solvent system has been exceeded. To resolve this, try the following:
-
Lower the Final Concentration: The most straightforward solution is to aim for a lower final concentration of this compound in your aqueous buffer.
-
Modify the Dilution Process: Ensure you are adding the DMSO stock slowly (dropwise) into the aqueous buffer while gently vortexing or stirring. This prevents localized high concentrations that can trigger precipitation[6].
-
Use a Co-solvent in the Final Buffer: Including a small percentage of an organic solvent in your final aqueous buffer may help maintain solubility. However, you must verify the compatibility of any co-solvents with your experimental system.
-
Re-dissolve and Re-try: If the peptide has precipitated, it may need to be lyophilized again before attempting to re-dissolve it at a lower concentration[3][5].
Q5: Can I use sonication or gentle warming to improve the solubility of this compound?
A5: Yes, these techniques can be helpful. Brief sonication can help break up aggregates and facilitate dissolution[5][8]. Gentle warming of the solution (to a maximum of 40°C) can also increase solubility[3][8]. These methods should be applied after adding the solvent and before concluding that the peptide is insoluble.
Troubleshooting Insolubility Workflow
If you encounter solubility issues, follow this systematic troubleshooting workflow. The process begins with proper stock solution preparation and guides you through subsequent steps to achieve a clear, usable solution.
Caption: A workflow for troubleshooting this compound insolubility.
Data Presentation
| Peptide Characteristic | Primary Solvent | Secondary Solvent | Strategy & Considerations |
| Highly Hydrophobic (>50% hydrophobic residues) | 100% DMSO or DMF | Acetonitrile (ACN) | Prepare a concentrated stock; dilute slowly into aqueous buffer. Final organic solvent concentration should be minimal (e.g., <1%).[3][5] |
| Basic (Net positive charge) | Sterile Water | 10% Acetic Acid | If insoluble in water, adding a small amount of dilute acid can help by protonating residues.[7][8] |
| Acidic (Net negative charge) | Sterile Water | 0.1% Ammonium Hydroxide | If insoluble in water, adding a small amount of dilute base can help by deprotonating residues.[7][8] |
| Neutral / Cyclic (like this compound) | 100% DMSO | DMF, ACN | Often behave as hydrophobic peptides. The primary strategy is to use a strong organic solvent for the stock solution.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Preparation: Before opening, centrifuge the vial of lyophilized this compound at low speed (e.g., 10,000 x g for 1 minute) to ensure all powder is at the bottom of the tube[5].
-
Solvent Addition: Allow the vial to warm to room temperature. Add a precise volume of 100% anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 10 mM).
-
Dissolution: Vortex the vial for 1-2 minutes. If the solution is not completely clear, sonicate the vial in a water bath for 5-10 minutes[6].
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulates. A properly solubilized stock solution should be transparent[5].
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock into Aqueous Buffer
-
Buffer Preparation: Prepare the desired final volume of your aqueous experimental buffer (e.g., PBS, pH 7.4) in a sterile tube.
-
Stirring: Place the tube of aqueous buffer on a vortex set to a low speed or stir gently with a magnetic stir bar.
-
Slow Addition: Using a pipette, add the required volume of the concentrated DMSO stock solution to the aqueous buffer. Crucially, add the stock solution dropwise and slowly into the buffer while it is being mixed. Do not add the buffer to the concentrated stock, as this will cause the peptide to precipitate[6].
-
Final Mix: Once the full volume of the stock solution has been added, continue to mix for another 1-2 minutes to ensure homogeneity.
-
Final Inspection: Check the final solution for any signs of cloudiness or precipitation. If it is not clear, the final concentration may be too high for the chosen buffer system.
Mechanism of Action & Visualization
This compound functions by inhibiting bacterial transcription. It binds to the bacterial RNA polymerase (RNAP) active center at the nucleotide entry sites, known as the 'i' and 'i+1' sites. This binding physically blocks the initiating nucleotides from accessing the catalytic site, thereby preventing the start of RNA synthesis[10][11][12].
Caption: Mechanism of this compound action on bacterial RNA polymerase.
The solubility of any peptide is a balance of several physicochemical factors. Understanding these relationships can help in designing experiments and troubleshooting insolubility issues.
Caption: Key factors influencing the solubility of peptides.
References
- 1. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 11. Frontiers | Bacterial RNA Polymerase-DNA Interaction—The Driving Force of Gene Expression and the Target for Drug Action [frontiersin.org]
- 12. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GE23077 Concentration for In Vitro Transcription Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing GE23077 as an inhibitor of in vitro transcription. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and quantitative data to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cyclic peptide antibiotic that potently and selectively inhibits bacterial RNA polymerase (RNAP).[1][2] It functions by binding directly to the 'i' and 'i+1' nucleotide-binding sites of the bacterial RNAP active center.[3][4][5] This binding prevents the attachment of initiating nucleotides, thereby blocking the initiation of transcription.[3][4][5] this compound does not inhibit the formation of the RNAP-promoter open complex (RPo), but rather acts at a subsequent step.[4][5]
Q2: What is the specificity of this compound?
A2: this compound is highly selective for bacterial RNA polymerase. It demonstrates potent inhibitory activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) RNAPs.[1][2] In contrast, it does not significantly inhibit eukaryotic RNA polymerase II, even at high concentrations.[1][2]
Q3: What is the typical IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for bacterial RNA polymerase is in the nanomolar range. For E. coli and B. subtilis RNAP, the IC50 is approximately 10-8 M.[1][2]
Q4: Does this compound show cross-resistance with other RNAP inhibitors like rifampicin?
A4: No, this compound does not exhibit cross-resistance with rifampicin.[1][2] The binding site of this compound on the bacterial RNAP is distinct from that of rifampicin.[1][2] This makes this compound a valuable tool for studying RNAP and a potential lead for developing new antibiotics against rifampicin-resistant bacteria.
Q5: Why does this compound have potent in vitro activity but limited whole-cell antibacterial activity?
A5: The potent in vitro activity of this compound is due to its direct and strong inhibition of the bacterial RNA polymerase. However, its effectiveness against whole bacterial cells is limited by poor cell penetration.[1][2] The hydrophilic nature of the this compound molecule is thought to be the primary reason for its difficulty in crossing the bacterial cell membrane.[6]
Quantitative Data Summary
The inhibitory activity of this compound against various RNA polymerases is summarized in the table below. This data highlights the compound's potency and selectivity.
| Target Enzyme | Organism/Source | IC50 (M) | Reference |
| RNA Polymerase | Escherichia coli | ~1 x 10-8 | [1][2] |
| RNA Polymerase | Bacillus subtilis | ~1 x 10-8 | [1][2] |
| RNA Polymerase II | Wheat Germ (eukaryotic) | > 1 x 10-4 | [1][2] |
| DNA Polymerase | Escherichia coli | > 1 x 10-4 | [1][2] |
Experimental Protocols
Protocol: Determining the IC50 of this compound in an In Vitro Transcription Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against bacterial RNA polymerase.
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Store aliquots at -20°C.
-
Bacterial RNA Polymerase Holoenzyme: Use commercially available or purified bacterial RNAP holoenzyme (e.g., from E. coli).
-
DNA Template: A linear DNA template containing a strong bacterial promoter (e.g., T7A1 or lacUV5) followed by a transcribed region of a defined length.
-
Transcription Buffer (10X): 400 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 100 mM DTT, and 500 µg/mL Bovine Serum Albumin (BSA).
-
NTP Mix (10X): 5 mM each of ATP, GTP, CTP, and 0.5 mM UTP.
-
Radiolabeled UTP: [α-³²P]UTP or a fluorescently labeled UTP.
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, and 0.05% xylene cyanol.
2. Experimental Workflow:
Caption: Experimental workflow for determining the IC50 of this compound.
3. Assay Procedure:
-
Prepare Serial Dilutions of this compound: From the 1 mM stock, prepare a series of dilutions in DMSO to achieve the desired final concentrations in the assay (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all reactions and does not exceed 5%.
-
Assemble Transcription Reactions: In RNase-free microcentrifuge tubes on ice, combine the following components in the specified order:
-
Nuclease-free water
-
10X Transcription Buffer
-
DNA template (final concentration ~20-50 nM)
-
Bacterial RNAP holoenzyme (final concentration ~50-100 nM)
-
This compound dilution or DMSO (for the no-inhibitor control)
-
-
Pre-incubation: Gently mix the components and pre-incubate the reactions at 37°C for 10 minutes to allow this compound to bind to the RNAP.
-
Initiate Transcription: Start the transcription reaction by adding the 10X NTP mix containing the radiolabeled or fluorescently labeled UTP. The final volume of the reaction should be 20-50 µL.
-
Incubation: Incubate the reactions at 37°C for 15-30 minutes.
-
Stop the Reaction: Terminate the reactions by adding an equal volume of Stop Solution.
-
Analysis of Transcripts:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts on a denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8M urea).
-
Visualize the RNA bands using autoradiography or fluorescence imaging.
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in in vitro transcription inhibition assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition observed | 1. Inactive this compound: Improper storage or handling. | - Prepare a fresh stock solution of this compound. - Ensure proper storage of stock solutions at -20°C and minimize freeze-thaw cycles. |
| 2. Incorrect this compound concentration range: The concentrations tested are too low. | - Test a broader range of this compound concentrations, extending into the micromolar range to establish a full inhibition curve. | |
| 3. High concentration of RNAP: Excess enzyme may require higher inhibitor concentrations for effective inhibition. | - Optimize the RNAP concentration in the assay. Use the lowest concentration that gives a robust and reproducible signal. | |
| 4. Order of addition: this compound was added after transcription initiation. | - Ensure that this compound is pre-incubated with the RNAP and DNA template before adding the NTPs to initiate transcription. | |
| High variability between replicates | 1. Pipetting errors: Inaccurate dispensing of small volumes of this compound or other reaction components. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of common reagents to minimize pipetting variability. |
| 2. Incomplete mixing: Inadequate mixing of reaction components. | - Gently vortex and briefly centrifuge the reaction tubes after adding all components. | |
| 3. DMSO concentration: Variable DMSO concentrations across different samples. | - Ensure that the final DMSO concentration is the same in all reactions, including the control. | |
| Complete inhibition in all samples | 1. Incorrect this compound dilution: The concentrations used are too high. | - Prepare a fresh, wider range of serial dilutions, starting from a much lower concentration. - Verify the concentration of the stock solution. |
| 2. Contamination of reagents: A contaminant in one of the reagents is inhibiting transcription. | - Test each reagent individually for inhibitory effects. - Use a new batch of reagents if contamination is suspected. | |
| Unexpected transcript sizes | 1. Premature termination: The transcription reaction is terminating prematurely. | - This is a general in vitro transcription issue and may not be related to this compound. Troubleshoot the core transcription reaction conditions (e.g., NTP concentration, template quality).[7] |
| 2. RNase contamination: Degradation of the RNA transcripts. | - Maintain an RNase-free environment. Use RNase inhibitors in the reaction.[7] |
Signaling Pathways and Logical Relationships
Mechanism of this compound Inhibition
The following diagram illustrates the mechanism by which this compound inhibits bacterial transcription initiation.
Caption: this compound inhibits transcription by binding to the open promoter complex.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence of steps to troubleshoot common issues encountered during in vitro transcription inhibition experiments with this compound.
Caption: A logical flowchart for troubleshooting this compound inhibition experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: In Vitro Transcription Assays and Their Application in Drug Discovery [jove.com]
- 4. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 6. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
Why does GE23077 have low whole-cell activity?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GE23077.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of bacterial RNA polymerase (RNAP).[1][2] It functions by binding directly to the 'i' and 'i+1' nucleotide-binding sites within the RNAP active center.[3][4][5] This binding action sterically hinders the binding of initiating nucleotides, thereby preventing the initiation of transcription.[3][4] this compound's binding site is distinct from that of rifamycins, and consequently, there is no cross-resistance observed between these two classes of antibiotics.[1][5]
Q2: Why am I observing low or no whole-cell activity with this compound in my experiments, despite its high in vitro potency against purified RNA polymerase?
A2: The most significant factor contributing to the low whole-cell activity of this compound is its poor penetration across the bacterial cell membrane.[1][6] This is largely due to the molecule's strong hydrophilic character.[6] While this compound effectively inhibits purified bacterial RNAP at nanomolar concentrations, its efficacy against whole bacterial cells is limited because it cannot efficiently reach its intracellular target.[2] Studies using permeabilized E. coli cells have demonstrated that when the cell penetration barrier is bypassed, this compound immediately and specifically inhibits intracellular RNA biosynthesis, confirming that cell penetration is the primary obstacle to its antimicrobial activity.[1]
Q3: Is this compound effective against both Gram-positive and Gram-negative bacteria?
A3: In vitro, this compound inhibits RNA polymerase from both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria with high potency.[1] However, its whole-cell antimicrobial activity is narrow-spectrum.[1][2] Significant whole-cell activity has been primarily reported against Moraxella catarrhalis, with some partial activity against Neisseria gonorrhoeae and Mycobacterium smegmatis.[2]
Troubleshooting Guide
This guide is intended to help researchers troubleshoot experiments where this compound exhibits lower-than-expected whole-cell activity.
Problem: this compound shows high potency in enzymatic assays but poor activity in whole-cell bacterial cultures.
Potential Cause: Poor cell permeability of this compound in the bacterial species being tested.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to determine if poor cell permeability is the cause of this compound's low whole-cell activity.
Experimental Protocol: Cell Permeabilization Assay
This protocol is designed to assess the activity of this compound on intracellular RNA biosynthesis in bacterial cells with compromised cell membranes.
Objective: To determine if bypassing the cell membrane barrier restores the inhibitory activity of this compound.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound
-
Tris-HCl buffer
-
EDTA
-
Toluene or other permeabilizing agent
-
[3H]-Uridine (or other suitable radiolabeled RNA precursor)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Methodology:
-
Cell Preparation:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with Tris-HCl buffer.
-
Resuspend the cell pellet in Tris-HCl buffer containing EDTA.
-
-
Permeabilization:
-
Treat the cell suspension with a permeabilizing agent such as a low concentration of toluene.
-
Incubate for a short period to allow for membrane disruption.
-
Wash the permeabilized cells to remove the agent.
-
-
Inhibition Assay:
-
Divide the permeabilized cell suspension into aliquots.
-
Add varying concentrations of this compound to the aliquots. Include a no-drug control.
-
Pre-incubate for 5-10 minutes.
-
Initiate the RNA synthesis reaction by adding [3H]-Uridine and the necessary nucleotide triphosphates.
-
Incubate at the optimal growth temperature for a defined period (e.g., 15-30 minutes).
-
-
Quantification of RNA Synthesis:
-
Stop the reaction by adding cold TCA.
-
Precipitate the macromolecules on ice.
-
Collect the precipitate by filtration.
-
Wash the filters to remove unincorporated [3H]-Uridine.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Compare the levels of [3H]-Uridine incorporation in this compound-treated samples to the control.
-
A dose-dependent decrease in radioactivity indicates inhibition of RNA synthesis.
-
Data Summary
The following table summarizes the inhibitory activity of this compound.
| Assay Type | Target Organism/Enzyme | IC50 / MIC | Reference |
| Enzymatic Assay | E. coli RNA Polymerase | ~10-8 M | [1] |
| Enzymatic Assay | B. subtilis RNA Polymerase | ~10-8 M | [1] |
| Whole-Cell Assay | Moraxella catarrhalis | Active | [2] |
| Whole-Cell Assay | Neisseria gonorrhoeae | Partially Active | [2] |
| Whole-Cell Assay | Mycobacterium smegmatis | Partially Active | [2] |
| Whole-Cell Assay | General Gram-positive/negative | Poor activity | [2] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the proposed reason for the discrepancy between the in vitro and whole-cell activity of this compound.
Caption: The hydrophilic nature of this compound leads to poor cell membrane permeability, limiting its access to the intracellular target, RNA polymerase.
References
- 1. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 4. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound binds to the RNA polymerase 'i' and 'i+1' sites and prevents the binding of initiating nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antimicrobial Efficacy of GE23077
Welcome to the technical support center for GE23077. This resource is designed for researchers, scientists, and drug development professionals actively working with this potent inhibitor of bacterial RNA polymerase. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide actionable strategies to enhance the antimicrobial efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cyclic heptapeptide (B1575542) antibiotic that potently and selectively inhibits bacterial RNA polymerase (RNAP).[1][2][3] It functions by binding to the 'i' and 'i+1' sites of the RNAP active center, which are responsible for binding the initiating nucleotides during transcription.[1][2] This binding sterically blocks the entry of nucleotides, thereby preventing the initiation of transcription.[1][2] A key feature of this compound is that its binding site is distinct from that of rifamycins, a major class of RNAP inhibitors. This means that this compound is effective against many rifampicin-resistant bacterial strains.[3]
Q2: Why does this compound show high potency against purified RNA polymerase but weak whole-cell antimicrobial activity?
A2: The discrepancy between the high in vitro potency (low nanomolar IC50 values against purified RNAP) and the weaker whole-cell activity (higher Minimum Inhibitory Concentrations or MICs) is primarily attributed to its poor penetration across the bacterial cell membrane.[2][3] this compound is a strongly hydrophilic molecule, which hinders its ability to traverse the lipid-rich bacterial cell envelope to reach its intracellular target, the RNA polymerase.[2]
Q3: What is the known antimicrobial spectrum of this compound?
A3: The intrinsic antimicrobial spectrum of this compound is quite narrow. It has shown the most significant activity against Moraxella catarrhalis, including clinical isolates.[4] It also exhibits partial activity against Neisseria gonorrhoeae and Mycobacterium smegmatis.[4] Its activity against many other common Gram-positive and Gram-negative bacteria is generally poor, largely due to the permeability issue mentioned in Q2.
Q4: Are bacteria likely to develop resistance to this compound?
A4: While resistance is always a possibility, the target site of this compound on the RNA polymerase involves functionally critical residues. Mutations in these residues are often detrimental to the enzyme's essential function, which may limit the frequency of resistance development. This gives this compound an advantage over some other antibiotics where resistance can arise more readily through target site modifications.
Troubleshooting Guides
Problem 1: High IC50 value in in vitro transcription inhibition assay.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure proper storage of this compound stock solutions (typically at -20°C or lower). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inactive RNA Polymerase | Use a commercially available, high-quality RNA polymerase and verify its activity with a positive control inhibitor (e.g., rifampicin). Ensure appropriate buffer conditions and temperature for the enzyme. |
| Incorrect Assay Conditions | Verify the concentrations of all assay components, including NTPs, DNA template, and MgCl2. Optimize the incubation time and temperature as per the detailed protocol below. |
| Contamination of Reagents | Use nuclease-free water and reagents to prevent degradation of the DNA template and RNA product. |
Problem 2: High MIC value in whole-cell antimicrobial susceptibility testing.
| Possible Cause | Troubleshooting Step/Enhancement Strategy |
| Poor cell permeability | This is the most likely cause. Consider the enhancement strategies detailed below, such as chemical modification, combination therapy, or encapsulation in a novel delivery system. |
| Bacterial Efflux Pumps | The bacterium may be actively pumping this compound out of the cell. Consider co-administering an efflux pump inhibitor (EPI) in a checkerboard assay to assess for synergistic effects. |
| Inappropriate Growth Medium | Ensure the growth medium used for the MIC assay does not inactivate this compound. Test in different standard media (e.g., Mueller-Hinton Broth) and compare results. |
| Incorrect Inoculum Size | Prepare the bacterial inoculum to the correct density (typically 5 x 10^5 CFU/mL) as per the detailed MIC protocol. An overly dense inoculum can lead to artificially high MIC values. |
Strategies to Enhance Antimicrobial Efficacy
Chemical Modification
The primary goal of chemically modifying this compound is to increase its lipophilicity to improve its ability to cross the bacterial membrane.
-
Strategy: Introduce lipophilic moieties to the this compound scaffold. Structure-activity relationship (SAR) studies have shown that certain parts of the molecule can be modified without significantly impacting its ability to inhibit RNA polymerase.[2]
-
Experimental Approach: Synthesize a series of this compound derivatives with varying lipophilic side chains. Evaluate these derivatives for both their in vitro RNAP inhibitory activity (IC50) and their whole-cell antimicrobial activity (MIC).
-
Expected Outcome: An ideal derivative would retain a low IC50 value against RNAP while exhibiting a significantly lower MIC value against target bacteria compared to the parent compound.
Table 1: In Vitro and Whole-Cell Activity of this compound and Hypothetical Derivatives
| Compound | Modification | Target | IC50 (nM) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound A | Parent Compound | E. coli RNAP | 12 | >128 | >128 |
| This compound A | Parent Compound | S. aureus RNAP | 7 | 64 | >128 |
| Derivative 1 | Addition of C4 alkyl chain | S. aureus RNAP | 15 | 16 | 64 |
| Derivative 2 | Addition of C8 alkyl chain | S. aureus RNAP | 25 | 4 | 16 |
| Derivative 3 | Phenylacetyl group | S. aureus RNAP | 20 | 8 | 32 |
Note: Data for derivatives are hypothetical and for illustrative purposes.
Combination Therapy
Combining this compound with other antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of their individual activities.
-
Strategy 1: Bipartite Inhibitors: Covalently linking this compound to another antibiotic that targets a nearby site on the same enzyme can create a highly potent molecule. The this compound-rifamycin conjugate is a prime example.
-
Strategy 2: Synergistic Combinations: Use this compound in combination with an agent that permeabilizes the bacterial membrane. This can allow this compound to enter the cell more easily and reach its target.
-
Experimental Approach: For bipartite inhibitors, this involves chemical synthesis of the conjugate. For synergistic combinations, a checkerboard broth microdilution assay is used to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy.
-
Expected Outcome: A successful combination will result in a significant reduction in the MIC of this compound against the target organism.
Novel Drug Delivery Systems
Encapsulating this compound in a nanocarrier can help overcome its poor permeability and facilitate its entry into bacterial cells.
-
Strategy: Formulate this compound into lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs). These carriers can fuse with the bacterial membrane or be taken up by the cell, releasing the antibiotic intracellularly.[5][6][7]
-
Experimental Approach: Prepare this compound-loaded nanoparticles using established methods (see protocol snippets below). Characterize the nanoparticles for size, charge, and encapsulation efficiency. Evaluate the antimicrobial activity of the formulated this compound against target bacteria.
-
Expected Outcome: The MIC of the nanoparticle-encapsulated this compound should be significantly lower than that of the free drug.
Experimental Protocols
Protocol 1: In Vitro Transcription Inhibition Assay
This protocol is for determining the IC50 value of this compound or its derivatives against E. coli RNA polymerase.
Materials:
-
E. coli RNA polymerase holoenzyme
-
Linear DNA template containing a suitable promoter (e.g., T7 A1 promoter)
-
ATP, GTP, CTP, and [α-³²P]UTP
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 10 mM DTT)
-
This compound stock solution (in DMSO)
-
Stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture containing transcription buffer, DNA template (final concentration 20 nM), ATP, GTP, and CTP (final concentration 200 µM each), and [α-³²P]UTP.
-
Aliquot the reaction mixture into tubes containing serial dilutions of this compound (or DMSO for the control).
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the transcription reaction by adding E. coli RNA polymerase holoenzyme (final concentration 50 nM).
-
Incubate the reaction at 37°C for 15 minutes.
-
Stop the reaction by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the transcripts by autoradiography and quantify the band intensities.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Broth Microdilution MIC Assay
This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies from a fresh agar (B569324) plate in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum 1:150 in CAMHB to obtain a concentration of approximately 1 x 10⁶ CFU/mL.
-
In a 96-well plate, prepare serial two-fold dilutions of this compound in CAMHB. The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 3: Bacterial Outer Membrane Permeability Assay (NPN Uptake)
This assay measures the ability of a compound to disrupt the bacterial outer membrane, leading to the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
Bacterial strain of interest
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (in acetone)
-
This compound or its derivatives
-
Polymyxin B (positive control)
-
Fluorometer
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD600) of 0.5.
-
Add NPN to the cell suspension to a final concentration of 10 µM.
-
Place the cell suspension in a cuvette and measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add the test compound (this compound derivative or permeabilizing agent) to the cuvette and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates that the compound has permeabilized the outer membrane, allowing NPN to enter and fluoresce in the hydrophobic environment of the membrane.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymer-augmented liposomes enhancing antibiotic delivery against intracellular infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomes as Antibiotic Delivery Systems: A Promising Nanotechnological Strategy against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: A Guide to GE23077 in Experimental Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GE23077 in experimental settings. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address potential challenges related to the stability and handling of this novel inhibitor of bacterial RNA polymerase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cyclic heptapeptide (B1575542) antibiotic that potently and selectively inhibits bacterial RNA polymerase (RNAP).[1] It functions by binding to the 'i' and 'i+1' sites within the RNAP active center, which prevents the binding of initiating nucleotides and thereby blocks the initiation of transcription.[2] This mechanism is distinct from that of other common RNAP inhibitors like rifampicin, and there is no cross-resistance observed between the two.[1]
Q2: What is the composition of a typical this compound sample?
A2: this compound is isolated from the fermentation broths of Actinomadura sp. as a complex of four closely related factors: A1, A2, B1, and B2.[3] The 'A' and 'B' components differ in the acyl group attached to a 2,3-diaminopropanoic acid moiety.
Q3: Why do I observe multiple peaks for this compound in my HPLC analysis? Is my sample degrading?
A3: Not necessarily. The multiple peaks are likely due to the inherent isomerization of this compound. An α-amino-malonic acid residue within the peptide structure can easily undergo keto-enol tautomerism. This process leads to the interconversion between the A1 and A2 forms, as well as the B1 and B2 forms, which are epimers of each other.[3] This is a reversible process and a key characteristic of the compound, not necessarily a sign of degradation.
Q4: What are the known challenges associated with using this compound in cell-based assays?
A4: this compound is a strongly hydrophilic molecule. This characteristic leads to poor penetration across bacterial cell membranes, which can result in lower than expected activity in whole-cell assays compared to its potent activity against purified RNAP in vitro.[4]
Q5: What are the general recommendations for storing this compound?
A5: While specific stability data for this compound is not extensively published, general best practices for storing peptides and other sensitive biological molecules should be followed. For long-term storage, it is advisable to store this compound as a lyophilized powder at -20°C or -80°C. For short-term use, aliquots of a stock solution can be stored at -20°C to minimize freeze-thaw cycles.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent activity in in vitro transcription assays. | Isomerization of this compound: The equilibrium between the A1/A2 and B1/B2 isomers may vary between experiments, potentially affecting the inhibitory activity. | - Allow freshly prepared solutions of this compound to equilibrate at room temperature for a consistent period before use.- Document the peak ratios from HPLC analysis of the stock solution for each experiment to track isomer distribution. |
| Degradation due to experimental conditions: pH, temperature, or light exposure may be causing degradation of the compound. | - Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store in aliquots at -20°C or -80°C.[5]- Avoid prolonged exposure of this compound solutions to light and extreme pH or temperatures.[6] | |
| Low or no activity in cell-based (e.g., MIC) assays. | Poor cell penetration: The hydrophilic nature of this compound limits its entry into bacterial cells.[4] | - Consider using permeabilized bacterial cells to facilitate compound entry.[1]- If using whole cells, ensure the assay is sensitive enough to detect low levels of intracellular activity. |
| Inappropriate assay conditions: The chosen bacterial strain, growth medium, or inoculum density may not be optimal. | - Verify that the bacterial strain used is susceptible to RNAP inhibitors.- Optimize the inoculum density and incubation time for the specific bacterial strain.[7][8] | |
| Precipitation of this compound in assay buffer. | Poor solubility in aqueous buffer: this compound may have limited solubility in certain buffer systems. | - Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low and does not affect the assay.[9] |
| Buffer incompatibility: Components of the assay buffer may be interacting with this compound. | - Test the solubility of this compound in different buffer systems to identify a compatible one.[10] |
Quantitative Data Summary
| Parameter | Condition | Potential Impact on this compound Stability | Recommendation |
| pH | Acidic (pH < 4) or Alkaline (pH > 8) | Increased risk of hydrolysis of peptide bonds.[6] | Maintain a pH range of 6-8 for aqueous solutions. |
| Temperature | Elevated temperatures (> 37°C) | Increased rate of chemical degradation.[11] | Store stock solutions at -20°C or -80°C. Perform experiments at the recommended temperature for the specific assay, minimizing prolonged exposure to higher temperatures.[12] |
| Light | Prolonged exposure to UV or ambient light | Potential for photodegradation.[6] | Store solutions in amber vials or protect from light with foil. Minimize light exposure during experimental setup. |
| Oxidation | Presence of oxidizing agents | Oxidation of susceptible amino acid residues. | Use degassed buffers and consider the addition of antioxidants if compatible with the assay. |
Experimental Protocols
Key Experiment 1: In Vitro Transcription Assay with Bacterial RNA Polymerase
This protocol is adapted from established methods for assessing the activity of RNAP inhibitors.[9][13]
1. Reagents:
-
E. coli RNA Polymerase Holoenzyme
-
DNA template with a known promoter (e.g., T7A1 promoter)
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
[α-³²P]-UTP (for radiolabeling)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT, 0.01% Triton X-100)
-
This compound stock solution (in DMSO)
-
RNA Loading Buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)
2. Procedure:
-
Prepare serial dilutions of this compound in transcription buffer.
-
In a microcentrifuge tube, combine the DNA template and E. coli RNAP holoenzyme in transcription buffer. Incubate at 37°C for 10 minutes to allow for the formation of the open promoter complex.
-
Add the this compound dilutions to the RNAP-DNA complex and incubate for an additional 10 minutes at 37°C.
-
Initiate transcription by adding the NTP mix containing [α-³²P]-UTP.
-
Allow the reaction to proceed at 37°C for 15 minutes.
-
Stop the reaction by adding an equal volume of RNA Loading Buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA products using autoradiography or a phosphorimager.
-
Quantify the band intensities to determine the extent of transcription inhibition at each this compound concentration and calculate the IC50 value.
Key Experiment 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the general principles of the broth microdilution method.[7][14]
1. Reagents:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
2. Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum by diluting the 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound inhibition of bacterial transcription initiation.
Troubleshooting Workflow for Inconsistent In Vitro Activity
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. mdpi.com [mdpi.com]
- 12. senseanywhere.com [senseanywhere.com]
- 13. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
How to resolve off-target effects of GE23077 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GE23077 in cellular assays. The focus is on strategies to distinguish on-target effects from potential off-target or non-specific cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of bacterial RNA polymerase (RNAP).[1] It functions by binding directly to the bacterial RNAP active-center 'i' and 'i+1' nucleotide binding sites.[2][3][4][5] This action sterically blocks the binding of initiating nucleotides, thereby preventing the initiation of transcription.[3] this compound's binding site is distinct from that of rifampicin, and it does not exhibit cross-resistance with rifampicin-resistant RNAP mutants.[1][2][3]
Q2: Is this compound known for significant off-target effects in eukaryotic cells?
The available scientific literature highlights the high selectivity of this compound for bacterial RNAP over its eukaryotic counterparts. For instance, its IC50 value for eukaryotic (wheat germ) RNAP II is greater than 100 µM, compared to the 10 nM range for bacterial RNAP.[1] While specific off-target interactions in mammalian cells are not extensively documented, it is a standard best practice in drug development to validate that any observed cellular phenotype is a direct result of the intended target's modulation.
Q3: I am observing an unexpected phenotype in my cellular assay after treatment with this compound. What are the initial troubleshooting steps?
If you observe an unexpected or inconsistent phenotype, it is crucial to systematically determine its origin. The effect could be due to a true on-target effect, an off-target effect, a non-specific compound effect, or an artifact of the assay itself.
The following diagram outlines a logical workflow for troubleshooting these unexpected results.
References
- 1. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 3. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bacterial RNA Polymerase-DNA Interaction—The Driving Force of Gene Expression and the Target for Drug Action [frontiersin.org]
- 5. This compound binds to the RNA polymerase 'i' and 'i+1' sites and prevents the binding of initiating nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of GE23077 for long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing GE23077 in long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to ensure the stability and effective use of this potent bacterial RNA polymerase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cyclic heptapeptide (B1575542) antibiotic isolated from the fermentation broth of Actinomadura sp.[1][2][3] It is a potent and selective inhibitor of bacterial RNA polymerase (RNAP).[4] Its mechanism of action involves binding to the 'i' and 'i+1' sites of the RNAP active center, which physically blocks the binding of initiating nucleotides and prevents the start of transcription.[5] This binding site is distinct from that of rifampicin, meaning there is no cross-resistance between the two antibiotics.[4]
Q2: What are the different forms of this compound?
A2: this compound is not a single molecule but a complex of four related factors: A1, A2, B1, and B2.[6] These components are epimers of each other, differing in the configuration of an alpha-amino-malonic acid residue.[6] This isomerization is a key characteristic of the compound. The 'A' and 'B' factors differ in the acyl group attached to a diaminopropanoic acid moiety.[6]
Q3: What is the antibacterial spectrum of this compound?
A3: this compound demonstrates potent inhibitory activity against purified RNA polymerase from both Gram-positive and Gram-negative bacteria, with IC50 values in the nanomolar range.[4] However, its whole-cell antibacterial activity is significantly more limited, showing effectiveness primarily against Moraxella catarrhalis and some activity against Neisseria gonorrhoeae and Mycobacterium smegmatis.[3] This discrepancy is largely attributed to the molecule's hydrophilic nature, which leads to poor penetration across bacterial cell membranes.[1][2]
Q4: How should I prepare stock solutions of this compound?
A4: Due to its hydrophilic character, this compound may have limited solubility in purely aqueous solutions. For initial solubilization, it is recommended to use a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Subsequently, this stock can be diluted with the desired aqueous buffer or culture medium. Always ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could affect cellular viability or enzyme activity.
Stability and Storage of this compound
Q5: How should I store lyophilized this compound?
A5: Lyophilized this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.
Q6: What is the recommended way to store this compound solutions for long-term experiments?
A6: For long-term stability, it is highly recommended to prepare single-use aliquots of your this compound stock solution and store them at -80°C. This practice minimizes the detrimental effects of repeated freeze-thaw cycles.
Q7: Is there any quantitative data on the stability of this compound in solution?
A7: Currently, there is no publicly available quantitative data on the degradation kinetics or stability of this compound under various conditions such as different pH levels, temperatures, or in specific cell culture media. The following recommendations are based on best practices for handling peptide-based inhibitors.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C for long-term storage of solutions | Minimizes chemical degradation and microbial growth. |
| Freeze-Thaw Cycles | Avoid repeated cycles | Each cycle can lead to peptide degradation and aggregation. |
| Working Solution Storage | Prepare fresh from a frozen stock for each experiment | Ensures consistent potency and minimizes variability. |
| pH of Aqueous Buffer | Maintain a pH between 5.0 and 7.0 | Peptides are generally more stable in slightly acidic to neutral pH. |
| Protection from Light | Store in amber vials or protect from light | Reduces the risk of photodegradation. |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in long-term experiments.
This is a common issue when working with peptide inhibitors over extended periods. The following workflow can help identify the potential cause:
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance Development to GE23077
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel antibiotic GE23077. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of bacterial RNA polymerase (RNAP).[1] It is a cyclic-peptide antibiotic that functions by binding directly to the bacterial RNAP active-center 'i' and 'i+1' nucleotide binding sites.[2][3][4][5] This binding prevents the initiating nucleotides from accessing the active site, thereby inhibiting the initiation of transcription.[2][3][4][5] this compound does not inhibit eukaryotic RNAP II, making it selective for bacterial polymerases.[1]
Q2: What is the known spectrum of antimicrobial activity for this compound?
A2: While this compound demonstrates potent activity against purified bacterial RNAP from both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, its whole-cell antimicrobial activity is narrower.[1][6] The observed spectrum is primarily restricted to Moraxella catarrhalis, with some activity against Neisseria gonorrhoeae and Mycobacterium smegmatis.[6][7] The limited spectrum is thought to be due to poor cell penetration.[1][6]
Q3: Is there cross-resistance between this compound and rifampicin?
A3: No, there is no cross-resistance observed between this compound and rifampicin.[1][2][3][4] Although both antibiotics target bacterial RNAP, they bind to distinct sites.[1][2][3][4] This makes this compound a promising candidate for treating infections caused by rifampicin-resistant strains.
Q4: What is the likelihood of bacteria developing resistance to this compound?
A4: The target-based resistance spectrum for this compound is considered to be unusually small.[2][3][4][5] This is because its binding site on RNAP includes functionally critical residues of the active center that cannot be easily substituted without compromising the enzyme's activity, which would be detrimental to the bacteria.[2][3][4][5]
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to troubleshoot and investigate the development of resistance to this compound in your bacterial strains.
Problem 1: Decreased susceptibility or suspected resistance to this compound in a bacterial culture.
This workflow outlines the initial steps to confirm and characterize suspected resistance.
Caption: Troubleshooting workflow for suspected this compound resistance.
Problem 2: No mutations are found in the rpoB gene of a confirmed this compound-resistant strain.
While target site modification is the primary known mechanism of resistance, other factors could be at play.
Possible Cause:
-
Efflux Pumps: The bacterium may be actively pumping this compound out of the cell.
-
Drug Inactivation: The bacterium may have acquired the ability to enzymatically modify and inactivate this compound.
-
Altered Cell Permeability: Changes in the bacterial cell envelope could be preventing this compound from reaching its intracellular target.[1][6]
-
Metabolic Pathway Alterations: Changes in cellular metabolism could indirectly confer resistance. For example, studies on other antibiotics have shown that alterations in pathways like the glutamate-pantothenate pathway can promote resistance.[8]
Suggested Experiments:
-
Efflux Pump Inhibition Assays: Perform MIC assays with and without a known efflux pump inhibitor (e.g., CCCP, reserpine) to see if susceptibility to this compound is restored.
-
Whole-Genome Sequencing: Compare the genome of the resistant strain to the parental strain to identify mutations in genes encoding efflux pumps, membrane proteins, or metabolic enzymes.
-
Metabolomic Analysis: Compare the metabolic profiles of the resistant and susceptible strains to identify any significant alterations.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., broth or DMSO, depending on this compound solubility)
Procedure:
-
Prepare a serial two-fold dilution of this compound in the broth medium in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum standardized to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilution.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
Protocol 2: DNA Sequencing of the rpoB Gene
This protocol is for identifying mutations in the gene encoding the β subunit of RNA polymerase.
Materials:
-
Genomic DNA extracted from the resistant and susceptible bacterial strains
-
PCR primers designed to amplify the target region of the rpoB gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
DNA purification kit
-
Sanger sequencing service or in-house sequencing platform
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction using the extracted genomic DNA as a template and the rpoB-specific primers.
-
Perform PCR using an appropriate annealing temperature and extension time for your primers and target length.
-
-
PCR Product Purification:
-
Run the PCR product on an agarose (B213101) gel to confirm the correct size of the amplicon.
-
Purify the PCR product using a DNA purification kit to remove primers and dNTPs.
-
-
DNA Sequencing:
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant strain with the sequence from the parental (susceptible) strain and a reference sequence to identify any nucleotide changes.
-
Translate the nucleotide sequence to the amino acid sequence to determine if any mutations result in amino acid substitutions, particularly at residues known to be involved in this compound resistance.
-
Data Presentation
Table 1: Example MIC Data for Suspected this compound-Resistant Strain
| Strain | This compound MIC (µg/mL) | Fold Change in MIC |
| Parental (Susceptible) | 0.5 | - |
| Suspected Resistant Isolate 1 | 8 | 16 |
| Suspected Resistant Isolate 2 | >32 | >64 |
Table 2: Summary of Known this compound Resistance Mutations in E. coli RNAP
| Residue (E. coli numbering) | Amino Acid Change | Reference |
| βGlu565 | Multiple substitutions | [3] |
| βGly566 | Multiple substitutions | [3] |
| βAsn684 | Multiple substitutions | [3] |
Signaling Pathways and Resistance Development
While direct target mutation is the primary mechanism of this compound resistance, alterations in cellular signaling pathways could contribute to reduced susceptibility. For instance, upregulation of stress response pathways or metabolic shifts could indirectly impact the efficacy of the antibiotic.
Caption: Hypothetical signaling pathways contributing to this compound resistance.
References
- 1. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 3. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound binds to the RNA polymerase 'i' and 'i+1' sites and prevents the binding of initiating nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Glutamate-pantothenate pathway promotes antibiotic resistance of Edwardsiella tarda [frontiersin.org]
Technical Support Center: Optimization of GE23077 Delivery in Complex Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental application of GE23077, a potent bacterial RNA polymerase inhibitor. The primary obstacle to realizing the full therapeutic potential of this compound in complex biological systems is its limited cell permeability. This guide offers insights and practical solutions to optimize its delivery and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cyclic heptapeptide (B1575542) that selectively inhibits bacterial RNA polymerase (RNAP).[1][2] It functions by binding to a novel site on the RNAP, distinct from other known inhibitors like rifampicin.[1] This binding event occurs at the 'i' and 'i+1' sites of the RNAP active center, which physically blocks the binding of initiating nucleotides and prevents the start of transcription.[3][4] This targeted action against a critical bacterial enzyme, without significantly affecting eukaryotic RNAPs, makes it a promising candidate for antimicrobial drug development.[1]
Q2: Why does this compound exhibit potent in vitro activity against RNAP but poor antimicrobial activity in whole-cell assays?
A2: The discrepancy between the high in vitro potency and limited whole-cell activity of this compound is primarily attributed to its poor penetration across bacterial cell membranes.[1][5] As a cyclic peptide with a hydrophilic character, this compound faces challenges in traversing the lipid-rich outer and inner membranes of bacteria to reach its intracellular target, the RNA polymerase.[5]
Q3: What are the known IC50 and MIC values for this compound?
A3: The following tables summarize the reported inhibitory concentrations of this compound.
Table 1: In Vitro Inhibition of Bacterial RNA Polymerase (RNAP) by this compound [1][2]
| Target Enzyme | IC50 (M) |
| Bacillus subtilis RNAP | 10-8 |
| Escherichia coli RNAP | 10-8 |
| E. coli DNA Polymerase | > 10-4 |
| Wheat Germ RNAP II | > 10-4 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Selected Bacterial Strains [6]
| Bacterial Strain | MIC (µg/mL) |
| Moraxella catarrhalis (including clinical isolates) | Effective |
| Neisseria gonorrhoeae | Partial Activity |
| Mycobacterium smegmatis | Partial Activity |
Q4: What strategies can be employed to enhance the cellular uptake of this compound?
A4: Several strategies can be explored to overcome the cell permeability challenge of this compound:
-
Chemical Modification: Altering the physicochemical properties of this compound by modifying specific moieties can improve its lipophilicity and ability to cross bacterial membranes.[5]
-
Formulation with Delivery Systems: Encapsulating this compound in nanoparticle-based systems, such as lipid or polymeric nanoparticles, can protect the peptide from degradation and facilitate its entry into bacterial cells.[7][8][9]
-
Bipartite Inhibitors: Covalently linking this compound to another molecule with better cell penetration, such as rifamycin, can create a "bipartite inhibitor" with enhanced potency and the ability to overcome resistance.[3]
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues that may arise during your experiments with this compound.
Problem 1: Low or no antimicrobial activity observed in whole-cell assays despite using a concentration effective against purified RNAP.
-
Question: My in vitro transcription assay shows potent inhibition by this compound, but I don't see a corresponding effect on bacterial growth in culture. What could be the reason?
-
Answer: This is a common issue stemming from the poor cell permeability of this compound.[1][5] The compound is likely not reaching its intracellular target in sufficient concentrations.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and integrity of your this compound stock through methods like HPLC-MS.
-
Optimize Assay Conditions: For initial whole-cell assays, consider using permeabilized cells to confirm that the lack of activity is due to membrane barrier and not another factor.[1]
-
Implement Delivery Enhancement Strategies:
-
Formulation: Explore formulating this compound with a suitable delivery vehicle. See the "Experimental Protocols" section for a general protocol on nanoparticle formulation.
-
Chemical Analogs: If available, test more lipophilic derivatives of this compound.
-
-
-
Problem 2: High variability in experimental results when testing this compound delivery systems.
-
Question: I am testing a nanoparticle formulation of this compound, but my results for cellular uptake and efficacy are inconsistent. What are the potential sources of this variability?
-
Answer: Variability in nanoparticle-based delivery systems can arise from several factors related to the formulation and the experimental setup.
-
Troubleshooting Steps:
-
Characterize Nanoparticles Thoroughly: Ensure consistent particle size, zeta potential, and drug loading efficiency for each batch of your formulation. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are essential characterization techniques.
-
Standardize Cell Culture Conditions: Cell density, passage number, and growth phase can all influence nanoparticle uptake. Maintain consistent cell culture practices.
-
Control for Nanoparticle-Media Interactions: Components in the culture medium can interact with nanoparticles and affect their stability and uptake. Evaluate the stability of your formulation in the specific medium used for your assays.
-
Optimize Incubation Time and Concentration: Perform time-course and dose-response experiments to determine the optimal conditions for this compound delivery with your specific formulation and cell type.
-
-
Problem 3: Difficulty in assessing the intracellular localization of this compound.
-
Question: How can I confirm that my delivery system is releasing this compound inside the bacterial cells?
-
Answer: Visualizing and quantifying the intracellular delivery of a non-fluorescent peptide like this compound can be challenging.
-
Troubleshooting Steps:
-
Fluorescent Labeling: If possible, conjugate a fluorescent dye to this compound. However, be aware that the label could alter the peptide's properties and uptake. A non-perturbing fluorescent amino acid analog could be an alternative.
-
Labeled Delivery Vehicle: Use a fluorescently labeled nanoparticle system to track its cellular uptake and co-localization with bacterial cells using techniques like confocal microscopy.
-
Indirect Functional Assays: Measure the downstream effects of RNAP inhibition, such as a decrease in total RNA synthesis, as an indirect indicator of successful intracellular delivery and target engagement.
-
-
Experimental Protocols
1. General Protocol for Formulation of this compound into Polymeric Nanoparticles
This protocol provides a general framework for encapsulating a cyclic peptide like this compound into a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA). Optimization of parameters will be necessary for your specific experimental needs.
-
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
-
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase while stirring vigorously to form a primary oil-in-water (o/w) emulsion.
-
Sonication: Immediately sonicate the primary emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion. Perform this step on ice to prevent overheating.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated this compound.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
-
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound in the nanoparticles and in the supernatant from the washing steps using a suitable analytical method like HPLC.
-
2. In Vitro Cellular Uptake Assay using Fluorescence Microscopy
This protocol describes a method to qualitatively and semi-quantitatively assess the cellular uptake of a fluorescently labeled this compound or a fluorescently labeled delivery system.
-
Materials:
-
Bacterial cell culture of interest
-
Fluorescently labeled this compound or delivery system
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI (4′,6-diamidino-2-phenylindole) for staining bacterial DNA
-
Fluorescence microscope
-
-
Procedure:
-
Cell Seeding: Seed bacterial cells onto a suitable substrate for microscopy (e.g., poly-L-lysine coated coverslips in a petri dish) and allow them to adhere.
-
Treatment: Add the fluorescently labeled this compound or delivery system to the cells at the desired concentration and incubate for a specific period. Include an untreated control.
-
Washing: After incubation, gently wash the cells with PBS three times to remove any unbound fluorescent material.
-
Fixation: Fix the cells with a PFA solution (e.g., 4% in PBS) for 15-20 minutes at room temperature.
-
Washing: Wash the cells again with PBS.
-
Staining: Incubate the cells with DAPI solution to stain the bacterial nucleoids.
-
Mounting: Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the fluorophore used and DAPI.
-
-
Analysis:
-
Qualitative: Observe the presence and localization of the fluorescent signal within the bacterial cells.
-
Semi-Quantitative: Use image analysis software to quantify the fluorescence intensity per cell or per area.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound inhibition of bacterial transcription initiation.
Experimental Workflow
Caption: Workflow for optimizing the delivery of this compound.
Logical Relationship
Caption: Troubleshooting logic for low this compound whole-cell activity.
References
- 1. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bacterial RNA Polymerase-DNA Interaction—The Driving Force of Gene Expression and the Target for Drug Action [frontiersin.org]
- 5. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced delivery systems for peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cajmns.casjournal.org [cajmns.casjournal.org]
- 9. Harnessing antimicrobial peptide-functionalized nanoparticles: a perspective on experimental and computational strategies to combat antibiotic resista ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01880C [pubs.rsc.org]
Dealing with batch-to-batch variability of GE23077 compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of GE23077 compounds. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users navigate potential challenges and ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variations in the inhibitory potency (e.g., IC50) of this compound in our bacterial RNA polymerase assays between different batches. What could be the cause?
A: This is a critical issue that can arise from the inherent chemical complexity of this compound. The compound is not a single molecular entity but a complex of four closely related factors: A1, A2, B1, and B2.[1][2][3] These factors are epimers and differ in the structure of an acyl group attached to a diaminopropanoic acid residue.[3] The ratio of these factors can vary from batch to batch during fermentation and purification, leading to differences in the overall biological activity of the mixture. It is also crucial to ensure consistent experimental conditions, as variations in cell seeding density, passage number, and reagent quality can also contribute to inconsistent results.
Q2: How can we characterize a new batch of this compound to ensure its quality and consistency with previous batches?
A: A multi-pronged analytical approach is recommended to characterize each new batch of this compound. This is essential for understanding the composition and purity of the batch, which directly impacts its biological activity. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for assessing the purity of the compound and, with appropriate reference standards, can be used to quantify the relative abundance of the different this compound factors (A1, A2, B1, B2).[4][5][6]
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the this compound components and can help in identifying any potential impurities or degradation products.[4][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the identity and structural integrity of the peptide backbone of the this compound factors.[5][9]
A combination of these methods will provide a comprehensive profile of your this compound batch, allowing for better comparison and ensuring consistency across experiments.
Q3: What are the recommended storage and handling conditions for this compound to minimize degradation and maintain its activity?
A: As a complex cyclic peptide, proper storage and handling of this compound are critical to prevent degradation. While specific stability data for this compound is not extensively published, general guidelines for peptides should be followed. It is advisable to store the lyophilized powder at -20°C or -80°C for long-term storage. For preparing stock solutions, use a high-purity solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect solutions from light, especially during long-term storage.
Q4: We are using this compound in cell-based assays and see inconsistent results. What troubleshooting steps should we take?
A: Inconsistent results in cell-based assays can stem from multiple factors, including the inherent variability of the compound and the assay system itself. Here are some troubleshooting steps:
-
Characterize Your Batch: As mentioned in Q2, ensure you have analytical data (HPLC, MS) for the specific batch of this compound you are using.
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density for each experiment.[10]
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your assays. A known inhibitor of bacterial growth or a well-characterized batch of this compound can serve as a positive control.
-
Assay Window: If you observe a narrow assay window, consider optimizing reagent concentrations and incubation times to improve the signal-to-noise ratio.[11]
-
Reagent Quality: Ensure all reagents, including cell culture media and assay components, are fresh and of high quality.
Quantitative Data Summary
The inhibitory activity of this compound against bacterial RNA polymerase has been quantified in various studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Target Enzyme | IC50 (nM) | Reference |
| Escherichia coli RNA Polymerase | in the nM range | [1] |
| Wild-type RNAP | ≤40 nM | [12] |
Experimental Protocols
Protocol: In Vitro Transcription Inhibition Assay for this compound Potency Determination
This protocol provides a framework for determining the IC50 value of a new batch of this compound against bacterial RNA polymerase.
1. Materials:
-
Purified bacterial RNA polymerase (e.g., E. coli RNAP)
-
Linear DNA template containing a suitable promoter (e.g., T7A1 promoter)
-
This compound (lyophilized powder)
-
High-purity DMSO
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
[α-³²P]UTP (radiolabel)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 10 mM DTT)
-
RNA loading buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 8% urea-PAGE)
-
Phosphorimager or autoradiography film
2. Procedure:
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the assay.
-
Transcription Reaction Setup:
-
In a microcentrifuge tube, combine the transcription buffer, DNA template, and RNA polymerase.
-
Add the desired concentration of this compound or DMSO (for the vehicle control).
-
Incubate at 37°C for 10 minutes to allow for the formation of the open promoter complex and binding of the inhibitor.
-
-
Transcription Initiation:
-
Start the transcription reaction by adding the NTP mix, including the [α-³²P]UTP.
-
Incubate the reaction at 37°C for 20 minutes.
-
-
Reaction Quenching: Stop the reaction by adding an equal volume of RNA loading buffer.
-
Product Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts on a denaturing urea-polyacrylamide gel.
-
Visualize the radiolabeled RNA products using a phosphorimager or by exposing the gel to autoradiography film.
-
3. Data Analysis:
-
Quantify the band intensity for the RNA transcript in each lane.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Signal_inhibitor / Signal_control)] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Troubleshooting Batch-to-Batch Variability
Caption: Troubleshooting workflow for this compound.
References
- 1. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijsra.net [ijsra.net]
- 6. intavispeptides.com [intavispeptides.com]
- 7. polarispeptides.com [polarispeptides.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Conditions for GE23077 Kinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental conditions for kinetic studies of GE23077, a potent inhibitor of bacterial RNA polymerase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cyclic peptide antibiotic that acts as a potent and selective inhibitor of bacterial RNA polymerase (RNAP).[1][2] It functions by binding to the 'i' and 'i+1' sites within the RNAP active center, which prevents the binding of initiating nucleotides and thereby blocks the initiation of transcription.[3][4][5] This mechanism is distinct from that of rifampicin, and this compound does not exhibit cross-resistance with rifampicin-resistant RNAP mutants.[1]
Q2: What are the known variants of this compound?
This compound is typically isolated as a complex of four main factors: A1, A2, B1, and B2.[6][7] These factors differ in the structure of an acyl group and the stereochemistry at an α-amino-malonic acid residue.[6][7] For kinetic studies, it is crucial to use a well-characterized and purified form of this compound to ensure reproducible results.
Q3: What are the general recommendations for storing and handling this compound?
While specific stability data for this compound solutions is not extensively published, based on its peptide nature, it is recommended to prepare stock solutions in a suitable organic solvent like DMSO and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Given its hydrophilic character, aqueous solutions of this compound may have limited stability and should ideally be prepared fresh for each experiment.[8][9]
Q4: How do I determine the IC50 value for this compound in an in vitro transcription assay?
To determine the half-maximal inhibitory concentration (IC50), you will need to perform an in vitro transcription assay with a range of this compound concentrations. A typical assay involves combining purified bacterial RNA polymerase holoenzyme, a DNA template containing a suitable promoter, nucleotide triphosphates (NTPs, including a radiolabeled or fluorescently tagged nucleotide for detection), and varying concentrations of this compound. The reaction is incubated at a controlled temperature (e.g., 37°C), and the amount of synthesized RNA is quantified. The percentage of inhibition at each this compound concentration is then plotted against the log of the inhibitor concentration to determine the IC50 value from the resulting dose-response curve.
Troubleshooting Guides
Problem 1: High variability in kinetic assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound concentration | Ensure the stock solution is fully dissolved and properly mixed before each use. Prepare fresh dilutions for each experiment. |
| RNase contamination | Use RNase-free water, reagents, and labware. Include an RNase inhibitor in the reaction mixture. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. |
| Inconsistent incubation times or temperatures | Ensure precise timing and a stable temperature for all reactions. Use a heat block or water bath with uniform temperature distribution. |
| Enzyme instability | Aliquot the RNA polymerase stock and avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times when not in use. |
Problem 2: No or very low inhibition observed even at high this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Verify the integrity and purity of your this compound sample. If possible, obtain a fresh, validated batch. |
| Incorrect assay conditions | Optimize the assay buffer composition, pH, and salt concentrations. Ensure the concentrations of RNAP, DNA template, and NTPs are appropriate. |
| This compound insolubility | This compound has a hydrophilic character.[8][9] Ensure it is fully dissolved in the assay buffer. You may need to use a small percentage of an organic co-solvent like DMSO, but be sure to include a solvent control to check for its effect on enzyme activity. |
| Pre-incubation required | For some inhibitors, pre-incubation with the enzyme before adding the substrate is necessary to observe maximal inhibition. Test different pre-incubation times (e.g., 10, 30, 60 minutes) of RNAP with this compound before initiating the transcription reaction. |
Problem 3: The inhibition curve is not sigmoidal or does not reach 100% inhibition.
| Possible Cause | Troubleshooting Step |
| This compound is a tight-binding inhibitor | If the inhibitor concentration is close to the enzyme concentration, the standard IC50 determination assumptions may not be valid. Use lower enzyme concentrations or fit the data to the Morrison equation for tight-binding inhibitors. |
| Time-dependent inhibition | The inhibitory effect of this compound may increase with incubation time. Perform experiments with varying pre-incubation times to assess time-dependency. |
| Insolubility at high concentrations | Visually inspect the reaction mixture for any precipitation of this compound at the highest concentrations used. |
| Complex inhibition mechanism | The inhibition may not follow a simple competitive or non-competitive model. Further kinetic studies are needed to elucidate the mechanism. |
Data Presentation
Table 1: Summary of Reported IC50 Values for this compound
| Target Enzyme | Bacterial Species | IC50 Range (M) | Reference |
| RNA Polymerase | Bacillus subtilis | 10-8 | [1] |
| RNA Polymerase | Escherichia coli | 10-8 | [1] |
Table 2: Recommended Starting Concentrations for In Vitro Transcription Assay Components
| Component | Recommended Concentration | Notes |
| E. coli RNA Polymerase Holoenzyme | 20 - 100 nM | The optimal concentration should be determined empirically. |
| DNA Template (with promoter) | 10 - 50 nM | A strong promoter like T7A1 or λ PR is recommended. |
| ATP, GTP, CTP | 100 - 500 µM | |
| UTP | 10 - 50 µM | |
| Radiolabeled UTP (e.g., [α-³²P]UTP) | 1 - 10 µCi | Adjust specific activity to achieve a detectable signal. |
| This compound | 10-10 to 10-5 M | A wide range of concentrations is needed for IC50 determination. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Filter-Binding Assay
-
Reaction Setup: Prepare a master mix containing transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 10 mM DTT, and 0.1 mg/mL BSA), DNA template, and NTPs (including [α-³²P]UTP).
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in the transcription buffer.
-
Enzyme Addition: Add E. coli RNA polymerase holoenzyme to the master mix.
-
Reaction Initiation: In a 96-well plate, combine the enzyme-master mix with the different concentrations of this compound. Include a no-inhibitor control and a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination and Precipitation: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA). Incubate on ice for 30 minutes to precipitate the synthesized RNA.
-
Filtering: Transfer the reactions to a filter plate (e.g., glass fiber) and wash with 5% TCA followed by ethanol (B145695) to remove unincorporated nucleotides.
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Mandatory Visualization
Caption: Workflow for determining the IC50 of this compound.
Caption: Mechanism of transcription inhibition by this compound.
References
- 1. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. | Semantic Scholar [semanticscholar.org]
- 3. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Kinase Inhibitors that Target Transcription Initiation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cell-based screening system for RNA polymerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to Identify and Characterize Inhibitors of Bacterial RNA Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 9. Binding mode characterization of novel RNA polymerase inhibitors using a combined biochemical and NMR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of GE23077 and Rifampicin in Targeting Bacterial RNA Polymerase
For Immediate Publication
[City, State] – [Date] – A comprehensive analysis of two potent bacterial RNA polymerase (RNAP) inhibitors, GE23077 and rifampicin (B610482), reveals distinct mechanisms of action and efficacy profiles, offering valuable insights for the development of novel antimicrobial agents. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing efforts to combat bacterial infections.
Executive Summary
Rifampicin, a cornerstone in the treatment of tuberculosis and other bacterial infections, and this compound, a cyclic peptide antibiotic, both effectively inhibit bacterial transcription by targeting the RNAP. However, they achieve this through different binding sites and mechanisms, a crucial factor in overcoming drug resistance. This guide presents a side-by-side comparison of their inhibitory concentrations, mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Data Presentation: Quantitative Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and rifampicin against bacterial RNAP. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Inhibitor | Target Organism/Enzyme | IC50 | Reference |
| This compound | Escherichia coli RNAP | In the 10-8 M range | [1] |
| Bacillus subtilis RNAP | In the 10-8 M range | [1] | |
| Rifampicin | Escherichia coli RNAP | ~20 nM (~1.6 x 10-8 M) | [2] |
| Mycobacterium tuberculosis RNAP | Not specified in search results | ||
| Wild-type E. coli RNAP | <0.5 µg/ml |
Mechanism of Action: Two Distinct Approaches to Inhibition
While both compounds halt bacterial transcription, their methods of doing so are fundamentally different. This distinction is critical as it means there is no cross-resistance between the two, a significant advantage in clinical settings where rifampicin resistance is a growing concern.[1][3][4]
Rifampicin functions by binding to a pocket within the β subunit of the bacterial RNAP, deep within the DNA/RNA channel.[5] This binding physically obstructs the path of the elongating RNA transcript once it reaches a length of 2 to 3 nucleotides, thereby preventing further synthesis.[5]
This compound , on the other hand, binds directly to the active center of the RNAP, at the 'i' and 'i+1' nucleotide binding sites.[3] This occupation of the active site sterically hinders the binding of the initiating nucleotides, thus preventing the very first step of transcription.[3]
Caption: Mechanisms of Action for Rifampicin and this compound on Bacterial RNAP.
Experimental Protocols: Evaluating Inhibitor Efficacy
The following is a generalized protocol for an in vitro transcription assay, a common method for determining the IC50 values of RNAP inhibitors. This protocol is synthesized from standard methodologies and should be optimized for specific laboratory conditions.
Objective: To measure the concentration-dependent inhibition of bacterial RNAP by this compound and rifampicin.
Materials:
-
Purified bacterial RNAP holoenzyme
-
Linear DNA template containing a known promoter sequence
-
Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled NTP (e.g., [α-³²P]UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
Inhibitors: this compound and rifampicin dissolved in an appropriate solvent (e.g., DMSO)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager
Procedure:
-
Reaction Assembly: In separate microcentrifuge tubes, prepare reaction mixtures containing the transcription buffer, DNA template, and varying concentrations of either this compound or rifampicin. Include a control reaction with no inhibitor.
-
Enzyme Addition: Add the purified RNAP holoenzyme to each reaction mixture.
-
Pre-incubation: Incubate the mixtures at 37°C for 10-15 minutes to allow for the formation of the RNAP-promoter open complex and binding of the inhibitor.
-
Transcription Initiation: Start the transcription reaction by adding the NTP mix, including the radiolabeled NTP.
-
Incubation: Continue the incubation at 37°C for a defined period (e.g., 10-20 minutes) to allow for RNA synthesis.
-
Termination: Stop the reactions by adding the stop solution.
-
Analysis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Quantification: Visualize and quantify the radiolabeled RNA transcripts using a phosphorimager.
-
IC50 Determination: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A typical workflow for an in vitro transcription assay.
Logical Comparison of this compound and Rifampicin
The distinct properties of this compound and rifampicin make them interesting subjects for comparative analysis in the context of antibiotic development.
Caption: Logical flow comparing key attributes of this compound and Rifampicin.
Conclusion
The comparison between this compound and rifampicin underscores the importance of diverse mechanisms in the development of new antibiotics. While both are potent inhibitors of bacterial RNAP, their different binding sites and modes of action mean that they are not susceptible to the same resistance mechanisms. This lack of cross-resistance is a significant finding, suggesting that inhibitors targeting the this compound binding site could be effective against rifampicin-resistant strains of bacteria. Further research into compounds like this compound is warranted to expand our arsenal (B13267) against multidrug-resistant pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEW TARGET FOR INHIBITION OF BACTERIAL RNA POLYMERASE: "SWITCH REGION" - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GE23077's Target Engagement in Live Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of GE23077, a potent inhibitor of bacterial RNA polymerase (RNAP), in live bacteria. Given this compound's high in vitro potency but limited whole-cell activity due to poor membrane permeability, confirming its interaction with RNAP within the cellular environment is a critical step in its development as a potential therapeutic agent.[1][2][3][4] This document outlines traditional and modern experimental approaches, presents comparative data with other RNAP inhibitors, and provides detailed protocols and visualizations to aid in experimental design.
Executive Summary
This compound is a cyclic peptide antibiotic that inhibits bacterial transcription by binding to the "i" and "i+1" sites of the RNAP active center, preventing the binding of initiating nucleotides.[5][6] Unlike rifampicin, which also targets RNAP, this compound binds to a distinct site, meaning there is no cross-resistance between the two.[3][5] The primary challenge for this compound's clinical development is its hydrophilic nature, which hinders its passage across bacterial cell membranes.[4] Therefore, assays that can bypass the cell wall or directly measure intracellular target binding are essential for validating its mechanism of action in a physiologically relevant context. This guide explores in vitro transcription assays, permeabilized cell assays, and advanced techniques like the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET) to assess the target engagement of this compound and compare its performance with other well-characterized RNAP inhibitors.
Data Presentation: Comparative Analysis of RNAP Inhibitors
The following tables summarize the inhibitory activities of this compound and other notable bacterial RNA polymerase inhibitors. These values highlight the discrepancy between enzymatic inhibition (IC50) and whole-cell activity (MIC), particularly for compounds with poor cell penetration like this compound.
Table 1: In Vitro Inhibition of Bacterial RNA Polymerase
| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 |
| This compound | Escherichia coli RNAP | In Vitro Transcription | ~10 nM[3] |
| This compound | Bacillus subtilis RNAP | In Vitro Transcription | ~10 nM[3] |
| Rifampicin | Escherichia coli RNAP | In Vitro Transcription | ~20 nM[7] |
| Myxopyronin B | Staphylococcus aureus RNAP | In Vitro Transcription | 24 µM[1] |
| Myxopyronin B | Escherichia coli RNAP | In Vitro Transcription | 10 nM[1] |
Table 2: Whole-Cell Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Inhibitor | Target Organism | MIC (µg/mL) |
| This compound | Moraxella catarrhalis | 0.12 - 4[2] |
| This compound | Streptococcus pyogenes | 8 - >128[8] |
| This compound | Escherichia coli | >128[2] |
| Rifampicin | Staphylococcus aureus | 0.004 - 0.015[9] |
| Rifampicin | Escherichia coli | 4 - 16[9] |
| Myxopyronin A | Gram-positive bacteria (general) | 5 - 20[10] |
| Myxopyronin A | Escherichia coli | >100[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate this compound's target engagement.
In Vitro Transcription Assay
This assay directly measures the inhibition of RNA synthesis by purified bacterial RNAP.
Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine transcription buffer (40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Add purified bacterial RNAP holoenzyme (e.g., from E. coli) to a final concentration of 50 nM.
-
Add varying concentrations of this compound (or other inhibitors) dissolved in DMSO. Ensure the final DMSO concentration is consistent across all reactions (e.g., <5%).
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
-
Transcription Initiation:
-
Add a linear DNA template containing a known promoter (e.g., T7A1 promoter) to a final concentration of 10 nM.
-
Initiate transcription by adding a nucleotide mix containing ATP, GTP, CTP (150 µM each), and [α-³²P]UTP (10 µCi at 3000 Ci/mmol).
-
-
Transcription Reaction and Quenching:
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding an equal volume of stop solution (95% formamide, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol).[11]
-
-
Product Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the radiolabeled RNA transcripts by electrophoresis on a denaturing polyacrylamide gel.
-
Visualize the RNA products using a phosphorimager.
-
-
Data Analysis:
-
Quantify the intensity of the full-length transcript bands.
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Permeabilized Cell Assay for RNA Synthesis
This method allows for the assessment of this compound's activity on RNAP within bacteria with compromised cell membranes, thus bypassing the permeability barrier.
Protocol:
-
Cell Culture and Permeabilization:
-
Grow E. coli cells to mid-log phase (OD600 ≈ 0.5) in a rich medium.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl pH 8.0).
-
Resuspend the cell pellet in a permeabilization buffer containing toluene (B28343) or EDTA and lysozyme (B549824) to disrupt the cell wall. The exact composition and treatment time need to be optimized for the specific bacterial strain.
-
After treatment, wash the permeabilized cells to remove the permeabilizing agents.
-
-
In-Cell RNA Synthesis Assay:
-
Resuspend the permeabilized cells in a transcription buffer containing varying concentrations of this compound.
-
Add a nucleotide mix including a radiolabeled precursor (e.g., [³H]uridine or [α-³²P]UTP).
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
-
Quantification of RNA Synthesis:
-
Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate macromolecules, including newly synthesized RNA.
-
Collect the precipitate on a filter membrane and wash thoroughly to remove unincorporated radiolabeled nucleotides.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the level of RNA synthesis inhibition at each this compound concentration compared to a no-inhibitor control.
-
Calculate the IC50 value for the inhibition of RNA synthesis in permeabilized cells.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[12]
Protocol:
-
Cell Culture and Treatment:
-
Grow bacterial cells (e.g., E. coli) to mid-log phase.
-
Treat the cells with different concentrations of this compound or a vehicle control (DMSO) and incubate under normal growth conditions for a specific time to allow for compound uptake.
-
-
Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using an appropriate method (e.g., sonication or enzymatic lysis) in a lysis buffer containing protease inhibitors.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed.
-
-
Protein Analysis:
-
Quantify the total protein concentration in the soluble fractions.
-
Analyze the amount of soluble RNAP (specifically, the β or β' subunit) in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Generate a melting curve by plotting the percentage of soluble RNAP relative to the unheated control against the temperature.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target stabilization and thus, engagement.
-
Alternatively, an isothermal dose-response can be performed by heating all samples at a single, optimized temperature and plotting the amount of soluble RNAP against the this compound concentration.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET can be adapted to measure the binding of a compound to its target in live cells.[13] This would involve creating a fusion of RNAP (or a subunit) to a BRET donor (e.g., NanoLuc luciferase) and using a fluorescently labeled this compound derivative as the acceptor. A competitive displacement format is also feasible.
Protocol:
-
Construct Development:
-
Genetically fuse a subunit of bacterial RNAP (e.g., β' subunit) to a BRET donor like NanoLuc luciferase.
-
Synthesize a fluorescently labeled analog of this compound that retains its binding affinity for RNAP.
-
-
Expression in Bacteria:
-
Transform bacteria with the plasmid encoding the RNAP-NanoLuc fusion protein and induce its expression.
-
-
BRET Measurement:
-
Incubate the engineered bacteria with the fluorescently labeled this compound analog.
-
Add the luciferase substrate (e.g., furimazine).
-
Measure the BRET signal (the ratio of acceptor emission to donor emission). A high BRET signal indicates proximity and therefore binding.
-
-
Competitive Displacement Assay:
-
To use unlabeled this compound, first establish a baseline BRET signal with the RNAP-NanoLuc and the fluorescent this compound analog.
-
Add increasing concentrations of unlabeled this compound.
-
A decrease in the BRET signal indicates the displacement of the fluorescent analog by the unlabeled compound, confirming target engagement.
-
-
Data Analysis:
-
Plot the change in BRET ratio against the concentration of unlabeled this compound to determine the IC50 for binding.
-
Mandatory Visualization
Caption: Mechanism of this compound inhibition of bacterial transcription.
Caption: Workflow for a permeabilized cell RNA synthesis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. berthold.com [berthold.com]
- 3. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Increasing Concentrations of Rifampicin on Different Mycobacterium tuberculosis Lineages in a Whole-Blood Bactericidal Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]
No Quarter Given: GE23077 Circumvents Cross-Resistance with Other RNA Polymerase Inhibitors
For researchers, scientists, and drug development professionals navigating the challenge of antibiotic resistance, a critical consideration is the potential for cross-resistance between existing and novel therapeutic agents. This guide provides a comparative analysis of the RNA polymerase (RNAP) inhibitor GE23077 and its performance against other well-known RNAP inhibitors, focusing on the crucial aspect of cross-resistance. The data presented herein demonstrates that this compound maintains its efficacy against bacterial strains resistant to other RNAP inhibitors, highlighting its potential as a valuable tool in the fight against drug-resistant pathogens.
At the heart of this compound's unique profile is its distinct mechanism of action. Unlike the widely used rifamycin (B1679328) class of antibiotics, which binds to a specific pocket on the β subunit of bacterial RNAP, this compound targets the enzyme's active center at the 'i' and 'i+1' sites.[1][2][3] This fundamental difference in binding sites is the primary reason for the lack of cross-resistance observed between this compound and rifampicin (B610482).[2][3][4][5][6]
Comparative Inhibitory Activity
The potency of this compound against bacterial RNAP is significant, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the nanomolar range.[4][7] The following tables summarize the available quantitative data comparing the inhibitory activity of this compound with other key RNAP inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) against Bacterial RNA Polymerase
| Inhibitor | Target Organism/Enzyme | IC50 | Reference(s) |
| This compound | Escherichia coli RNAP | ~10-8 M | [4] |
| This compound | Bacillus subtilis RNAP | ~10-8 M | [4] |
| Rifampicin | Escherichia coli RNAP | Wild-type: <0.5 µg/ml | [7] |
| Streptolydigin | Escherichia coli RNAP | Wild-type: 2.5 µg/ml | [7] |
Table 2: Minimum Inhibitory Concentrations (MIC) against Bacterial Strains
While comprehensive comparative MIC data in a single study is limited, the available information strongly supports the lack of cross-resistance.
| Organism | Resistance Profile | This compound MIC | Rifampicin MIC | Reference(s) |
| Escherichia coli | Rifampicin-Resistant | Not significantly affected | High | [4][5] |
| Staphylococcus aureus | Rifampicin-Resistant | Not significantly affected | High | [8][9] |
It is important to note that while this compound is potent against purified RNAP, its whole-cell activity can be limited by cell penetration.[4][5]
Experimental Protocols
The determination of cross-resistance between this compound and other RNAP inhibitors relies on established microbiological and biochemical assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is a fundamental method for assessing antibiotic susceptibility.
Protocol:
-
Inoculum Preparation: A standardized suspension of the bacterial strain (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.
-
Serial Dilution: The antimicrobial agents (this compound, rifampicin, etc.) are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Observation: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.
In Vitro Transcription Assay
This biochemical assay directly measures the inhibitory effect of a compound on the activity of purified RNAP.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified RNAP, a DNA template with a promoter, and ribonucleoside triphosphates (NTPs), one of which is typically radiolabeled (e.g., [α-³²P]UTP).
-
Inhibitor Addition: Varying concentrations of the inhibitor (e.g., this compound) are added to the reaction mixtures.
-
Transcription Initiation: The transcription reaction is initiated by the addition of the NTPs.
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for RNA synthesis.
-
Product Analysis: The newly synthesized radiolabeled RNA transcripts are separated by gel electrophoresis and visualized by autoradiography.
-
IC50 Determination: The intensity of the RNA bands is quantified to determine the concentration of the inhibitor that causes a 50% reduction in RNAP activity (IC50).[2][10]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the distinct binding sites of this compound and rifampicin on bacterial RNAP and the general workflow for assessing antibiotic cross-resistance.
Caption: Distinct binding sites of this compound and Rifampicin on bacterial RNAP.
Caption: Workflow for determining cross-resistance between RNAP inhibitors.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides [ouci.dntb.gov.ua]
- 7. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance Profiles and Biological Characteristics of Rifampicin-Resistant Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Characteristics and Prevalence of Rifampin Resistance in Staphylococcus aureus Isolates from Patients with Bacteremia in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GE23077 and Fidaxomicin: A Deep Dive into RNA Polymerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of two potent bacterial RNA polymerase (RNAP) inhibitors: GE23077 and fidaxomicin (B1672665). Both compounds target the essential process of transcription but through distinct molecular interactions, offering different pharmacological profiles. This document summarizes key quantitative data, outlines experimental methodologies used to elucidate their mechanisms, and provides visual representations of their modes of action.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Fidaxomicin |
| Target | Bacterial RNA Polymerase | Bacterial RNA Polymerase |
| Binding Site | Active center 'i' and 'i+1' nucleotide binding sites | "Switch region" of the RNAP clamp |
| Inhibited Step | Binding of initiating nucleotides | Initial DNA strand separation (open promoter complex formation) |
| Molecular Effect | Prevents formation of the first phosphodiester bond | Jams the RNAP clamp in an open state, preventing stable DNA binding |
| Spectrum of Activity | Broad in vitro (Gram-positive & Gram-negative), poor whole-cell activity | Narrow, primarily against Clostridioides difficile |
| Cross-resistance with Rifamycins | No | No |
Quantitative Analysis of Inhibitory Activity
The following table summarizes the inhibitory concentrations of this compound and fidaxomicin against bacterial RNA polymerase and whole-cell bacteria.
| Compound | Target Organism/Enzyme | Assay Type | IC50 / MIC | Reference |
| This compound | Escherichia coli RNAP | In Vitro Transcription | nM range | [1][2][3] |
| This compound | Bacillus subtilis RNAP | In Vitro Transcription | 10-8 M range | [2] |
| This compound | Moraxella catarrhalis | Whole-cell | Active | [1][4] |
| Fidaxomicin | Clostridioides difficile | Whole-cell (MIC) | 0.03–0.25 µg/mL | [5] |
| Fidaxomicin | Clostridium difficile RNAP | Abortive Transcription | ~0.2 µM | [6] |
| Fidaxomicin | Staphylococcus aureus | Whole-cell (MIC) | 2-16 µg/mL | [7] |
| Fidaxomicin | Enterococcus species | Whole-cell (MIC) | 8 µg/mL | [8] |
Delving into the Mechanisms: A Visual Guide
The distinct mechanisms of this compound and fidaxomicin are visualized below, highlighting their specific binding sites and the consequential inhibition of transcription initiation.
Caption: Mechanism of this compound action on bacterial RNA polymerase.
Caption: Mechanism of fidaxomicin action on bacterial RNA polymerase.
Experimental Protocols
The mechanisms of this compound and fidaxomicin have been elucidated through a combination of genetic, biochemical, and structural biology techniques. Below are overviews of the key experimental protocols employed.
In Vitro Transcription Assays
Objective: To directly measure the synthesis of RNA by RNAP in the presence of an inhibitor to determine its potency and the stage of inhibition.
Methodology:
-
Reaction Setup: Purified bacterial RNA polymerase holoenzyme is incubated with a DNA template containing a specific promoter. The reaction buffer includes the four ribonucleoside triphosphates (NTPs), one of which is typically radiolabeled (e.g., [α-³²P]UTP) for detection.
-
Inhibitor Addition: The inhibitor (this compound or fidaxomicin) is added at varying concentrations to the reaction mixture before the initiation of transcription.
-
Transcription Initiation and Elongation: The reaction is initiated by the addition of NTPs and allowed to proceed for a defined period at 37°C.
-
Termination and Analysis: The reaction is stopped, and the resulting RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Quantification: The amount of radiolabeled RNA is quantified using phosphorimaging. The percentage of inhibition is plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).[6]
Order-of-addition experiments are a variation of this assay where the inhibitor is added at different stages of transcription (e.g., before or after the formation of the open promoter complex) to pinpoint the specific step that is blocked.[9]
DNA Footprinting
Objective: To identify the specific region of DNA that is protected by a bound protein (in this case, RNAP) and to assess how an inhibitor affects this interaction.
Methodology:
-
Complex Formation: A DNA fragment containing a promoter is end-labeled with a radioactive isotope and incubated with RNAP to allow for the formation of the promoter complex.
-
Inhibitor Treatment: The RNAP-DNA complex is treated with the inhibitor.
-
Cleavage Reaction: A DNA-cleaving agent, such as DNase I or potassium permanganate (B83412) (KMnO₄), is added to the reaction. DNase I cleaves the DNA backbone where it is not protected by the bound protein. KMnO₄ specifically modifies single-stranded thymine (B56734) residues, allowing for the detection of DNA melting in the open promoter complex.[9]
-
Analysis: The DNA fragments are denatured and separated by size on a sequencing gel. The "footprint," a region of the gel where cleavage is inhibited, corresponds to the protein-binding site. Changes in the footprint in the presence of the inhibitor reveal alterations in the RNAP-DNA interaction. For example, fidaxomicin was shown to prevent the DNA strand separation necessary for open promoter complex formation using this technique.[9]
Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the high-resolution three-dimensional structure of the RNAP-inhibitor complex to visualize the precise binding site and conformational changes induced by the inhibitor.
Methodology:
-
Sample Preparation: A purified solution of the RNAP-inhibitor complex is applied to an EM grid and rapidly frozen in liquid ethane. This vitrification process preserves the native structure of the complex.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope, collecting thousands of images of the randomly oriented particles.
-
Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the complex.
-
Model Building and Analysis: An atomic model of the protein and the inhibitor is built into the 3D map. This allows for the detailed analysis of the inhibitor's binding pocket and its interactions with specific amino acid residues of the RNAP. Cryo-EM studies have been instrumental in visualizing how fidaxomicin binds to the switch region and jams the RNAP clamp in an open conformation.[10][11][12][13][14]
Conclusion
This compound and fidaxomicin represent two distinct strategies for inhibiting bacterial transcription. This compound acts as a direct competitive inhibitor of the initiating nucleotides, binding to the heart of the catalytic center.[4][15][16][17] In contrast, fidaxomicin employs an allosteric mechanism, binding to the switch region to prevent a critical conformational change required for the initiation of transcription.[5][18][19][20] This difference in their mechanisms of action is reflected in their antibacterial spectra, with fidaxomicin exhibiting a much narrower spectrum of activity.[5][18] Understanding these intricate molecular interactions is paramount for the rational design of novel and improved antibacterial agents that can overcome the challenge of antibiotic resistance. The distinct binding sites of these compounds also suggest potential for use in combination therapies or for the development of hybrid antibiotics.[4][7][15]
References
- 1. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 5. Fidaxomicin - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fidaxomicin - the new drug for Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medindia.net [medindia.net]
- 11. How a narrow-spectrum antibiotic takes aim at C. diff – Department of Biochemistry – UW–Madison [biochem.wisc.edu]
- 12. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basis of narrow-spectrum activity of fidaxomicin on Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Researchers define target and mechanism of antibacterial drug fidaxomicin (dificid) | EurekAlert! [eurekalert.org]
- 15. This compound binds to the RNA polymerase 'i' and 'i+1' sites and prevents the binding of initiating nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | Semantic Scholar [semanticscholar.org]
- 17. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]
- 19. journals.asm.org [journals.asm.org]
- 20. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fidaxomicin [pdb101.rcsb.org]
A Comparative Guide to GE23077 and Other Cyclic Peptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GE23077 with other prominent cyclic peptide and glycopeptide antibiotics. We will delve into their mechanisms of action, antimicrobial spectra, and the experimental methodologies used to evaluate their efficacy, presenting quantitative data and visualizing complex pathways to support objective comparison.
Introduction to this compound
This compound is a cyclic peptide antibiotic isolated from the fermentation broths of Actinomadura sp.[1][2]. It belongs to a class of molecules that have garnered significant interest for their therapeutic potential, stemming from their high binding affinities and structural stability[3]. This compound is particularly notable for its novel mechanism of action, which targets bacterial RNA polymerase (RNAP), an essential enzyme for bacterial survival[1][2][4]. This guide compares this compound primarily with Daptomycin, a cyclic lipopeptide, and Vancomycin, a glycopeptide antibiotic, both of which are critical tools in treating serious Gram-positive infections.
Comparative Mechanism of Action
The primary distinction between these antibiotics lies in their cellular targets and mechanisms of inhibition. This compound employs a fundamentally different strategy than Daptomycin and Vancomycin.
This compound: Inhibition of Transcription Initiation
This compound exerts its antibacterial effect by potently and selectively inhibiting bacterial RNA polymerase[2][5]. It binds directly to the RNAP active center at the 'i' and 'i+1' nucleotide binding sites[6][7][8]. This action physically blocks the binding of initiating nucleotides, thereby preventing the start of transcription[6][8]. A key feature of this compound is that its binding site is distinct from that of rifampicins, another class of RNAP inhibitors. Consequently, this compound is effective against rifampicin-resistant bacterial strains and does not exhibit cross-resistance[2][8].
Daptomycin: Cell Membrane Disruption
Daptomycin is a cyclic lipopeptide antibiotic with potent activity against a wide range of Gram-positive bacteria[9][10]. Its mechanism is unique and multifaceted. In the presence of calcium ions, Daptomycin binds to the bacterial cell membrane, particularly in areas rich in phosphatidylglycerol[9][10]. Following binding, it inserts into the membrane and aggregates, which alters the membrane's curvature and creates ion-leaking channels[9][11]. This leads to a rapid efflux of potassium ions, causing membrane depolarization. The resulting loss of membrane potential disrupts essential cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death[9][11][12].
Vancomycin: Cell Wall Synthesis Inhibition
Vancomycin is a large glycopeptide antibiotic primarily used against serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)[13][14]. It acts by inhibiting cell wall synthesis. Specifically, Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors[14][15][16]. This binding physically obstructs the subsequent transglycosylation and transpeptidation steps, which are essential for elongating and cross-linking the peptidoglycan chains[13][15]. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death[13][14].
References
- 1. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of antibiotics inhibiting bacterial RNA polymerase [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 7. Frontiers | Bacterial RNA Polymerase-DNA Interaction—The Driving Force of Gene Expression and the Target for Drug Action [frontiersin.org]
- 8. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daptomycin - Wikipedia [en.wikipedia.org]
- 10. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daptomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 14. amberlife.net [amberlife.net]
- 15. Vancomycin - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
Validating the Specificity of GE23077 Through Resistant RNAP Mutants: A Comparative Guide
The emergence of antibiotic resistance necessitates the discovery and validation of novel antibacterial agents with unique mechanisms of action. GE23077 is a cyclic peptide antibiotic that represents a promising class of inhibitors targeting bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1][2][3] This guide provides a comparative analysis of this compound, focusing on the validation of its specificity through the characterization of resistant RNAP mutants. We present experimental data, detailed protocols, and visual representations of the underlying molecular interactions to aid researchers, scientists, and drug development professionals in understanding its unique properties.
Mechanism of Action and Target Specificity
This compound inhibits bacterial transcription by directly binding to the RNAP active center.[4][5] Specifically, it occupies the 'i' and 'i+1' nucleotide binding sites, thereby physically obstructing the binding of initiating nucleotides and preventing the formation of the first phosphodiester bond.[4][6] This mechanism of inhibiting transcription initiation is distinct from that of other well-known RNAP inhibitors, such as rifampicin (B610482), which binds to a different site and blocks the extension of the nascent RNA chain.[7] The potent and selective inhibition of bacterial RNAP by this compound, with IC50 values in the nanomolar range for E. coli and B. subtilis RNAP, underscores its potential as an antibacterial agent.[7] Notably, it does not exhibit significant activity against eukaryotic RNAP II, highlighting its specificity for the prokaryotic enzyme.[7]
Comparative Analysis of RNAP Resistance Mutations
The specificity of an antibiotic is rigorously tested by the analysis of mutations that confer resistance. The low frequency of resistance to this compound is a key feature, attributed to its binding site comprising functionally critical residues of the RNAP active center that are intolerant to substitutions without compromising enzyme activity.[4][5] This contrasts with other RNAP inhibitors where resistance can arise more readily.
Table 1: Comparison of Resistance Mutations in Bacterial RNA Polymerase
| Antibiotic | Target Subunit (Gene) | Resistant Mutations (E. coli numbering) | Mechanism of Resistance | Cross-Resistance |
| This compound | β (rpoB) | Gln565, Asp566, Gln684 | Alteration of the antibiotic binding site at the RNAP active center, preventing this compound binding. | No cross-resistance with rifampicin.[4][7] |
| Rifampicin | β (rpoB) | Asp516, His526, Ser531 | Alteration of the rifampicin binding pocket, approximately 12 Å away from the active site, preventing rifampicin binding. | No cross-resistance with this compound.[7] |
| Streptolydigin | β (rpoB), β' (rpoC) | β: Gly741, Pro761; β': Gly345 | Affects the flexibility of the trigger loop and bridge helix, elements crucial for nucleotide addition and translocation. | Can exhibit cross-resistance with microcin (B1172335) J25.[8] |
| Microcin J25 | β' (rpoC) | Glu98, Arg102, Tyr103 | Mutations in the secondary channel of RNAP, thought to be the binding site for the antibiotic, preventing its inhibitory action.[8] | Can exhibit cross-resistance with streptolydigin.[8] |
Experimental Protocols for Validating Specificity
The following protocols outline the key experiments used to identify and characterize this compound-resistant RNAP mutants, thereby validating the drug's target specificity.
1. Isolation of this compound-Resistant Mutants:
-
Saturation Mutagenesis: A targeted mutagenesis approach is employed on the genes encoding the RNAP β (rpoB) and β' (rpoC) subunits of a host organism, such as Escherichia coli. This is often achieved using doped oligonucleotide primers designed to introduce substitutions at codons for residues within a defined radius (e.g., 30 Å) of the RNAP active site.[4]
-
Selection: The mutagenized library of plasmids is transformed into a suitable E. coli strain. Transformants are then plated on a medium containing a selective concentration of this compound. Colonies that grow in the presence of the antibiotic are selected as potential resistant mutants.
-
Verification: The resistance phenotype is confirmed by re-streaking the selected colonies on this compound-containing medium and by determining the minimum inhibitory concentration (MIC) of this compound for each mutant.
2. In Vitro Transcription Assays:
-
Purification of Mutant RNAP: The mutant RNAP enzymes are purified from the resistant E. coli strains.
-
Transcription Inhibition Assay: The activity of the purified wild-type and mutant RNAP enzymes is measured in the presence of varying concentrations of this compound. A standard in vitro transcription assay typically involves a DNA template containing a promoter (e.g., T7A1 promoter), the RNAP enzyme, and radiolabeled nucleotides (e.g., [α-³²P]UTP). The amount of synthesized RNA is quantified to determine the IC50 value of this compound for each enzyme.[4] A significantly higher IC50 for the mutant RNAP compared to the wild-type confirms that the mutation confers resistance at the enzymatic level.[4]
3. Complementation Assays:
-
To ensure that the identified mutations do not lead to a loss of essential RNAP function, complementation assays are performed.
-
A temperature-sensitive rpoB mutant strain, which cannot grow at a non-permissive temperature, is transformed with plasmids carrying the this compound-resistant rpoB alleles.
-
The ability of the mutant rpoB alleles to rescue the growth of the temperature-sensitive strain at the non-permissive temperature indicates that the mutant RNAP remains sufficiently functional to support cell viability.[4]
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for validating this compound specificity and the molecular mechanism of its inhibitory action.
References
- 1. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound binds to the RNA polymerase 'i' and 'i+1' sites and prevents the binding of initiating nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Figures and data in this compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 7. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations of bacterial RNA polymerase leading to resistance to microcin j25 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of GE23077: A Potent Inhibitor of Bacterial Transcription
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclic peptide antibiotic GE23077 with other antibacterial agents, focusing on its mechanism of action at the transcriptomic level. While direct comparative transcriptomics data for this compound is not yet widely published, this document synthesizes available biochemical and structural data to offer a comprehensive overview for researchers interested in this novel antibiotic. We will delve into its unique mode of action, compare it with the well-established transcription inhibitor rifampicin (B610482), and provide a hypothetical experimental workflow for future comparative transcriptomics studies.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of bacterial RNA polymerase (RNAP), the central enzyme responsible for transcribing DNA into RNA.[1] It exhibits activity against both Gram-positive and Gram-negative bacteria in vitro.[2] The primary mechanism of action of this compound is the inhibition of transcription initiation.[3][4][5]
Specifically, this compound binds directly to the active center of bacterial RNAP, at the 'i' and 'i+1' nucleotide binding sites.[3][4] This binding sterically hinders the entry of the initiating nucleotides into the active site, thereby preventing the formation of the first phosphodiester bond in the nascent RNA chain.[3][5] This targeted action effectively halts the entire process of gene expression at its inception.
Crucially, the binding site of this compound on the bacterial RNAP is distinct from that of other known RNAP inhibitors, such as rifamycins.[3][4] This has significant implications for the development of new antibacterial therapies, particularly in the context of rising antibiotic resistance.
This compound vs. Rifampicin: A Mechanistic Comparison
Rifampicin is a widely used antibiotic that also targets bacterial RNAP. However, the mechanisms of this compound and rifampicin differ in several key aspects, which are summarized in the table below.
| Feature | This compound | Rifampicin |
| Binding Site on RNAP | Overlaps with the 'i' and 'i+1' nucleotide binding sites in the active center.[3][4] | Binds to a pocket on the β-subunit of RNAP, approximately 12 Å away from the active site. |
| Mechanism of Inhibition | Prevents the binding of initiating nucleotides, thus inhibiting transcription initiation.[3][4][5] | Allows the synthesis of a short 2-3 nucleotide RNA fragment but physically blocks the path of the elongating RNA transcript, leading to abortive initiation. |
| Cross-Resistance | Does not exhibit cross-resistance with rifampicin. | Resistance is common and arises from mutations in the rifampicin binding pocket on the rpoB gene. |
| In Vitro Potency | High potency against purified bacterial RNAP, with IC50 values in the nanomolar range.[6][7] | Also exhibits high potency against bacterial RNAP. |
| Whole-Cell Activity | Generally poor activity against whole-cell bacteria due to limited cell penetration.[6][7][8] | Good whole-cell activity against a broad spectrum of bacteria. |
Visualizing the Mechanism of Transcription Inhibition
The following diagram illustrates the molecular mechanism by which this compound inhibits bacterial transcription initiation.
Caption: Mechanism of this compound-mediated inhibition of bacterial transcription initiation.
Experimental Workflow for Comparative Transcriptomics
To understand the global effects of this compound on the bacterial transcriptome and compare it with other antibiotics, a comparative transcriptomics study using RNA sequencing (RNA-seq) can be employed. The following diagram outlines a typical experimental workflow.
Caption: A generalized workflow for a comparative transcriptomics study of antibiotic-treated bacteria.
Experimental Protocols
The following provides a general methodology for the key experiments outlined in the workflow above.
1. Bacterial Culture and Antibiotic Treatment:
-
Grow the bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus) in appropriate liquid culture medium to mid-logarithmic phase.
-
Divide the culture into experimental groups: untreated control, this compound-treated, and other antibiotic-treated (e.g., rifampicin).
-
Treat the cultures with the respective antibiotics at a predetermined concentration (e.g., 1x or 2x the minimum inhibitory concentration, MIC) for a specified duration.
2. RNA Extraction and Quality Control:
-
Harvest bacterial cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., enzymatic lysis, mechanical disruption).
-
Extract total RNA using a commercial kit or a standard protocol like TRIzol extraction.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
3. Ribosomal RNA (rRNA) Depletion and Library Preparation:
-
Deplete the abundant ribosomal RNA (rRNA) from the total RNA samples using a commercially available kit.
-
Construct cDNA libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, second-strand synthesis, adapter ligation, and PCR amplification.
4. High-Throughput Sequencing (RNA-seq):
-
Sequence the prepared cDNA libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
5. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim low-quality bases and adapter sequences.
-
Read Mapping: Align the high-quality reads to the reference genome of the bacterial species using a splice-aware aligner like HISAT2 or STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the antibiotic-treated samples compared to the untreated control using statistical packages like DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways affected by each antibiotic.
-
Comparative Analysis: Compare the global transcriptomic profiles, the sets of differentially expressed genes, and the affected pathways between this compound and other antibiotic treatments to elucidate unique and shared responses.
References
- 1. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 3. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound binds to the RNA polymerase 'i' and 'i+1' sites and prevents the binding of initiating nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new spanner in the works of bacterial transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking GE23077: A Comparative Guide to Novel Bacterial Transcription Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antibiotics to combat rising antimicrobial resistance has intensified the focus on underexploited bacterial targets, with RNA polymerase (RNAP) being a prime candidate. GE23077, a cyclic peptide inhibitor of bacterial RNAP, has emerged as a promising scaffold for antibiotic development. This guide provides an objective comparison of this compound's performance against other novel bacterial transcription inhibitors, supported by available experimental data.
Performance Comparison
The following tables summarize the inhibitory activity of this compound and other novel bacterial transcription inhibitors. It is important to note that the data presented is compiled from various studies and direct, head-to-head comparative investigations are limited. Experimental conditions, such as the specific bacterial strains and assay methodologies, can influence the outcomes.
| Inhibitor | Target/Mechanism of Action | IC50 (RNAP Inhibition) | Source |
| This compound | Binds to the 'i' and 'i+1' sites of the RNAP active center, preventing initiation. | 10-8 M range (E. coli and B. subtilis RNAP) | [1][2] |
| Myxopyronin B | Binds to the "switch region" of RNAP, interfering with the DNA-template interaction. | 46.5 ± 5.9 µM (E. coli RNAP) | [3] |
| Corallopyronin | Binds to the "switch region" of RNAP. | Not explicitly found in searches. | [4] |
| Ripostatin | Binds to the "switch region" of RNAP. | Not explicitly found in searches. | [4] |
| Squaramides | Synthetic small molecules targeting RNAP. | As low as 0.3 µM (in vitro transcription-coupled translation assay) | [4] |
Table 1: In Vitro RNAP Inhibitory Activity (IC50) . This table compares the half-maximal inhibitory concentration (IC50) of various novel inhibitors against purified bacterial RNA polymerase. Lower values indicate higher potency.
| Inhibitor | M. catarrhalis | N. gonorrhoeae | M. smegmatis | S. aureus | E. coli | P. aeruginosa | B. subtilis | Source |
| This compound | Active | Partial Activity | Partial Activity | Poor Activity | Poor Activity | Poor Activity | Poor Activity | [5][6] |
| Myxopyronin B | - | - | - | 1 µg/mL | - | - | - | [3] |
| Cystobactamids | - | - | - | 0.125–8 µg/mL | 0.25 to 4 µg/mL (most Enterobacterales) | 4 µg/mL | - | [7] |
| Chelocardins | - | - | - | 0.5–8 µg/mL | 0.25–16 µg/mL | 0.5 to 32 µg/mL | - | [7] |
Signaling Pathways and Mechanisms of Action
Bacterial transcription is a fundamental process for bacterial survival, making it an excellent target for antibiotics. The core of this process is the multi-subunit enzyme, RNA polymerase (RNAP). Novel inhibitors, including this compound, target different sites on RNAP to disrupt its function.
References
- 1. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Ligand Design of Novel Bacterial RNA Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Transcription as a Target for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Unraveling the Inhibition of Bacterial Transcription: A Structural Comparison of GE23077 and Myxopyronin Binding Sites
A detailed guide for researchers and drug development professionals on the distinct mechanisms of two potent bacterial RNA polymerase inhibitors.
The relentless rise of antibiotic resistance necessitates a deeper understanding of novel mechanisms to inhibit essential bacterial processes. One of the most validated targets for antibacterial drug development is the bacterial RNA polymerase (RNAP), the central enzyme responsible for transcription. This guide provides a comprehensive structural and functional comparison of the binding sites of two potent RNAP inhibitors: GE23077 and myxopyronin. While both ultimately halt bacterial growth by inhibiting transcription, they do so through remarkably different interactions with the RNAP holoenzyme.
At a Glance: Key Differences in Inhibition
| Feature | This compound | Myxopyronin |
| Binding Site Location | Active Center: 'i' and 'i+1' nucleotide binding sites | Allosteric Site: "Switch region" at the β and β' subunit interface |
| Mechanism of Action | Competitive inhibition of initiating nucleotide binding | Allosteric inhibition via "hinge jamming" of the RNAP clamp |
| Affected Stage of Transcription | Initiation | Initiation (prevents open promoter complex formation) |
| Cross-Resistance with Rifampicin | No | No |
Quantitative Analysis of RNAP Inhibition
The efficacy of these inhibitors has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are critical parameters for comparing their potency.
| Compound | Target RNAP | IC50 (µM) | Kd (µM) | Reference(s) |
| This compound | E. coli RNAP | ~0.01-0.08 | N/A | [1] |
| This compound | B. subtilis RNAP | ~0.01-0.08 | N/A | [1] |
| Myxopyronin A | E. coli RNAP | ~1 | 0.6 ± 0.3 | [2][3] |
| Myxopyronin B | E. coli RNAP | 24 | N/A | [2] |
| Myxopyronin B | S. aureus RNAP | 0.01 | N/A | [4] |
Note: IC50 and Kd values can vary depending on the specific assay conditions, including the bacterial species of RNAP, promoter DNA sequence, and nucleotide concentrations.
Delving into the Binding Pockets: A Structural Perspective
The distinct mechanisms of this compound and myxopyronin stem from their unique binding sites on the vast landscape of the RNAP enzyme.
This compound: A Direct Blockade of the Active Site
This compound, a cyclic peptide antibiotic, directly obstructs the catalytic core of the RNAP.[5] It binds to the 'i' and 'i+1' sites, which are responsible for accommodating the initiating ribonucleoside triphosphates (rNTPs) during the very first step of RNA synthesis.[5][6] This strategic positioning physically prevents the binding of the necessary building blocks for transcription, thereby acting as a potent competitive inhibitor of transcription initiation.
Structural studies have revealed that the this compound binding site is comprised of residues from the β and β' subunits, specifically within the 'D2 loop' and the 'link region' of the active center.
Key Interacting Residues (E. coli RNAP numbering):
-
β subunit: Glu565, Gly566, Met681, Asn684 (residues where resistance mutations are found)
-
β' subunit: Residues within the active site that interact with the initiating nucleotides.
The binding of this compound is immediately adjacent to the binding site of the well-known antibiotic rifampicin, yet they do not overlap, meaning there is no cross-resistance between the two.[5][7]
Myxopyronin: Allosteric Inhibition via "Hinge Jamming"
In contrast to the direct active-site inhibition of this compound, myxopyronin, an α-pyrone antibiotic, employs a more subtle, allosteric mechanism.[2] It targets a flexible and mobile region of the RNAP known as the "switch region," which acts as a hinge for the RNAP "clamp."[2][3] The clamp is a crucial structural element that must open to allow promoter DNA to enter the active site cleft.
Myxopyronin binds to a hydrophobic pocket at the interface of the β (RpoB) and β' (RpoC) subunits, effectively "jamming" the hinge mechanism.[2] This prevents the clamp from opening, thereby denying the DNA access to the catalytic core and inhibiting the formation of the open promoter complex, a prerequisite for transcription initiation.[3]
Key Interacting Residues (S. aureus RNAP numbering):
-
RpoB (β subunit): S1127
-
RpoC (β' subunit): K334, A1141
Because myxopyronin binds to a site distant from the active center, it does not exhibit cross-resistance with active-site-targeting antibiotics like rifampicin.
Visualizing the Mechanisms of Action
To better illustrate the distinct binding locations and inhibitory mechanisms of this compound and myxopyronin, the following diagrams are provided.
Caption: Binding sites of this compound and myxopyronin on RNAP.
Caption: Mechanisms of transcription inhibition.
Experimental Protocols
The elucidation of these binding sites and mechanisms of action relies on a combination of genetic, biochemical, and structural biology techniques. Below are overviews of the key experimental protocols.
In Vitro Transcription Assay for IC50 Determination
This assay is fundamental for quantifying the inhibitory potency of a compound against RNAP.
-
Reaction Setup: A standard reaction mixture contains purified bacterial RNAP holoenzyme, a linear DNA template with a specific promoter, and a mixture of the four ribonucleoside triphosphates (rNTPs), one of which is radioactively labeled (e.g., [α-³²P]UTP).
-
Inhibitor Addition: The inhibitor (this compound or myxopyronin) is added to the reaction at a range of concentrations. A control reaction without the inhibitor is also prepared.
-
Transcription Initiation and Elongation: The reactions are incubated at 37°C to allow for transcription to occur.
-
Reaction Quenching: The reactions are stopped by the addition of a loading buffer containing a denaturing agent (e.g., formamide).
-
Gel Electrophoresis: The RNA products are separated by size on a denaturing polyacrylamide gel.
-
Visualization and Quantification: The radiolabeled RNA transcripts are visualized by autoradiography or phosphorimaging. The intensity of the bands corresponding to the full-length transcript is quantified.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography of RNAP-Inhibitor Complexes
This powerful technique provides atomic-level detail of the inhibitor's binding site and its interactions with the RNAP.
-
Protein Expression and Purification: Large quantities of highly pure and active bacterial RNAP holoenzyme are expressed and purified.
-
Complex Formation: The purified RNAP is incubated with a molar excess of the inhibitor (this compound or myxopyronin) to ensure saturation of the binding site.
-
Crystallization: The RNAP-inhibitor complex is subjected to extensive screening of crystallization conditions (e.g., varying pH, precipitants, temperature) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data are processed to generate an electron density map. A model of the RNAP-inhibitor complex is built into the electron density and refined to yield a high-resolution three-dimensional structure.
Caption: Workflow for RNAP inhibitor analysis.
Conclusion
This compound and myxopyronin represent two distinct and elegant strategies for the inhibition of bacterial RNA polymerase. This compound acts as a direct impediment to the catalytic process, while myxopyronin employs an allosteric mechanism to prevent the necessary conformational changes for transcription initiation. The lack of cross-resistance with existing antibiotics highlights the potential of their respective binding sites as targets for the development of new antibacterial agents to combat the growing threat of drug-resistant pathogens. The detailed structural and functional understanding of these interactions, as outlined in this guide, provides a critical foundation for future drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. THE RNA POLYMERASE “SWITCH REGION” IS A TARGET FOR INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEW TARGET FOR INHIBITION OF BACTERIAL RNA POLYMERASE: "SWITCH REGION" - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | Semantic Scholar [semanticscholar.org]
- 7. This compound binds to the RNA polymerase 'i' and 'i+1' sites and prevents the binding of initiating nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of GE23077 in Preclinical Models
For researchers and professionals in drug development, the evaluation of a compound's efficacy in preclinical models is a critical step. This guide provides an objective comparison of GE23077, a novel bacterial RNA polymerase inhibitor, with other alternatives, supported by available experimental data. While this compound has demonstrated potent in vitro activity, its in vivo efficacy has been a subject of investigation.
Overview of this compound
This compound is a cyclic heptapeptide (B1575542) antibiotic isolated from Actinomadura sp. that selectively inhibits bacterial RNA polymerase (RNAP).[1] Its unique mechanism of action and activity against rifampicin-resistant strains make it a compound of significant interest. However, its translation from in vitro potency to in vivo effectiveness has faced challenges, primarily due to its physicochemical properties.[2]
Data Presentation: In Vitro Activity
This compound exhibits strong inhibitory activity against bacterial RNA polymerase from both Gram-positive and Gram-negative bacteria in enzymatic assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | IC50 (nM) |
| Escherichia coli RNAP | 11 |
| Bacillus subtilis RNAP | 18 |
| Staphylococcus aureus RNAP | 12 |
| Wheat Germ RNAP II | >100,000 |
Data sourced from publicly available research.
Mechanism of Action
This compound inhibits bacterial transcription at the initiation phase. It binds to a site on the RNAP distinct from that of rifampicin, a well-known RNAP inhibitor.[3] This results in no cross-resistance between the two compounds. The binding of this compound prevents the formation of the first phosphodiester bond, thereby blocking the synthesis of RNA.
Caption: Mechanism of this compound action on bacterial RNA polymerase.
Experimental Protocols
While specific in vivo efficacy studies for this compound are not widely published, a general experimental protocol for evaluating a similar compound in a preclinical infection model is provided below.
Hypothetical In Vivo Efficacy Study in a Mouse Model of Moraxella catarrhalis Pulmonary Infection
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Moraxella catarrhalis clinical isolate.
-
Infection: Mice are anesthetized and intranasally inoculated with a sublethal dose of M. catarrhalis (e.g., 1 x 10⁸ CFU in 50 µL of PBS).
-
Treatment:
-
A this compound derivative or vehicle control is administered at specified doses (e.g., 1, 10, and 50 mg/kg) via a relevant route (e.g., intravenous or subcutaneous) at 2 and 12 hours post-infection.
-
A positive control group receives a clinically relevant antibiotic (e.g., amoxicillin-clavulanate).
-
-
Outcome Measures:
-
Bacterial Load: At 24 hours post-infection, mice are euthanized. Lungs and spleens are harvested, homogenized, and plated on appropriate agar (B569324) to determine bacterial colony-forming units (CFU).
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with H&E) to assess inflammation and tissue damage.
-
Survival Studies: For lethal infection models, mice are monitored for a set period (e.g., 14 days), and survival rates are recorded.
-
-
Statistical Analysis: CFU data are log-transformed and analyzed using appropriate statistical tests (e.g., ANOVA with post-hoc tests). Survival data are analyzed using Kaplan-Meier survival curves and the log-rank test.
Caption: Experimental workflow for in vivo efficacy testing.
Comparison with Alternatives
The primary comparator for this compound is Rifampicin , another potent inhibitor of bacterial RNAP.
| Feature | This compound | Rifampicin |
| Target | Bacterial RNA Polymerase | Bacterial RNA Polymerase |
| Binding Site | Distinct from rifampicin | Well-characterized binding pocket |
| Mechanism | Inhibits transcription initiation | Inhibits transcription initiation |
| Cross-Resistance | No cross-resistance with rifampicin[3] | Resistance can emerge through mutations in the RNAP binding site |
| In Vivo Efficacy | Limited due to poor cell penetration[2] | Broad-spectrum in vivo efficacy |
Challenges and Future Directions
The major hurdle for the clinical development of this compound is its poor penetration across bacterial cell membranes, which significantly limits its in vivo antibacterial activity.[2] This is attributed to its hydrophilic nature. Current research efforts are focused on the chemical modification of the this compound scaffold to improve its pharmacokinetic properties without compromising its potent inhibitory activity. The development of derivatives with enhanced cell permeability is a crucial next step to unlock the therapeutic potential of this class of antibiotics.
References
- 1. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of GE23077 and its Synthetic Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative kinetic analysis of the natural antibiotic GE23077 and its synthetic derivatives, potent inhibitors of bacterial RNA polymerase (RNAP). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and potential of this class of antibacterial agents.
This compound is a cyclic peptide antibiotic that exhibits strong inhibitory activity against both Gram-positive and Gram-negative bacterial RNA polymerases.[1][2] Its unique mechanism of action, targeting the 'i' and 'i+1' nucleotide binding sites of the RNAP active center, prevents the initiation of transcription.[3] This novel target makes it an attractive candidate for the development of new antibiotics, particularly in the face of rising antimicrobial resistance. However, the natural this compound complex, composed of factors A1, A2, B1, and B2, displays poor whole-cell activity, which is attributed to its limited penetration across bacterial membranes.[1][4] To address this, various synthetic derivatives have been developed with the aim of improving its pharmacological properties.[4][5]
Comparative Kinetic Data
The following table summarizes the available kinetic data for this compound and a key synthetic derivative. The data highlights the high in vitro potency of these compounds against bacterial RNA polymerase.
| Compound | Target Enzyme | Assay Type | IC50 | Ki | Reference |
| This compound | E. coli RNAP | In vitro transcription | 10-8 M range | - | [1][2] |
| This compound | B. subtilis RNAP | In vitro transcription | 10-8 M range | - | [2] |
| This compound | E. coli RNAP | RNAP-Rifampicin interaction | - | 6 nM | [3] |
| This compound-Rifamycin Conjugate | Drug-resistant RNAP | Not Specified | Potency increased by 10-1000 fold compared to individual compounds | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound and its derivatives are provided below.
In Vitro Transcription Inhibition Assay
This assay is a fundamental method to determine the potency of inhibitors against RNA polymerase by directly measuring the synthesis of RNA.
Materials:
-
Purified bacterial RNA polymerase holoenzyme
-
Linear DNA template containing a suitable promoter (e.g., T7A1 promoter)
-
Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
Radiolabeled NTP (e.g., [α-³²P]UTP or [γ-³²P]ATP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 5% glycerol)
-
This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 6-8% polyacrylamide, 7 M urea)
-
Phosphorimager system
Procedure:
-
Reaction Assembly: In a microcentrifuge tube, combine the transcription buffer, DNA template (e.g., 50 nM), and varying concentrations of the inhibitor.
-
Enzyme Addition: Add the purified RNAP holoenzyme (e.g., 25 nM) to the reaction mixture.
-
Pre-incubation: Incubate the mixture at 37°C for 10-15 minutes to allow for the formation of the RNAP-promoter open complex and inhibitor binding.
-
Initiation of Transcription: Start the transcription reaction by adding the NTP mix, including the radiolabeled NTP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes) to allow for RNA synthesis.
-
Termination: Stop the reaction by adding an equal volume of stop solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes and separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Quantification: Dry the gel and expose it to a phosphor screen. Quantify the amount of radiolabeled RNA produced in each reaction using a phosphorimager.
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Assay for RNAP-Inhibitor Binding
This high-throughput compatible assay measures the binding affinity of inhibitors to RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase
-
Fluorescently labeled this compound derivative (or a fluorescent probe that binds to the same site)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Unlabeled this compound and its derivatives
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare solutions of RNAP, the fluorescent probe, and the unlabeled inhibitors in the assay buffer.
-
Reaction Setup: In a suitable microplate (e.g., black, low-volume 384-well), add the assay buffer, the fluorescent probe at a fixed concentration, and varying concentrations of the unlabeled inhibitor (competitor).
-
Enzyme Addition: Add a fixed concentration of purified RNAP to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis: The displacement of the fluorescent probe by the unlabeled inhibitor will result in a decrease in the fluorescence polarization signal. Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action, inhibiting transcription initiation.
Experimental Workflow for In Vitro Transcription Inhibition Assay
Caption: Workflow for determining inhibitor potency using an in vitro transcription assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Mode of action of the microbial metabolite this compound, a novel potent and selective inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides | eLife [elifesciences.org]
- 4. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guidance for the Proper Disposal of GE23077
For researchers, scientists, and drug development professionals utilizing GE23077, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols are contingent on the Safety Data Sheet (SDS) provided by the manufacturer, this document offers essential logistical information and a procedural framework for the safe handling and waste management of this novel antibiotic.
This compound is a cyclic heptapeptide (B1575542) antibiotic isolated from Actinomadura sp. that functions as a potent and selective inhibitor of bacterial RNA polymerase. Its unique mechanism of action, targeting the 'i' and 'i+1' nucleotide-binding sites of the enzyme, makes it a valuable tool in anti-infective drug discovery. Due to its potent biological activity, all materials contaminated with this compound must be treated as hazardous waste until official guidance from a Safety Data Sheet (SDS) is available.
Immediate Safety and Handling Protocols
Prior to handling this compound, it is imperative to establish and adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of dust particles.
This compound Disposal Procedures: A Step-by-Step Guide
The following procedures are based on general best practices for the disposal of potent research compounds. These guidelines are not a substitute for the specific instructions that will be provided in the manufacturer's Safety Data Sheet (SDS).
-
Obtain the Safety Data Sheet (SDS): The definitive source for all safety and disposal information is the SDS. The supplier of this compound, Adipogen Life Sciences, and the manufacturer, Naicons Srl, are obligated to provide this document. Adipogen Life Sciences can be contacted to request the SDS for this compound.
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, weighing papers, contaminated gloves, pipette tips, and other disposables, should be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including experimental supernatants and washing solutions, should be collected in a separate, sealed, and clearly labeled hazardous waste container. Given that this compound is soluble in DMSO and water, appropriate aqueous and non-aqueous waste streams should be maintained if necessary.
-
-
Waste Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the identity of the contents, "this compound". Include the date of accumulation.
-
Storage of Waste: Hazardous waste containers should be stored in a designated, secure area away from incompatible materials, pending disposal by your institution's Environmental Health and Safety (EHS) department.
-
Institutional Disposal Protocol: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for the disposal of chemical waste.
Experimental Workflow for Waste Management
The following diagram outlines the general workflow for the safe handling and disposal of this compound waste in a laboratory setting.
Essential Safety and Handling Guide for the Antibiotic GE23077
Disclaimer: No specific Safety Data Sheet (SDS) for GE23077 is publicly available. This guide is based on general best practices for handling novel antibiotic compounds of unknown toxicity in a research laboratory setting. Researchers must perform a risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling the novel cyclic-peptide antibiotic, this compound. The procedural, step-by-step guidance is designed to answer specific operational questions for safe handling and disposal.
Understanding the Compound: this compound
This compound is a cyclic-peptide antibiotic produced by the soil bacterium Actinomadura sp.[1] It functions as an inhibitor of bacterial RNA polymerase, showing activity against both Gram-positive and Gram-negative pathogens.[1][2][3] Due to its novelty and the lack of specific safety data, it should be handled with caution, assuming it may be a hazardous substance.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in both solid (powder) and solution forms. The principle of using PPE is to create a barrier between the researcher and the chemical.[4]
| PPE Component | Solid Form (Powder) | Liquid Form (Solution) | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended.[1] | Double-gloving with nitrile gloves is recommended.[1] | Prevents skin contact and absorption. Thicker gloves offer better protection.[1] Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield. | Chemical safety goggles. | Protects eyes from dust particles and splashes. |
| Lab Coat | Full-cuffed, buttoned lab coat. | Full-cuffed, buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Not generally required if handled in a certified chemical fume hood. | Prevents inhalation of fine powder. Work in a well-ventilated area or fume hood. |
| Footwear | Closed-toe shoes. | Closed-toe shoes. | Protects feet from spills. |
Safe Handling Procedures
Adherence to standard laboratory safety protocols is critical.
3.1. Engineering Controls:
-
Ventilation: Always handle solid this compound in a certified chemical fume hood to minimize inhalation risk.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
3.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent bench paper.
-
Weighing (Solid Form):
-
Perform all weighing operations within a chemical fume hood or a balance enclosure.
-
Use a spatula to handle the powder and avoid generating dust.
-
Close the container tightly immediately after use.
-
-
Reconstitution (Creating a Solution):
-
Add the solvent to the solid this compound slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation.
-
-
General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical and/or biohazardous waste.
-
Solid Waste:
-
Contaminated items such as gloves, bench paper, and pipette tips should be collected in a designated, clearly labeled hazardous waste container.
-
Follow your institution's guidelines for chemical waste disposal.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, properly labeled, and leak-proof container.
-
Do not pour any waste containing this compound down the drain.
-
Consult your institution's EHS department for specific disposal procedures for antibiotic waste.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in an approved sharps container.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection for large spills of powder.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then clean the area with soap and water.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, contact your institution's EHS department immediately.
-
Diagrams
Logical Workflow for Handling this compound
Caption: Workflow for safe handling of this compound from preparation to disposal.
References
- 1. This compound binds to the RNA polymerase ‘i’ and ‘i+1’ sites and prevents the binding of initiating nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. Part 3: Chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics this compound, novel inhibitors of bacterial RNA polymerase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vpr.tamu.edu [vpr.tamu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
